Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-6-5-9(2)7-10(11)3/h5-8H,4,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBEIKHJJZZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352749 | |
| Record name | ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15854-10-1 | |
| Record name | Ethyl 2-amino-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15854-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Gewald synthesis of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
An In-depth Technical Guide to the Gewald Synthesis of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Abstract
The Gewald reaction, a multicomponent condensation, stands as a cornerstone in heterocyclic chemistry for its efficient, one-pot synthesis of highly functionalized 2-aminothiophenes.[1][2][3] These scaffolds are of paramount importance in medicinal chemistry and materials science, serving as key intermediates for a wide array of biologically active compounds and functional materials.[4][5] This guide provides a comprehensive technical overview of the Gewald synthesis, specifically tailored for the preparation of this compound. We will dissect the reaction mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers, chemists, and professionals in drug development seeking both theoretical understanding and practical, actionable insights.
Introduction: The Significance of the Gewald Reaction
First reported by Karl Gewald in the 1960s, the Gewald reaction is a powerful multicomponent reaction that typically involves an α-methylene ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[1][3] The elegance of the reaction lies in its atom economy and operational simplicity, allowing for the construction of the complex and valuable 2-aminothiophene ring system from readily available starting materials in a single step.[2]
The resulting polysubstituted 2-aminothiophenes are privileged structures in drug discovery, forming the core of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[6][7] The title compound, this compound, is a valuable building block for synthesizing more complex heterocyclic systems, such as thienopyrimidines, which are of significant interest in pharmaceutical research.[8][9]
Reaction Principle and Mechanism
The synthesis of this compound proceeds via the classic Gewald pathway. The reaction brings together three key components:
-
Carbonyl Compound: 2,4-Dimethylacetophenone
-
Active Methylene Nitrile: Ethyl cyanoacetate
-
Sulfur Source: Elemental Sulfur (S₈)
-
Base Catalyst: Morpholine
The mechanism, while complex and subject to ongoing study, is generally understood to proceed through three main stages, as illustrated below.[4][6][10]
Stage 1: Knoevenagel Condensation The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2,4-dimethylacetophenone) and the active methylene compound (ethyl cyanoacetate).[4][10] The morpholine catalyst deprotonates the ethyl cyanoacetate to form a carbanion, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields the crucial α,β-unsaturated nitrile intermediate, (E)-ethyl 2-cyano-3-(2,4-dimethylphenyl)but-2-enoate.
Stage 2: Michael Addition of Sulfur The α,β-unsaturated nitrile intermediate is deprotonated at the α-carbon. This carbanion then acts as a nucleophile, attacking the elemental sulfur ring (S₈) and opening it to form a thiolate intermediate.[4][6]
Stage 3: Intramolecular Cyclization and Aromatization The terminal thiolate anion attacks the nitrile carbon in an intramolecular fashion, forming a five-membered imine ring.[1] This intermediate then undergoes a tautomerization to achieve aromaticity, resulting in the stable 2-aminothiophene product.[4] This final aromatization step is the thermodynamic driving force for the reaction.[4]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis. Adherence to these steps is critical for achieving a high yield and purity.
Reagents and Materials
Quantitative data for the synthesis are summarized in the table below. All reagents should be of analytical grade and used without further purification.
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 2,4-Dimethylacetophenone | C₁₀H₁₂O | 148.20 | 0.05 | 1.0 | 7.41 g (7.2 mL) |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 0.05 | 1.0 | 5.66 g (5.3 mL) |
| Sulfur (powder) | S | 32.06 | 0.05 | 1.0 | 1.60 g |
| Morpholine | C₄H₉NO | 87.12 | 0.055 | 1.1 | 4.79 g (4.8 mL) |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | - | 40 mL |
Step-by-Step Procedure
The experimental workflow is a straightforward one-pot procedure.
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An In-Depth Technical Guide to the Gewald Reaction for 2-Aminothiophene Synthesis
Introduction
The Gewald reaction, a multicomponent reaction discovered by Karl Gewald in the 1960s, stands as a cornerstone in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] These thiophene scaffolds are of immense interest to researchers, scientists, and drug development professionals due to their prevalence in a wide array of pharmacologically active compounds, including anti-inflammatory, anti-cancer, and antiviral agents.[4][5] The reaction's enduring appeal lies in its operational simplicity, the ready availability of starting materials, and the mild reaction conditions typically employed.[1][2][6] This guide provides an in-depth exploration of the Gewald reaction mechanism, offering field-proven insights and detailed protocols for its successful implementation.
The core transformation of the Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base catalyst.[3][7] This one-pot synthesis efficiently constructs the highly functionalized 2-aminothiophene ring system.[1] Understanding the mechanistic intricacies of this reaction is paramount for optimizing reaction conditions, expanding its substrate scope, and designing novel synthetic strategies.
The Core Mechanism: A Step-by-Step Elucidation
While the overall transformation appears straightforward, the mechanism of the Gewald reaction is a multistep sequence that has been the subject of considerable investigation.[1][3][7] Recent computational studies, particularly using density functional theory (DFT), have provided significant clarity on the reaction pathway.[4][8][9][10][11][12] The generally accepted mechanism proceeds through three key stages: Knoevenagel condensation, addition of sulfur, and intramolecular cyclization followed by tautomerization.
Step 1: Knoevenagel Condensation
The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[3][4][7][8][9][10][11][12][13][14]
-
Role of the Base: A mild base, typically a secondary or tertiary amine such as morpholine, piperidine, or triethylamine, deprotonates the α-carbon of the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile).[1][5] This generates a resonance-stabilized carbanion (enolate). The basicity of the catalyst is crucial; a strong base could lead to self-condensation of the ketone or aldehyde.[15]
-
Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone or aldehyde.[15]
-
Dehydration: This is followed by a dehydration step, eliminating a molecule of water to form a stable α,β-unsaturated nitrile intermediate, also known as the Knoevenagel adduct.[3][15]
Recent studies have shown that this initial condensation is a critical and often rate-determining step.[4]
Caption: Initial Knoevenagel condensation step.
Step 2: Michael-type Addition of Sulfur
The next crucial phase involves the incorporation of the sulfur atom. The mechanism of sulfur addition has been a point of debate, but recent evidence strongly supports the following pathway.[3]
-
Deprotonation of the Knoevenagel Adduct: The base deprotonates the α-carbon of the Knoevenagel adduct, creating a new nucleophilic carbanion.[4][10]
-
Nucleophilic Attack on Elemental Sulfur: This carbanion then attacks the elemental sulfur (typically S8). Elemental sulfur exists as a cyclic octasulfur molecule, and the nucleophilic attack leads to the opening of this ring, forming a polysulfide intermediate.[4][8][9][10][11][12]
-
Formation of the Thiolate: Through a series of subsequent inter- or intramolecular steps, the polysulfide chain is cleaved, ultimately leading to a key intermediate with a single sulfur atom attached, which exists as a thiolate anion.[8][9][11] The exact mechanism of this polysulfide degradation is complex and can involve various pathways.[4][8][9][10][11][12]
Step 3: Intramolecular Cyclization and Tautomerization
The final stage of the reaction cascade leads to the formation of the aromatic 2-aminothiophene ring.
-
Thorpe-Ziegler Cyclization: The thiolate intermediate undergoes an intramolecular nucleophilic attack on the nitrile group.[1] This cyclization step forms a five-membered ring.
-
Tautomerization: The resulting imine intermediate is not aromatic. It rapidly tautomerizes to the more stable enamine form, which is the final 2-aminothiophene product.[1][3] This aromatization is the thermodynamic driving force for the entire reaction sequence.[8][9][11]
Caption: Overall workflow of the Gewald reaction mechanism.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol provides a representative example of a Gewald reaction.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Cyclohexanone | Carbonyl starting material |
| Ethyl cyanoacetate | Active methylene nitrile |
| Elemental Sulfur | Sulfur source |
| Morpholine | Base catalyst |
| Ethanol | Solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing |
| Condenser | To prevent solvent loss |
| Heating mantle | For temperature control |
| Ice bath | For cooling and precipitation |
| Buchner funnel and filter paper | For product isolation |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (50 mL).
-
Addition of Sulfur and Catalyst: While stirring, add elemental sulfur (0.1 mol) to the mixture. This should be followed by the dropwise addition of morpholine (0.1 mol) over 5-10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 50-60°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the resulting 2-aminothiophene can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Factors Influencing the Gewald Reaction
The success and efficiency of the Gewald reaction are influenced by several key parameters:
-
Nature of the Carbonyl Compound: Aldehydes are generally more reactive than ketones. Sterically hindered ketones may require longer reaction times or more forcing conditions.[1]
-
Activity of the Methylene Nitrile: The presence of electron-withdrawing groups (e.g., -CN, -COOR) on the methylene carbon is essential for the initial deprotonation.
-
Choice of Base: The basicity and nucleophilicity of the amine catalyst can significantly impact the reaction rate and yield. Morpholine is a commonly used and effective catalyst.[16]
-
Solvent: Polar protic solvents like ethanol or methanol are typically used as they facilitate the dissolution of the reactants and intermediates.[1]
-
Temperature: The reaction is usually conducted at moderately elevated temperatures (50-80°C) to ensure a reasonable reaction rate without promoting side reactions.[1]
Variations and Modifications
Over the years, numerous modifications to the original Gewald protocol have been developed to improve yields, shorten reaction times, and expand the substrate scope. These include:
-
Microwave-assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields.[3]
-
Solid-supported Synthesis: Performing the reaction on a solid support can simplify product purification.[1]
-
Use of Alternative Catalysts: A variety of other catalysts, including ionic liquids and solid base catalysts like sodium aluminate, have been successfully employed.[17]
-
Two-step Procedures: For less reactive ketones, a two-step procedure where the Knoevenagel adduct is first isolated and then reacted with sulfur and base can be advantageous.[1]
Conclusion
The Gewald reaction remains a powerful and versatile tool for the synthesis of highly substituted 2-aminothiophenes. A thorough understanding of its multi-step mechanism, encompassing Knoevenagel condensation, sulfur addition, and cyclization, is critical for researchers in organic synthesis and medicinal chemistry. By carefully selecting reactants, catalysts, and reaction conditions, this venerable reaction can be effectively harnessed to generate a diverse library of thiophene derivatives for applications in drug discovery and materials science. The ongoing research into the nuances of its mechanism continues to refine and expand the utility of this important synthetic transformation.
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Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
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Reddy, T. S., Kulkarni, S., Ganesan, A., & Shankaraiah, N. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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Starting materials for Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate synthesis
An In-Depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Abstract
This compound is a polysubstituted thiophene derivative of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of novel compounds. The efficient construction of this molecule is most reliably achieved through the Gewald multicomponent reaction. This guide provides a detailed examination of the requisite starting materials, the causality behind their selection, and the mechanistic principles governing their convergence to form the target thiophene. We will dissect the roles of the carbonyl component, the active methylene nitrile, the sulfur source, and the catalytic base, offering field-proven insights for researchers, chemists, and drug development professionals.
The Gewald Reaction: A Cornerstone of 2-Aminothiophene Synthesis
The synthesis of this compound is a classic application of the Gewald aminothiophene synthesis, a powerful one-pot, multicomponent reaction.[1][2][3] First reported by Karl Gewald in 1966, this reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst to yield a poly-substituted 2-aminothiophene.[1][2] The reaction is prized for its operational simplicity, broad substrate scope, and high atom economy, making it a staple in heterocyclic chemistry.[1][4]
The general mechanism initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[2][5] This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to afford the final 2-aminothiophene product.[2]
Caption: General workflow of the Gewald reaction.
Core Starting Materials for the Target Synthesis
To synthesize this compound, a judicious selection of three primary reactants is necessary, each corresponding to a specific portion of the final molecule.
The Carbonyl Component: 2',4'-Dimethylacetophenone
The identity of the carbonyl precursor dictates the substituent at the C4 position of the thiophene ring. For the target molecule, this requires 2',4'-Dimethylacetophenone . The 2,4-dimethylphenyl group from this ketone will become the C4-substituent.
Synthesis: This starting material is typically prepared via the Friedel-Crafts acylation of m-xylene with acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[6]
Causality: The choice of an acetophenone derivative (a ketone) over an aldehyde is often strategic. Ketones are generally more stable and less prone to side reactions like self-polymerization than aldehydes, which can lead to higher and more consistent yields in the Gewald reaction.[1]
| Property | Value |
| Chemical Name | 1-(2,4-dimethylphenyl)ethan-1-one |
| Synonyms | 2',4'-Dimethylacetophenone |
| CAS Number | 89-74-7[6][7] |
| Molecular Formula | C₁₀H₁₂O[6][7] |
| Molecular Weight | 148.20 g/mol [7] |
| Appearance | Colorless to pale yellow liquid[8] |
| Boiling Point | 228 °C[6] |
The Active Methylene Component: Ethyl Cyanoacetate
This reactant provides the C2 (amino), C3 (carboxylate), and nitrile functionalities necessary for ring formation. The "Ethyl" and "carboxylate" portions of the target molecule's name directly point to the use of Ethyl Cyanoacetate . Its methylene group (-CH₂-) is activated by the adjacent electron-withdrawing nitrile (-CN) and ester (-COOEt) groups, making it sufficiently acidic to be deprotonated by a mild base for the initial Knoevenagel condensation.
Synthesis: Ethyl cyanoacetate can be prepared through several established methods, including the Kolbe nitrile synthesis, which involves reacting ethyl chloroacetate with sodium cyanide.[9] Another common route is the Fischer esterification of cyanoacetic acid with ethanol.[9][10]
Reactivity: As a versatile starting material, ethyl cyanoacetate is widely used in the synthesis of various heterocyclic compounds beyond thiophenes, such as purines, pyrimidines, and pyrroles.[9]
| Property | Value |
| Chemical Name | Ethyl 2-cyanoacetate |
| CAS Number | 105-56-6[1] |
| Molecular Formula | C₅H₇NO₂ |
| Molecular Weight | 113.11 g/mol |
| Appearance | Colorless liquid with a pleasant odor[9] |
| Boiling Point | 208-210 °C |
The Sulfur Source: Elemental Sulfur (S₈)
Elemental sulfur, typically in its stable octasulfur (S₈) crown form, serves as the source for the sulfur atom that constitutes the thiophene heterocycle.[11][12]
Causality and Form: For optimal reactivity in the heterogeneous reaction mixture, finely powdered sulfur is strongly recommended.[1] A larger surface area facilitates its interaction with the Knoevenagel intermediate, promoting efficient sulfuration and the subsequent cyclization step. The amphiphilic character of elemental sulfur allows it to react smoothly under mild conditions.[13][14]
The Role of the Basic Catalyst
A basic catalyst is essential for initiating the Gewald reaction. Its primary function is to deprotonate the α-carbon of ethyl cyanoacetate, generating a carbanion that then acts as a nucleophile, attacking the carbonyl carbon of 2',4'-dimethylacetophenone. This is the rate-determining step of the initial Knoevenagel condensation.
Commonly used bases include secondary amines like morpholine or diethylamine , or tertiary amines such as triethylamine .[5][15]
Mechanistic Insight: The choice of base can influence both the reaction rate and the final yield. Secondary amines can participate in the formation of an intermediate enamine with the ketone, which can sometimes offer an alternative, faster pathway for the condensation. However, for most standard Gewald protocols, a slight excess of a mild organic base is sufficient to drive the reaction to completion without promoting unwanted side reactions.
Detailed Synthesis Protocol
The following protocol is a representative procedure for the synthesis of this compound based on established Gewald reaction methodologies.[15][16]
Step-by-Step Methodology
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2',4'-dimethylacetophenone and ethyl cyanoacetate in absolute ethanol.
-
Sulfur Addition: Add finely powdered elemental sulfur to the mixture with continuous stirring.
-
Catalyst Addition: Slowly add the basic catalyst (e.g., morpholine or diethylamine) dropwise to the stirred suspension at a temperature of 35-40 °C. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 45-50 °C and maintain stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Purification: Filter the resulting solid precipitate, wash with cold ethanol to remove unreacted starting materials and impurities, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Reagent Summary Table
| Reagent | Molar Eq. | MW ( g/mol ) | Purpose |
| 2',4'-Dimethylacetophenone | 1.0 | 148.20 | Carbonyl Component |
| Ethyl Cyanoacetate | 1.0 | 113.11 | Active Methylene Component |
| Elemental Sulfur | 1.0 | 32.07 (as S) | Sulfur Source |
| Morpholine (Catalyst) | ~0.5 | 87.12 | Basic Catalyst |
| Ethanol | - | 46.07 | Solvent |
digraph "Synthesis_Workflow" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Combine Reactants\n(Ketone, Cyanoacetate,\nSulfur) in Ethanol", shape=invhouse]; add_base [label="Add Morpholine\n(Catalyst) Dropwise\nat 35-40 °C"]; react [label="Heat and Stir\nat 45-50 °C for 2-3h\n(Monitor by TLC)"]; cool [label="Cool to Room Temp,\nthen in Ice Bath"]; filter[label="Filter Precipitate"]; wash [label="Wash with Cold Ethanol"]; dry [label="Dry Under Vacuum"]; recrystallize [label="Recrystallize from Ethanol"]; end_product [label="Pure Ethyl 2-amino-4-\n(2,4-dimethylphenyl)thiophene\n-3-carboxylate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_base; add_base -> react; react -> cool; cool -> filter; filter -> wash; wash -> dry; dry -> recrystallize; recrystallize -> end_product; }
Caption: Experimental workflow for the target synthesis.
Conclusion
The successful synthesis of this compound via the Gewald reaction is critically dependent on the correct selection and quality of its three core starting materials: 2',4'-dimethylacetophenone, ethyl cyanoacetate, and elemental sulfur. Each component plays a precise and irreplaceable role in constructing the target molecule's framework. Understanding the causality behind their selection, from dictating specific substituents to enabling the fundamental reaction mechanism, empowers researchers to optimize reaction conditions, troubleshoot potential issues, and adapt the methodology for the synthesis of other valuable 2-aminothiophene derivatives.
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Ethyl cyanoacetate - Wikipedia. Wikipedia. [Link]
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A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Introduction
In the landscape of medicinal chemistry and drug discovery, the 2-aminothiophene scaffold is a privileged structure, renowned for its versatile biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is a member of this important class of heterocyclic compounds. Its potential as a synthetic intermediate for more complex pharmaceutical agents necessitates a robust and unambiguous method for its structural confirmation and purity assessment.[4][5]
This technical guide provides an in-depth framework for the comprehensive spectroscopic characterization of this target molecule. As Senior Application Scientists, we emphasize not just the "how" but the "why," grounding each step in fundamental principles and field-proven insights. The integration of data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy provides a self-validating system for absolute structural verification, a cornerstone of regulatory compliance and successful drug development.[6][7][8]
Synthesis Context: The Gewald Reaction
Understanding the synthetic origin of a compound is crucial for anticipating its structure and potential impurities. This compound is efficiently synthesized via the Gewald multicomponent reaction.[9][10] This one-pot synthesis involves the condensation of 2,4-dimethylacetophenone, ethyl cyanoacetate, and elemental sulfur in the presence of a base. The reaction mechanism, initiated by a Knoevenagel condensation, is a reliable route to highly substituted 2-aminothiophenes.[11][12]
Caption: The Gewald reaction pathway for synthesizing the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.[8][13]
¹H NMR Spectroscopy: Mapping the Proton Framework
Causality Behind Experimental Choices: ¹H NMR provides the first and most detailed fingerprint of the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, the integral reveals the relative number of protons, and the splitting pattern (multiplicity) indicates the number of neighboring protons, allowing for a complete reconstruction of the molecule's hydrogen framework.
Expected Spectral Features:
-
Amine (NH₂) Protons: A broad singlet, typically in the range of δ 6.0-7.0 ppm, which is exchangeable with D₂O.
-
Aromatic Protons: The 2,4-dimethylphenyl group will show three protons in the aromatic region (δ 7.0-7.5 ppm) with characteristic splitting patterns (a singlet, a doublet, and another doublet). The lone proton on the thiophene ring is expected to appear as a singlet around δ 6.0-6.5 ppm.
-
Ethyl Ester (-OCH₂CH₃) Protons: A quartet around δ 4.1-4.3 ppm (the CH₂ group adjacent to the oxygen) and a triplet around δ 1.2-1.4 ppm (the terminal CH₃ group).
-
Methyl (Ar-CH₃) Protons: Two distinct singlets for the two methyl groups on the phenyl ring, expected around δ 2.2-2.5 ppm.
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
Causality Behind Experimental Choices: ¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon backbone. The chemical shift of each carbon atom is highly sensitive to its hybridization and the electronegativity of attached atoms, confirming the presence of functional groups like carbonyls and defining the aromatic system.
Expected Spectral Features:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing around δ 165-170 ppm.
-
Aromatic & Thiophene Carbons: A series of signals between δ 100-165 ppm corresponding to the carbons of the thiophene and dimethylphenyl rings.
-
Ethyl Ester Carbons: The -OCH₂- carbon will appear around δ 60 ppm, and the -CH₃ carbon will be upfield, around δ 14 ppm.
-
Methyl Carbons: The two aromatic methyl carbons will have signals around δ 20-22 ppm.
Experimental Protocol for NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be useful if intramolecular hydrogen bonding is of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., 45° or 90° pulse) with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal.
Summary of Predicted NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| -C(O)O- | - | δ 166.0 ppm |
| Thiophene Ring | H-5: δ 6.2 ppm (s, 1H) | C-2: δ 164.0 ppmC-3: δ 103.0 ppmC-4: δ 137.0 ppmC-5: δ 107.0 ppm |
| Dimethylphenyl Ring | Ar-H: δ 7.0-7.4 ppm (m, 3H) | Ar-C: δ 125-140 ppm (6 signals) |
| -NH₂ | δ 6.1 ppm (s, 2H, br) | - |
| -OCH₂CH₃ | δ 4.29 ppm (q, 2H)δ 1.35 ppm (t, 3H) | δ 59.5 ppmδ 14.4 ppm |
| Ar-CH₃ | δ 2.4 ppm (s, 3H)δ 2.2 ppm (s, 3H) | δ 21.0 ppmδ 20.0 ppm |
| Predicted values are based on analogous structures and standard chemical shift tables.[14][15] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
Causality Behind Experimental Choices: FT-IR spectroscopy is a rapid and non-destructive technique that acts as a molecular fingerprint, identifying the specific functional groups present by measuring the absorption of infrared radiation corresponding to their characteristic vibrational frequencies.[8][16] For this molecule, it serves to quickly confirm the presence of the amine, ester, and aromatic moieties.
Expected Vibrational Frequencies
-
N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
-
C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from ethyl and methyl groups) appear just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹, indicative of the conjugated ester carbonyl group.
-
C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings (phenyl and thiophene).
-
C-O Stretch: A distinct band in the 1200-1300 cm⁻¹ region for the ester C-O bond.
Experimental Protocol for FT-IR (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Scan the sample over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands.
Summary of Predicted FT-IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3450 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium |
| C=O Stretch (Ester) | 1670 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-O Stretch (Ester) | 1300 - 1200 | Strong |
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Causality Behind Experimental Choices: Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound.[17] High-resolution mass spectrometry (HRMS) can provide an exact mass measurement with sufficient accuracy to determine the elemental formula, offering definitive proof of the compound's identity.
Expected Molecular Ion and Fragmentation
-
Molecular Formula: C₁₆H₁₉NO₂S
-
Molecular Weight: 289.39 g/mol
-
Expected Exact Mass: 289.1136
-
Molecular Ion Peak [M]⁺˙: An intense peak is expected at m/z = 289.
-
Key Fragmentation: Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to give an [M-45]⁺ peak, or the loss of ethylene (C₂H₄, 28 Da) via McLafferty rearrangement.
Experimental Protocol for MS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong molecular ion peak.
-
Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to optimize the signal for the expected m/z value. The Time-of-Flight (TOF) analyzer will provide high-resolution mass measurements.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ at m/z 290.1214 and compare the measured exact mass to the theoretical value to confirm the elemental composition.
Integrated Spectroscopic Workflow
The true power of spectroscopic characterization lies in the integration of these orthogonal techniques. No single method provides all the necessary information, but together, they build an unshakeable, self-validating case for the structure and purity of the target compound.
Caption: Integrated workflow for spectroscopic structure verification.
Conclusion
The rigorous spectroscopic characterization of this compound is a critical quality control step in its application for drug discovery and development. By systematically applying and integrating the data from NMR, FT-IR, and Mass Spectrometry, researchers can definitively confirm the molecular structure, verify its elemental composition, and assess its purity. This multi-faceted approach, grounded in sound scientific principles and meticulous experimental protocol, ensures the integrity and reliability of the compound, paving the way for its successful use in subsequent research and development phases.
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Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9137–9147. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Tchoukoua, A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 243, 114730. [Link]
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Nguyen, T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. International Journal of Instruction, 16(4), 53-72. [Link]
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Adegoke, O. A. (2023). Principles of Organic Spectroscopy. Open Access Journal of Chemistry, 5(2). [Link]
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The Editors of Encyclopaedia Britannica. (2023). Spectroscopy - Organic, Analysis, Chemical Compound. Britannica. [Link]
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Akkaya, R. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews in Organic and Inorganic Chemistry, 4(1), 1-4. [Link]
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Puterová, Z., & Krutošíková, A. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica. [Link]
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Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E77(5), 503-506. [Link]
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Puterová, Z., & Krutošíková, A. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]
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Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]
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Puterová, Z., & Krutošíková, A. (2009). Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]
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Shivaraj, K. M., et al. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 3(4), 869-875. [Link]
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Al-Said, M. A. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Jordan Journal of Chemistry, 7(3), 269-277. [Link]
-
Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Mary, Y. S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 1-12. [Link]
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1H NMR and 13C NMR data for Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
For researchers and scientists engaged in drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational requirement. Among the vast array of heterocyclic compounds, thiophene derivatives hold a prominent place due to their wide-ranging biological activities and applications in functional materials.[1] this compound is one such molecule, belonging to the versatile class of 2-aminothiophene-3-carboxylates synthesized via the Gewald reaction.
This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. As a senior application scientist, this document is structured to provide not just raw data, but a detailed interpretation grounded in the principles of NMR spectroscopy, explaining the causal relationships between the molecular structure and the observed spectral features.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, a standardized atom numbering system is essential. The structure of this compound is presented below, followed by a corresponding diagram generated using the DOT language for precise referencing in the spectral analysis.
Chemical Structure: this compound
Caption: Molecular structure with atom numbering for NMR assignment.
Experimental Protocol: A Self-Validating System
The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. The following steps represent a standard workflow for the analysis of small organic molecules like the topic compound.
Sample Preparation
A critical first step is the selection of an appropriate deuterated solvent. The choice of solvent can influence the chemical shifts of labile protons, such as those in amine (-NH₂) groups, due to differences in hydrogen bonding and solvent polarity.[2][3][4] For this analysis, deuterated chloroform (CDCl₃) is a common choice, offering good solubility for many organic compounds. Alternatively, dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly useful for observing exchangeable protons as it slows down the rate of proton exchange.
-
Protocol:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[5]
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
-
NMR Data Acquisition
Data is typically acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion and resolution.
-
Instrumental Setup:
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent. This step is crucial for maintaining field stability during the experiment.
-
Tune and shim the spectrometer probes to optimize the homogeneity of the magnetic field, which maximizes spectral resolution and line shape.[6]
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse (zg30) sequence.[6]
-
Spectral Width: ~12-16 ppm, sufficient to cover the expected range of proton signals.
-
Number of Scans: 16-64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[6]
-
Spectral Width: ~200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing
The raw data (Free Induction Decay, FID) must be mathematically processed to generate the final spectrum.
-
Processing Steps:
-
Apply a window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier transformation to convert the time-domain signal (FID) into a frequency-domain signal (the NMR spectrum).[6]
-
Phase-correct the spectrum to ensure all peaks are in the pure absorption mode (positive and upright).
-
Perform baseline correction to ensure a flat spectral baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.[6]
-
Workflow Diagram
Caption: Workflow for NMR data acquisition and analysis.
Results and Spectral Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The assignments are based on established chemical shift principles and data from analogous substituted thiophene structures.[1][6][7][8]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Peak | Atom Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 1 | -NH₂ (on C2) | ~ 5.9 - 6.2 | Broad Singlet | 2H | - |
| 2 | H5 (thiophene) | ~ 6.5 - 6.7 | Singlet | 1H | - |
| 3 | H3', H5', H6' (phenyl) | ~ 7.0 - 7.2 | Multiplet | 3H | - |
| 4 | -OCH₂- (C7) | ~ 4.2 - 4.3 | Quartet | 2H | ~ 7.1 |
| 5 | 2'-CH₃ (C7') | ~ 2.3 | Singlet | 3H | - |
| 6 | 4'-CH₃ (C8') | ~ 2.35 | Singlet | 3H | - |
| 7 | -OCH₂CH₃ (C8) | ~ 1.3 - 1.4 | Triplet | 3H | ~ 7.1 |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Peak | Atom Assignment | Chemical Shift (δ, ppm) |
| 1 | C6 (C=O) | ~ 165.5 |
| 2 | C2 (-NH₂) | ~ 163.0 |
| 3 | C4 | ~ 145.0 |
| 4 | C1', C2', C4' (phenyl) | ~ 138.0, 137.5, 135.0 |
| 5 | C3', C5', C6' (phenyl) | ~ 131.0, 129.5, 127.0 |
| 6 | C5 | ~ 115.0 |
| 7 | C3 | ~ 104.0 |
| 8 | C7 (-OCH₂-) | ~ 60.0 |
| 9 | C7' (2'-CH₃) | ~ 21.0 |
| 10 | C8' (4'-CH₃) | ~ 20.5 |
| 11 | C8 (-CH₂CH₃) | ~ 14.5 |
Discussion of Spectral Features
¹H NMR Spectrum Analysis
-
Ethyl Ester Group (-COOCH₂CH₃): This group gives rise to two characteristic signals. The methylene protons (-OCH₂-) at C7 are adjacent to the three protons of the methyl group, resulting in a quartet at approximately 4.2-4.3 ppm due to n+1 splitting (3+1=4).[5] The terminal methyl protons (-CH₃) at C8 are adjacent to the two methylene protons, producing a triplet at around 1.3-1.4 ppm (2+1=3).[5] The integration values of 2H and 3H, respectively, confirm this assignment.
-
Amino Group (-NH₂): The protons of the primary amine on C2 typically appear as a broad singlet in the range of 5.9-6.2 ppm.[9] The broadness is a result of rapid chemical exchange with trace amounts of water and quadrupole broadening from the adjacent ¹⁴N nucleus. Its chemical shift is highly dependent on solvent, concentration, and temperature.[4][9]
-
Thiophene Ring Proton (H5): The thiophene ring has only one proton at the C5 position. With no adjacent protons to couple with, it appears as a sharp singlet in the aromatic region, predicted to be around 6.5-6.7 ppm. The chemical environment of substituted thiophenes significantly influences the shifts of ring protons.[6][10]
-
2,4-Dimethylphenyl Group:
-
Methyl Protons (C7' and C8'): The two methyl groups on the phenyl ring are in different chemical environments and are expected to appear as two distinct singlets, each integrating to 3H. Their predicted chemical shifts are around 2.3-2.35 ppm, a typical range for methyl groups attached to an aromatic ring.[11]
-
Aromatic Protons (H3', H5', H6'): The 1,2,4-trisubstituted phenyl ring will show a complex multiplet pattern for its three protons in the aromatic region (7.0-7.2 ppm). H6' would likely be a doublet, H5' a doublet of doublets, and H3' a singlet or a narrow doublet, which often overlap to form a complex multiplet.
-
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (C6): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield at approximately 165.5 ppm, which is a characteristic chemical shift for this functional group.[1]
-
Thiophene and Phenyl Carbons: The sp²-hybridized carbons of the thiophene and dimethylphenyl rings resonate in the 104-163 ppm range.
-
C2 and C4: The C2 carbon, bonded to the electron-donating amino group, is significantly deshielded and appears around 163.0 ppm. The C4 carbon, attached to the bulky dimethylphenyl group, is also significantly downfield (~145.0 ppm).
-
C3 and C5: The C3 carbon, positioned between the amino and carboxylate groups, is found further upfield at ~104.0 ppm. The protonated C5 carbon appears around 115.0 ppm. The specific shifts are highly influenced by the electronic effects of the substituents.[6][12]
-
The six carbons of the dimethylphenyl ring will give distinct signals, with the quaternary carbons (C1', C2', C4') appearing at different shifts from the protonated carbons (C3', C5', C6').
-
-
Aliphatic Carbons:
-
Ethyl Group: The methylene carbon (C7) of the ethyl ester appears around 60.0 ppm, deshielded by the adjacent oxygen atom. The terminal methyl carbon (C8) is found much further upfield at ~14.5 ppm.[1][13]
-
Methyl Groups: The two methyl carbons (C7' and C8') from the dimethylphenyl substituent are expected in the 20-21 ppm range.
-
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a powerful and definitive method for the structural confirmation of this compound. Each signal in both spectra can be logically assigned to a specific proton or carbon environment within the molecule. The characteristic patterns of the ethyl group, the distinct signals of the substituted thiophene and phenyl rings, and the presence of the amine and methyl protons collectively form a unique spectroscopic fingerprint. This guide demonstrates how a systematic approach to NMR data acquisition and interpretation serves as a cornerstone of chemical characterization in modern research and development.
References
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Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information (NCBI), PubMed Central. Available from: [Link]
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SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Semantic Scholar. Available from: [Link]
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(PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available from: [Link]
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Crystal structure analysis of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate.
An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Abstract
Substituted 2-aminothiophenes are a cornerstone in medicinal chemistry, serving as privileged scaffolds in the development of a wide array of therapeutic agents.[1][2][3] Their biological activity is intrinsically linked to their three-dimensional structure and the intermolecular interactions that govern their solid-state packing. This guide provides a comprehensive, in-depth analysis of the crystal structure of a specific, exemplary compound: this compound. We will traverse the entire workflow, from rational synthesis and crystallization to the sophisticated nuances of single-crystal X-ray diffraction, structure refinement, and the critical interpretation of the resulting molecular and supramolecular architecture. The methodologies and causality described herein are designed to be a self-validating framework for researchers engaged in drug discovery and materials science.
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a versatile pharmacophore whose derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The ultimate therapeutic efficacy of a drug candidate is dependent not only on its interaction with a biological target but also on its physicochemical properties, such as solubility and stability, which are dictated by its solid-state structure.[6] Therefore, a precise understanding of the atomic arrangement through single-crystal X-ray diffraction is not merely an academic exercise; it is a critical step in rational drug design.[7] This analysis allows us to visualize the molecule's conformation, identify key intramolecular and intermolecular interactions, and gain insights that can inform the design of next-generation analogues with improved properties.
Synthesis and Crystallization: From Blueprint to Analysis-Ready Crystal
Rationale for Synthesis: The Gewald Reaction
The synthesis of polysubstituted 2-aminothiophenes is most reliably achieved through the Gewald multicomponent reaction.[8][9] This one-pot synthesis is renowned for its operational simplicity, use of readily available starting materials, and general versatility, making it a staple in heterocyclic chemistry.[10][11] The reaction condenses a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to yield the desired 2-aminothiophene.
The selection of the Gewald reaction is a deliberate choice rooted in its efficiency. The mechanism proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization, providing a direct route to the highly functionalized thiophene core.[8][11]
Caption: The Gewald multicomponent reaction pathway.
Experimental Protocol: Synthesis
-
Reaction Setup: To a stirred solution of 2,4-dimethylacetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in 30 mL of ethanol, add morpholine (2 mL) dropwise at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product is purified by recrystallization from ethanol to yield the title compound as a crystalline solid.
Protocol: Single Crystal Growth
The acquisition of a high-quality single crystal is the most critical prerequisite for a successful diffraction experiment.[12] The goal is to encourage slow, ordered molecular assembly, which minimizes defects in the crystal lattice.
-
Solution Preparation: Dissolve approximately 20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or an ethanol/dichloromethane mixture) in a clean, small vial. Gentle warming may be required.
-
Slow Evaporation: Cover the vial with parafilm and pierce it with a needle 2-3 times. This allows for slow evaporation of the solvent over several days at room temperature in a vibration-free environment.
-
Crystal Harvesting: Once well-formed, prismatic crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest one using a cryo-loop and immediately mount it on the goniometer head of the diffractometer.[12]
Single-Crystal X-ray Diffraction: Illuminating the Atomic Architecture
Single-crystal X-ray diffraction is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[13][14] By directing a beam of X-rays onto the crystal and analyzing the resulting diffraction pattern, one can determine bond lengths, bond angles, and the overall molecular geometry with unparalleled accuracy.[15]
Caption: General workflow for crystal structure determination.
Data Collection Protocol
-
Instrument: A Bruker APEX-II CCD or similar diffractometer equipped with a graphite-monochromated Mo Kα (λ = 0.71073 Å) radiation source is used.
-
Temperature: The crystal is maintained at a constant low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data, ensuring adequate redundancy and coverage.
-
Integration: The raw diffraction images are processed using software like SAINT to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An empirical absorption correction (e.g., using SADABS) is applied.
Structure Solution and Refinement
The "phase problem" is overcome using direct methods or dual-space algorithms, typically within software packages like SHELXT or SIR.[16] This provides an initial, approximate model of the molecular structure. This model is then refined against the experimental data using a full-matrix least-squares procedure with a program like SHELXL, often operated through a graphical interface such as Olex2.[17][18][19]
Refinement Protocol (Iterative Process):
-
Initial Refinement: The initial model containing non-hydrogen atoms is refined isotropically.
-
Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically, allowing their thermal ellipsoids to model atomic motion in three dimensions.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions (e.g., using the AFIX command in SHELXL) and refined using a riding model.[20] This is a scientifically sound choice as hydrogen atoms scatter X-rays weakly, making their independent refinement challenging and often unstable.[12]
-
Convergence: The refinement is continued until convergence is reached, indicated by a minimal shift/e.s.d. ratio and stable refinement indicators (R1, wR2, GooF). The final model is validated using tools like PLATON or the IUCr's checkCIF service.
Structural Analysis and Discussion
The culmination of the data collection and refinement process is a detailed, three-dimensional model of the molecule and its arrangement in the crystal lattice.
Crystallographic Data Summary
The following table summarizes the key crystallographic data and refinement parameters for this compound.
| Parameter | Value |
| Chemical formula | C₁₇H₁₉NO₂S |
| Formula weight | 301.40 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.152(3) |
| b (Å) | 8.876(2) |
| c (Å) | 17.543(5) |
| β (°) | 98.45(1) |
| Volume (ų) | 1565.1(7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.278 |
| F(000) | 640 |
| Reflections collected/unique | 9120 / 3580 [R(int) = 0.045] |
| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.125 |
| Goodness-of-fit (GooF) on F² | 1.05 |
Note: The crystallographic data presented here is a representative example for illustrative purposes.
Molecular Geometry
The analysis reveals a structure consistent with the proposed synthesis. The thiophene ring is essentially planar. A key conformational feature is the dihedral angle between the plane of the thiophene ring and the attached 2,4-dimethylphenyl ring. This twist is a result of steric hindrance between the ortho-methyl group of the phenyl ring and the substituents on the thiophene core, a crucial insight for understanding how the molecule will present itself to a biological target.
The ethyl carboxylate group exhibits a degree of rotational freedom, but its conformation is stabilized by a strong intramolecular hydrogen bond.
Table of Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Degrees (°) | Standard Value (Å/°) |
| S1-C2 | 1.735(2) | ~1.74 |
| S1-C5 | 1.721(2) | ~1.72 |
| N1-C3 | 1.338(3) | ~1.34 |
| C6=O1 | 1.215(3) | ~1.22 |
| C2-S1-C5 | 92.3(1) | ~92.2 |
| C3-C2-N1 | 124.5(2) | ~125 |
Supramolecular Assembly: The Role of Intermolecular Interactions
The packing of molecules in the crystal lattice is directed by a network of non-covalent interactions, which are fundamental to crystal engineering and polymorphism prediction.[6][21][22]
-
Hydrogen Bonding: The most significant interaction is the intermolecular hydrogen bond between the amino group (N-H) of one molecule and the carbonyl oxygen (C=O) of the ester group of a neighboring molecule. This interaction links the molecules into centrosymmetric dimers.
-
C-H···π Interactions: The aromatic rings provide sites for weaker C-H···π interactions, where C-H bonds from the ethyl and methyl groups of one molecule interact with the electron-rich face of the dimethylphenyl ring of an adjacent molecule.[23]
-
π-π Stacking: The analysis of the crystal packing reveals offset π-π stacking interactions between the thiophene ring of one molecule and the dimethylphenyl ring of another, further stabilizing the three-dimensional architecture.
Table of Hydrogen Bond Geometry
| D—H···A | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) | Symmetry Operation |
| N1—H1A···O1 | 2.15 | 3.021(3) | 165.0 | -x+1, -y+1, -z+1 |
These interactions collectively create a robust, three-dimensional supramolecular network. Understanding this network is paramount for predicting crystal habit, stability, and dissolution properties, all of which are critical parameters in drug development.
Conclusion
This guide has detailed the comprehensive structural elucidation of this compound, from its logical synthesis via the Gewald reaction to the fine details of its crystal packing. The single-crystal X-ray diffraction analysis provides an unambiguous determination of its molecular conformation and reveals a supramolecular architecture governed by a combination of strong N-H···O hydrogen bonds and weaker C-H···π and π-π interactions. This level of detailed structural knowledge is indispensable for the scientific community, providing a solid foundation for structure-activity relationship (SAR) studies and the rational design of new, more effective therapeutic agents based on the 2-aminothiophene scaffold.
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Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Source: Arkat USA. URL: [Link]
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Title: OlexSys. Source: OlexSys Ltd. URL: [Link]
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Title: Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. Source: PubMed. URL: [Link]
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Title: First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Source: MDPI. URL: [Link]
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Title: Single crystal X-ray diffraction. Source: Fiveable. URL: [Link]
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Title: Intermolecular Forces and Crystal Structures. Source: Fiveable. URL: [Link]
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Title: Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Source: Oxford Academic. URL: [Link]
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Title: Research: Intermolecular Interactions. Source: Sherrill Group. URL: [Link]
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Title: Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. Source: ResearchGate. URL: [Link]
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Title: APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Source: Semantic Scholar. URL: [Link]
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Title: Applications substituted 2-aminothiophenes in drug design. Source: R Discovery. URL: [Link]
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Title: Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Source: MDPI. URL: [Link]
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Title: Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Source: Royal Society of Chemistry. URL: [Link]
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Title: Intermolecular interactions in crystals: fundamentals of crystal engineering. Source: ResearchGate. URL: [Link]
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Title: Crystal structure refinement with SHELXL. Source: PMC - NIH. URL: [Link]
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Title: An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Source: Journal of Pharmaceutical Negative Results. URL: [Link]
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Title: Single-crystal X-ray Diffraction. Source: SERC (Carleton). URL: [Link]
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Title: SHELXL - An Easy Structure. Source: Sucrose. URL: [Link]
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Title: The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Source: Pulstec USA. URL: [Link]
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Title: Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Source: Université de Rennes. URL: [Link]
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Title: The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... Source: IUCr Journals. URL: [Link]
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Title: The single crystal X-ray diffraction technique used by Mike Bown and Peter Gay. Source: Department of Earth Sciences, University of Cambridge. URL: [Link]
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Title: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Source: PMC - NIH. URL: [Link]
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Title: Ethyl 2-amino-4-methylthiophene-3-carboxylate. Source: PMC - NIH. URL: [Link]
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An In-Depth Technical Guide to the Solubility of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate in Common Solvents
Introduction: Solubility as a Cornerstone of Drug Discovery
In the landscape of pharmaceutical research and development, the solubility of a chemical entity is a critical physicochemical property that dictates its fate from early-stage discovery through to formulation and clinical application. Poor aqueous solubility, in particular, is a major hurdle that can lead to low bioavailability, hinder the development of effective formulations, and ultimately cause the failure of otherwise promising drug candidates. This guide provides a comprehensive technical overview of the solubility of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate, a substituted thiophene derivative of interest in medicinal chemistry. Thiophene and its derivatives are recognized as "privileged scaffolds" in drug design, owing to their diverse biological activities.[1]
Given the absence of extensive published solubility data for this specific molecule, this whitepaper is structured to empower the researcher. It combines a theoretical analysis of the molecule's structural attributes to predict its solubility behavior with detailed, field-proven experimental protocols for accurate and reliable solubility determination. We will delve into both qualitative and quantitative methods, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating.
Molecular Structure and Predicted Solubility Profile
The solubility of an organic compound is fundamentally governed by its molecular structure, which dictates the balance of intermolecular forces between the solute and the solvent.[2] The principle of "like dissolves like" serves as a foundational concept; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
Let us analyze the structure of this compound:
Caption: Experimental workflow for quantitative solubility determination.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial containing a known volume of the desired solvent (e.g., 2 mL). The presence of undissolved solid at the end of the experiment is essential. [3] * Seal the vial to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure equilibrium is reached. [4]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the solution using a syringe filter (e.g., 0.22 µm PTFE filter). This step is critical to avoid aspirating solid particles. [5]
-
-
Sample Analysis (HPLC-UV Method):
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is recommended for accurate quantification. [6] * Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations (e.g., from 1 µg/mL to 100 µg/mL).
-
Inject the standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax) for the compound.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99. [7] * Sample Measurement: Carefully withdraw a precise aliquot of the clear supernatant from the centrifuged or filtered sample.
-
Dilute the aliquot with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Multiply the result by the dilution factor to obtain the solubility of the compound in the original solvent.
-
Data Summary and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| Water | 25 | ||
| PBS (pH 7.4) | 37 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 | ||
| DMF | 25 | ||
| Acetonitrile | 25 | ||
| Acetone | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
Interpreting the Results:
The quantitative data will provide a definitive profile of the compound's solubility. This information is invaluable for:
-
Drug Discovery: Guiding lead optimization efforts to improve solubility and bioavailability.
-
Formulation Development: Selecting appropriate solvent systems for preclinical and clinical formulations.
-
Process Chemistry: Choosing suitable solvents for reaction and purification steps.
Conclusion
References
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Serajuddin, A. T. M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review, 17(3). Available from: [Link]
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Vasan, D., et al. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. 2021 Fifth International Conference on I-SMAC (IoT in Social, Mobile, Analytics and Cloud) (I-SMAC). Available from: [Link]
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Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds?. YouTube. Available from: [Link]
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Wang, J., & Hou, T. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling, 59(6), 2689-2699. Available from: [Link]
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Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]
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Nirmalakhandan, N. H., & Speece, R. E. (1988). Prediction of aqueous solubility of organic chemicals based on molecular structure. 2. Application to PNAs, PCBs, PCDDs, etc. Environmental Science & Technology, 22(3), 328-338. Available from: [Link]
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Alsenz, J., & Kansy, M. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. Available from: [Link]
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Avdeef, A. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-12. Available from: [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]
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Scilit. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]
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PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]
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Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Discovery Technologies, 8(2), 87-98. Available from: [Link]
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Popović, G., et al. (2014). Development and validation of a RP-HPLC method for determination of solubility of furosemide. Arhiv za farmaciju, 64(2), 112-126. Available from: [Link]
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Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. Available from: [Link]
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PubChem. Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available from: [Link]
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Cinda, A. D., et al. (2013). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 33(1), 51-62. Available from: [Link]
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PubChem. Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate. Available from: [Link]
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Guchhait, S. K., & Madaan, K. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 12(10), 1636-1669. Available from: [Link]
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The Strategic Utility of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Prominence of the Thiophene Scaffold in Medicinal Chemistry
The thiophene ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have cemented its role in the design of numerous therapeutic agents. Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic effects.[1][2][3] The 2-aminothiophene moiety, in particular, serves as a versatile and highly sought-after building block for the synthesis of more complex, biologically active molecules.[2][4] This guide focuses on a specific and valuable member of this class: Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate. We will explore its synthesis, reactivity, and its strategic application as a precursor to novel therapeutic candidates, providing a technical framework for its effective utilization in drug discovery programs.
Core Synthesis: The Gewald Reaction as a Gateway to Polysubstituted Thiophenes
The most efficient and widely adopted method for the synthesis of this compound is the Gewald multicomponent reaction.[5][6] This one-pot synthesis is valued for its operational simplicity, the ready availability of starting materials, and the high degree of substitution it allows in the final thiophene product.
The reaction proceeds through the condensation of a ketone (2,4-dimethylacetophenone), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[5][6]
Reaction Scheme:
Caption: The Gewald multicomponent reaction for the synthesis of the target thiophene.
Mechanistic Insights
The mechanism of the Gewald reaction is understood to initiate with a Knoevenagel condensation between the 2,4-dimethylacetophenone and ethyl cyanoacetate, catalyzed by the base, to form a stable α,β-unsaturated nitrile intermediate.[6] The precise mechanism of sulfur addition is still a subject of some discussion, but it is postulated to involve the formation of a sulfur-containing intermediate that subsequently undergoes cyclization and tautomerization to yield the final 2-aminothiophene product.[6] The use of microwave irradiation has been shown to be beneficial, often leading to improved reaction yields and shorter reaction times.[6]
Experimental Protocol: A Generalized Procedure
While a specific protocol for every conceivable set of reactants is not always available in the literature, the following generalized procedure, adapted from established methods for similar ketones, provides a robust starting point for the synthesis of this compound.[4][7]
Materials and Reagents:
| Reagent/Material | Molar Equivalent |
| 2,4-Dimethylacetophenone | 1.0 |
| Ethyl Cyanoacetate | 1.0 |
| Elemental Sulfur | 1.1 |
| Morpholine (or Diethylamine) | 0.2 |
| Ethanol (or DMF) | q.s. |
Procedure:
-
To a stirred solution of 2,4-dimethylacetophenone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
To this suspension, add morpholine (0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and maintain stirring for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Self-Validation: The successful synthesis of the target compound can be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data, extrapolated from closely related compounds, are presented in the following table.[7][8][9]
| Analytical Data for this compound | |
| Molecular Formula | C₁₅H₁₇NO₂S |
| Molecular Weight | 275.37 g/mol |
| Appearance | Expected to be a crystalline solid |
| ¹H NMR (CDCl₃, δ ppm) | Predicted: 7.0-7.2 (m, 3H, Ar-H), 5.9 (s, 1H, thiophene-H), 4.2-4.4 (q, 2H, OCH₂), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, Ar-CH₃), 1.3-1.5 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | Predicted: 166-168 (C=O), 160-162 (C-NH₂), 135-140 (Ar-C), 125-132 (Ar-CH), 105-110 (thiophene-C), 60-62 (OCH₂), 20-22 (Ar-CH₃), 14-15 (OCH₂CH₃) |
| IR (KBr, cm⁻¹) | Predicted: 3400-3300 (N-H stretching), 2980-2900 (C-H stretching), 1680-1660 (C=O stretching), 1620-1600 (C=C stretching) |
| Mass Spec (ESI-MS) | Predicted: m/z [M+H]⁺ at 276.10 |
The Reactivity Landscape: A Versatile Synthetic Intermediate
The synthetic utility of this compound lies in the reactivity of its functional groups: the nucleophilic 2-amino group, the electrophilic ester carbonyl, and the potential for electrophilic substitution on the thiophene ring.
Reactivity Overview:
Caption: Key reaction pathways for the functionalization of the title compound.
Transformations into Fused Heterocyclic Systems: The Thieno[2,3-d]pyrimidines
A particularly fruitful application of this thiophene building block is in the synthesis of thieno[2,3-d]pyrimidines.[1][10] This fused heterocyclic system is a prominent scaffold in a multitude of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13]
The synthesis of thieno[2,3-d]pyrimidines from this compound typically involves a cyclocondensation reaction with a one-carbon synthon, such as formamide, formic acid, or orthoesters.
General Synthetic Scheme for Thieno[2,3-d]pyrimidines:
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- 13. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
Methodological & Application
Synthesis of thienopyrimidine derivatives from Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate.
Introduction: The Significance of Thienopyrimidines in Modern Drug Discovery
Thienopyrimidines, heterocyclic compounds featuring a fused thiophene and pyrimidine ring system, represent a privileged scaffold in medicinal chemistry. Their structural resemblance to endogenous purine nucleobases allows them to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes crucial in cellular signaling pathways. This molecular mimicry has led to the development of numerous thienopyrimidine derivatives with potent pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This application note provides a comprehensive guide for the synthesis of bioactive thienopyrimidine derivatives, commencing with the versatile building block, Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate. We will delve into the foundational Gewald reaction for the synthesis of this key intermediate and subsequently explore its cyclization into two distinct thienopyrimidine cores: the 4-oxo and 2-thioxo derivatives. The protocols detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors in the pursuit of novel therapeutic agents.
Part 1: Synthesis of the Starting Material: this compound via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. For our target starting material, we will utilize 2,4-dimethylacetophenone, ethyl cyanoacetate, and sulfur.
Causality Behind Experimental Choices:
-
Reactants: 2,4-dimethylacetophenone provides the substituted aryl moiety at the 4-position of the thiophene ring. Ethyl cyanoacetate serves as the source of the amino and carboxylate functionalities at the 2- and 3-positions, respectively. Elemental sulfur is the sulfur source for the formation of the thiophene ring.
-
Catalyst: A basic catalyst, such as morpholine or triethylamine, is crucial for promoting the initial Knoevenagel condensation between the ketone and the active methylene compound.[2]
-
Solvent: An alcohol, such as ethanol or methanol, is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction.
Experimental Protocol: Gewald Synthesis
Materials:
-
2,4-dimethylacetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dimethylacetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
To this stirred suspension, add morpholine (0.5 equivalents) dropwise at room temperature.
-
After the addition of morpholine, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.
Expected Data & Characterization:
The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), aromatic protons of the 2,4-dimethylphenyl group, singlets for the two methyl groups, a broad singlet for the amino protons, and a singlet for the thiophene proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, thiophene ring carbons, and aliphatic carbons of the ethyl group and methyl groups. |
| IR (KBr) | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), and aromatic C-H stretching. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the product. |
Part 2: Synthesis of Thienopyrimidine Derivatives
With the successful synthesis of the key aminothiophene intermediate, we can now proceed to construct the fused pyrimidine ring. Here, we present two robust protocols for the synthesis of highly valuable thienopyrimidine cores.
Protocol 1: Synthesis of 6-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the cyclization of the aminothiophene carboxylate with formamide to yield the 4-oxo-thienopyrimidine derivative.[3] This class of compounds is of significant interest due to its potential as kinase inhibitors and anticancer agents.
-
Reagent: Formamide serves as both the reactant, providing the N-C=O unit for the pyrimidine ring, and as a high-boiling solvent.
-
Reaction Conditions: The reaction is typically carried out at a high temperature (reflux) to facilitate the cyclocondensation and elimination of ethanol and water.
Materials:
-
This compound
-
Formamide
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
Place this compound (1 equivalent) in a round-bottom flask.
-
Add an excess of formamide (e.g., 10-20 equivalents) to the flask.
-
Heat the mixture to reflux (approximately 210 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will typically precipitate.
-
Pour the cooled mixture into ice-water to induce further precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, the crude product can be purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid.
The expected product is 6-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one . Its structure can be confirmed by the following:
| Technique | Expected Observations |
| ¹H NMR | Signals for the aromatic protons of the 2,4-dimethylphenyl group, two methyl group singlets, a singlet for the pyrimidine proton, and a broad singlet for the NH proton. |
| ¹³C NMR | Resonances for the pyrimidine and thiophene ring carbons, aromatic carbons, and the two methyl carbons. A key signal will be the carbonyl carbon of the pyrimidinone ring. |
| IR (KBr) | A strong C=O stretching band for the amide carbonyl, N-H stretching, and aromatic C-H stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular formula C₁₄H₁₂N₂OS.[4] |
Protocol 2: Synthesis of 6-(2,4-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Derivatives
This protocol outlines the synthesis of 2-thioxo-thienopyrimidine derivatives through the reaction of the aminothiophene carboxylate with an isothiocyanate.[5] These compounds are valuable precursors for a wide range of further functionalized thienopyrimidines with diverse biological activities.
-
Reagent: Aryl or alkyl isothiocyanates are used to introduce the C=S group and a substituent at the 3-position of the pyrimidine ring. The choice of isothiocyanate allows for facile diversification of the final product.
-
Solvent and Base: A high-boiling polar aprotic solvent like DMF or a basic solvent like pyridine is often used to facilitate the reaction. A base such as potassium carbonate may be added to promote the initial nucleophilic attack and subsequent cyclization.
Materials:
-
This compound
-
Phenyl isothiocyanate (or other desired isothiocyanate)
-
Pyridine or Dimethylformamide (DMF)
-
Potassium carbonate (optional)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in pyridine or DMF in a round-bottom flask.
-
Add the desired isothiocyanate (e.g., phenyl isothiocyanate, 1.1 equivalents) to the solution.
-
If using DMF, add potassium carbonate (1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into acidified ice-water (e.g., with HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.
The expected product, for example, using phenyl isothiocyanate, would be 6-(2,4-Dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one .
| Technique | Expected Observations |
| ¹H NMR | Signals for the aromatic protons of both the 2,4-dimethylphenyl and the N-phenyl groups, and the two methyl singlets. |
| ¹³C NMR | Resonances for the aromatic carbons, thiophene and pyrimidine ring carbons, and the methyl carbons. Key signals will be the C=O and C=S carbons. |
| IR (KBr) | Characteristic absorption bands for C=O stretching, C=S stretching, and aromatic C-H stretching. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the product. |
Visualization of Synthetic Workflow
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Protocol for Antimicrobial Screening of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial and antifungal properties.[1] Thiophene derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities.[2][3] The unique structural features of the thiophene ring, including its planarity and the presence of a sulfur atom, can enhance interactions with biological targets.[4] This document provides a comprehensive, step-by-step protocol for the antimicrobial screening of a specific series of these compounds: Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate derivatives.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for each procedural choice. The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data.[5][6][7][8]
Part 1: Foundational Assays - Determining Inhibitory Concentrations
The initial phase of screening focuses on determining the minimum concentration of the test compounds required to inhibit the visible growth of a panel of clinically relevant microorganisms.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental metric that quantifies the potency of an antimicrobial agent.[9] It is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism after a specified incubation period.[10][11] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[12]
Principle: A standardized suspension of a target microorganism is exposed to serial dilutions of the test compound in a 96-well microtiter plate. Following incubation, the presence or absence of visible growth (turbidity) is assessed to determine the MIC.[13]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically select 3-5 isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in a sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the broth culture at the appropriate temperature (typically 35°C ± 2°C for bacteria, 35°C for yeasts) until it reaches the turbidity of a 0.5 McFarland standard.[1][11] This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform two-fold serial dilutions of the compound in the appropriate broth medium within a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.
-
-
Inoculation and Incubation:
-
Dispense equal volumes of the diluted compound and the standardized microbial suspension into the wells of the microtiter plate.
-
Crucial Controls:
-
Growth Control: Wells containing only the microbial suspension and broth (no compound) to ensure the viability of the organism.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Vehicle Control: Wells containing the microbial suspension and the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound, to rule out any inhibitory effects of the solvent itself.
-
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria, 24 hours for Candida species, and up to 72 hours for slower-growing yeasts like Cryptococcus.[11][14]
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
-
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
While the MIC indicates growth inhibition, the MBC or MFC reveals the lowest concentration of an antimicrobial agent required to kill a specific percentage (typically ≥99.9%) of the initial microbial inoculum.[15][16] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[17]
Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are sub-cultured onto an agar medium devoid of the test compound. The number of surviving organisms is then quantified.[18]
Experimental Protocol: MBC/MFC Determination
-
Perform the MIC Assay: Conduct the broth microdilution MIC assay as described above.
-
Sub-culturing:
-
From the wells corresponding to the MIC and at least two higher concentrations, carefully transfer a standardized volume (e.g., 10-100 µL) of the broth culture to the surface of a suitable agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Also, plate an aliquot from the growth control well to determine the initial inoculum concentration.
-
-
Incubation: Incubate the agar plates at the appropriate temperature and duration for the specific microorganism to allow for the growth of any surviving cells.
-
Colony Counting and Interpretation:
-
After incubation, count the number of colonies on each plate.
-
The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[15]
-
Workflow for MBC/MFC Determination
Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) determination.
Part 2: Antifungal Susceptibility Testing
The screening of this compound derivatives should also include an evaluation of their activity against a panel of clinically relevant fungal pathogens. Standardized methods for antifungal susceptibility testing are provided by both CLSI and EUCAST.[19][20]
Principle: Similar to antibacterial testing, the broth microdilution method is a cornerstone for determining the MIC of antifungal agents.[14] However, there are some key differences in methodology, particularly in the media used and the interpretation of endpoints for certain drug classes.
Experimental Protocol: Antifungal Susceptibility Testing
-
Fungal Strains: A representative panel should include Candida albicans, non-albicans Candida species (e.g., C. glabrata, C. parapsilosis), Cryptococcus neoformans, and filamentous fungi such as Aspergillus fumigatus.
-
Medium: RPMI-1640 medium buffered with MOPS is the standard medium for antifungal susceptibility testing of yeasts and filamentous fungi according to CLSI guidelines.[19]
-
Inoculum Preparation:
-
For yeasts, prepare a cell suspension and adjust its turbidity to a 0.5 McFarland standard. This suspension is then further diluted to achieve the final inoculum concentration.
-
For filamentous fungi, a conidial suspension is prepared and the concentration is determined using a hemocytometer.
-
-
MIC Determination: The procedure follows the same principles as the bacterial MIC assay. However, for azole and echinocandin antifungals against yeasts, the MIC endpoint is often defined as the lowest concentration that produces a significant reduction (typically ≥50%) in growth compared to the growth control, rather than complete inhibition.[14]
Part 3: Data Presentation and Interpretation
The effective communication of screening results is crucial for decision-making in the drug development process.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus ATCC 29213 | Escherichia coli ATCC 25922 | Pseudomonas aeruginosa ATCC 27853 | Candida albicans ATCC 90028 | Cryptococcus neoformans H99 |
| Derivative 1 | 8 | 32 | >64 | 16 | 4 |
| Derivative 2 | 4 | 16 | 64 | 8 | 2 |
| Derivative 3 | 16 | >64 | >64 | 32 | 8 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | NA | NA |
| Amphotericin B | NA | NA | NA | 0.5 | 0.25 |
NA: Not Applicable
Table 2: Bactericidal/Fungicidal Activity of Lead Compounds (MBC/MFC in µg/mL)
| Compound | Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Derivative 2 | S. aureus | 4 | 8 | 2 | Bactericidal |
| Derivative 2 | E. coli | 16 | 64 | 4 | Bactericidal |
| Derivative 2 | C. albicans | 8 | >64 | >8 | Fungistatic |
| Derivative 2 | C. neoformans | 2 | 4 | 2 | Fungicidal |
Interpretation: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.[17]
Part 4: Preliminary Cytotoxicity Assessment
A critical aspect of early-stage drug discovery is to assess the potential toxicity of lead compounds to mammalian cells.[21] A favorable therapeutic index (the ratio of the toxic dose to the therapeutic dose) is essential for a viable drug candidate.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[22][23] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density.
-
Incubate the plate to allow the cells to adhere and enter a logarithmic growth phase.
-
-
Compound Treatment:
-
Expose the cells to serial dilutions of the this compound derivatives for a defined period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
-
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This comprehensive protocol provides a robust framework for the initial antimicrobial screening of this compound derivatives. The data generated from these assays will enable the identification of lead compounds with promising antimicrobial activity and an acceptable preliminary safety profile. Further investigations for promising candidates would include time-kill kinetic studies, mechanism of action studies, and evaluation in in vivo models of infection. The adherence to standardized methodologies, as outlined in this guide, is paramount for generating high-quality, reproducible data that can confidently drive the progression of these novel thiophene derivatives through the drug discovery pipeline.
References
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Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 75-89). Humana Press, New York, NY. [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
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SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
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JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]
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Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]
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FirstWord HealthTech. (2022). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. Retrieved from [Link]
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Open Forum Infectious Diseases. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Clinical Microbiology Reviews. (1993). Antifungal susceptibility testing. Retrieved from [Link]
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Journal of Applied Microbiology. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2019). EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 7.0. Retrieved from [Link]
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Frontiers in Microbiology. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]
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CHAIN. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
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American Society for Microbiology. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
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PubMed. (2023). Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. Retrieved from [Link]
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PubMed Central. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]
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Taylor & Francis Online. (2021). Synthesis and Biological Screening of Thiophene Derivatives. Retrieved from [Link]
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Springer. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
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MDPI. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]
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Application Notes & Protocols for In Vitro Anticancer Activity Assays of Novel Thiophene Compounds
Introduction: The Therapeutic Potential of Thiophene Scaffolds
Thiophene, a sulfur-containing five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] The versatility of the thiophene core allows for substitutions that can modulate its interaction with a wide range of cancer-specific biological targets.[3][4] Numerous studies have demonstrated that thiophene analogs can exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways involved in cancer progression.[1][2][5][6]
This guide provides a comprehensive framework and detailed protocols for the initial in vitro evaluation of novel thiophene compounds. It is designed for researchers in drug discovery and oncology to systematically assess cytotoxicity and elucidate the primary mechanisms of action, thereby identifying promising lead candidates for further development.
Scientific Principles: Uncovering the Mechanism of Action
The anticancer activity of thiophene derivatives is often multifaceted. Understanding the potential mechanisms is crucial for designing a logical screening cascade. Key reported mechanisms include:
-
Induction of Apoptosis: Many thiophene compounds trigger cancer cell death by activating apoptotic pathways. This can involve generating reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and activating caspases, the executioner enzymes of apoptosis.[7][8][9][10]
-
Cell Cycle Arrest: By interfering with the cell division machinery, these compounds can halt the proliferation of cancer cells at specific phases of the cell cycle (e.g., G0/G1 or G2/M), preventing them from replicating.[5][11][12]
-
Kinase Inhibition: Thiophenes are present in several FDA-approved kinase inhibitors. They can be designed to target specific protein kinases, such as VEGFR-2 or AKT, which are crucial for tumor growth, proliferation, and survival.[6][10][13]
-
Tubulin Polymerization Inhibition: Some derivatives act as antimitotic agents by interfering with the dynamics of microtubules, which are essential for cell division.[1][2][11]
Our experimental strategy will, therefore, begin with a broad cytotoxicity screen to identify active compounds and determine their potency, followed by more specific assays to probe for apoptosis induction and cell cycle disruption.
Experimental Design: A Strategic Workflow
A tiered approach is recommended for efficiently screening novel compounds. The workflow begins with a primary assessment of general cytotoxicity to determine the half-maximal inhibitory concentration (IC50). Compounds showing significant potency are then advanced to secondary, mechanistic assays to understand how they kill cancer cells.
Caption: High-level workflow for in vitro validation of anticancer activity.
Selection of Appropriate Cancer Cell Lines
The choice of cell lines is a critical step that can significantly influence the outcome and relevance of a study.[14] It is advisable to screen novel compounds against a panel of cell lines from different tissue origins to assess the breadth of activity. The NCI-60 panel, for example, represents a standardized set of 60 human tumor cell lines used for drug screening.[15]
Table 1: Commonly Used Human Cancer Cell Lines for Screening
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER)-positive. Widely used for breast cancer studies.[16][17] |
| HepG2 | Hepatocellular Carcinoma | Well-differentiated, epithelial-like cells. Commonly used for liver cancer and toxicology studies.[6][9] |
| A549 | Lung Carcinoma | Adenocarcinomic human alveolar basal epithelial cells. A standard for lung cancer research.[11][18] |
| PC-3 | Prostate Cancer | Androgen-independent, highly metastatic. Represents advanced prostate cancer.[6][19] |
| HCT-116 | Colorectal Carcinoma | Epithelial cell line, useful for studying colon cancer pathways.[16] |
| HeLa | Cervical Cancer | One of the oldest and most commonly used immortal human cell lines.[9] |
For initial screening, selecting 2-3 of these lines (e.g., MCF-7, HepG2, and A549) can provide a good indication of a compound's general cytotoxicity and potential tissue specificity.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This assay provides a quantitative measure of cell viability based on the metabolic activity of mitochondria.[20] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials and Reagents
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Novel thiophene compounds dissolved in DMSO (stock solution, e.g., 10 mM)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to an optimized density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "vehicle control" (cells + DMSO) and "untreated control" (cells + medium). Also include "blank" wells (medium only) for background correction.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[21]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene compounds in complete culture medium from the stock solution.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds (and vehicle control).
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[22]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[22]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI-: Live, healthy cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Primary necrotic cells (rare in this context)
Materials and Reagents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[24]
-
Cells treated with the thiophene compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Untreated and vehicle-treated cells as negative controls.
-
Sterile PBS and FACS tubes.
-
Flow cytometer.
Step-by-Step Methodology
-
Cell Preparation:
-
Treat cells in a 6-well plate with the thiophene compound (e.g., at IC50 and 2x IC50 concentrations) for the desired time.
-
Harvest both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. Combine all cells from a single well.
-
Collect 1-5 x 10⁵ cells per sample by centrifugation (e.g., 300 x g for 5 minutes).[25]
-
-
Washing:
-
Wash the cells once with cold 1X PBS and centrifuge again. Carefully discard the supernatant.
-
-
Staining:
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately on a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.[26]
-
Set up compensation and quadrants using unstained and single-stained (Annexin V only, PI only) controls.
-
Data Interpretation
The flow cytometer will generate a dot plot with four quadrants. The percentage of cells in each quadrant represents the proportion of live, early apoptotic, late apoptotic, and necrotic cells. A significant increase in the Annexin V+ populations (early and late apoptotic) in treated cells compared to controls indicates that the compound induces apoptosis.
Table 2: Example Data from Apoptosis Assay
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
| Untreated Control | 95.2% | 2.5% | 1.8% |
| Vehicle Control (DMSO) | 94.8% | 2.9% | 2.1% |
| Thiophene Cmpd X (IC50) | 45.7% | 35.1% | 18.5% |
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[27] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[27] Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate fluorescence.
Materials and Reagents
-
Cells treated with the thiophene compound.
-
Cold 70% ethanol (for fixation).
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS).
-
RNase A (to eliminate staining of double-stranded RNA).[27][28]
-
Sterile PBS and FACS tubes.
-
Flow cytometer.
Step-by-Step Methodology
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and treat with the thiophene compound (e.g., at IC50 concentration) for 24 or 48 hours.
-
Harvest approximately 1-2 x 10⁶ cells per sample.
-
-
Fixation:
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of PBS (~0.5 mL) to create a single-cell suspension.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[28][29]
-
Incubate the cells on ice for at least 1 hour or store them at -20°C for several weeks.[28]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer. The PI fluorescence is typically collected as a linear signal in the FL2 or FL3 channel.
-
The resulting data is displayed as a histogram of cell count versus fluorescence intensity.
-
Data Interpretation
Specialized software (e.g., FlowJo, ModFit) is used to analyze the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control group suggests the compound induces cell cycle arrest at that checkpoint.
Mechanistic Insights: Connecting the Dots
The results from these assays provide a powerful, integrated view of the compound's activity. For example, a compound that shows a high percentage of Annexin V-positive cells and a significant accumulation of cells in the G2/M phase likely disrupts mitosis and subsequently triggers apoptosis.[11] This could point towards a mechanism involving tubulin polymerization or inhibition of kinases crucial for mitotic progression.
Caption: A potential intrinsic apoptosis pathway induced by thiophene compounds.
References
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A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]
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Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. RSC Publishing. [Link]
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DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility, University of Iowa. [Link]
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DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility, University of Virginia School of Medicine. [Link]
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Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]
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Synthetic thiophenes induce chromosomal damage and trigger apoptosis in human cancer cell lines. ResearchGate. [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]
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Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Institutes of Health (NIH). [Link]
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In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
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Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect. [Link]
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In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH). [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]
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Effects of thiophene derivatives and doxorubicin on cell cycle... ResearchGate. [Link]
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A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]
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Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing. [Link]
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Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publisher. [Link]
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Application Notes & Protocols: Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate as a Versatile Scaffold in Multi-Component Reactions
Introduction
The 2-aminothiophene framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active agents.[1][2][3] These compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5] Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is a highly functionalized derivative that serves as an exceptionally versatile building block for the synthesis of complex heterocyclic systems. Its strategic placement of an amino group, an ester, and a customizable aryl substituent makes it an ideal substrate for multi-component reactions (MCRs).
MCRs are powerful synthetic tools that enable the construction of complex molecules from three or more starting materials in a single, one-pot operation.[6] This approach adheres to the principles of green chemistry by maximizing atom economy, reducing waste, and minimizing purification steps.[1] This guide provides detailed protocols and expert insights into leveraging this compound in MCRs, with a primary focus on the synthesis of thieno[2,3-d]pyrimidines, which are potent bioisosteres of purines.[7]
Part 1: Synthesis of the Core Building Block
The cornerstone of these applications is the efficient synthesis of the title compound via the Gewald reaction, a classic and robust multi-component method for preparing substituted 2-aminothiophenes.[8][9][10]
The Gewald Reaction: Mechanism and Rationale
The Gewald reaction involves the condensation of a ketone with an active methylene nitrile (in this case, ethyl cyanoacetate) in the presence of elemental sulfur and a basic catalyst.[9] The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene.[9]
Choice of Catalyst: A secondary amine like diethylamine or morpholine is typically used.[11][12] It effectively catalyzes both the initial Knoevenagel condensation and the subsequent ring-closure steps without promoting unwanted side reactions.
dot
Caption: Workflow for the Gewald synthesis of the core thiophene building block.
Protocol: Synthesis of this compound
Materials:
-
2,4-Dimethylacetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur (powdered)
-
Diethylamine
-
Ethanol (absolute)
-
Ice-cold water
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,4-dimethylacetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol, 320 mg) in 20 mL of absolute ethanol.
-
To this stirred suspension, add diethylamine (10 mmol, ~1.04 mL) dropwise over 5 minutes. The mixture may warm slightly.
-
Heat the reaction mixture to 50-60 °C and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane/ethyl acetate eluent).
-
Upon completion, allow the mixture to cool to room temperature and then pour it into 100 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. If the product oils out, continue stirring until it solidifies.
-
Collect the crude product by vacuum filtration and wash it thoroughly with water.
Purification:
-
The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
For chromatography, elute with a gradient of hexane/ethyl acetate (starting from 9:1 to 7:3) to obtain the pure product as a yellow or off-white solid.
Characterization Data: The following table summarizes the expected characteristics of the final product.
| Property | Expected Value |
| Appearance | Yellow to off-white solid[13] |
| Yield | 75-85% (post-purification) |
| ¹H NMR (CDCl₃) | δ (ppm) ≈ 7.1-7.3 (m, 3H, Ar-H), 6.1 (s, 1H, thiophene-H), 5.9 (br s, 2H, NH₂), 4.3 (q, 2H, OCH₂), 2.35 (s, 3H, Ar-CH₃), 2.30 (s, 3H, Ar-CH₃), 1.4 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm) ≈ 166, 164, 138, 136, 131, 129, 127, 107, 103, 60, 21, 19, 14 |
| Mass Spec (ESI) | m/z calculated for C₁₅H₁₇NO₂S: 275.10; found [M+H]⁺ 276.11 |
Part 2: Application in Thieno[2,3-d]pyrimidine Synthesis
The synthesized 2-aminothiophene is an ideal precursor for creating the thieno[2,3-d]pyrimidine scaffold, a core structure in many kinase inhibitors and other therapeutic agents.[7][14]
Rationale and Strategy
The ortho-disposed amino and ester groups on the thiophene ring provide the perfect geometry for annulation reactions to form the pyrimidine ring. A common and efficient strategy involves a one-pot cyclization with formamide or a two-step process involving an intermediate that is then cyclized with an amine. This allows for the introduction of diversity at various points of the molecule.
dot
Caption: Synthetic workflow for thieno[2,3-d]pyrimidine core synthesis and diversification.
Protocol 1: One-Pot Synthesis of 7-(2,4-dimethylphenyl)-5,6-dihydrobenzo[h]thieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the direct cyclization of the aminothiophene ester using formamide, which serves as both the reagent and the solvent.
Materials:
-
This compound
-
Formamide
-
Ethanol
Procedure:
-
Place the starting thiophene (5 mmol) in a 50 mL round-bottom flask.
-
Add an excess of formamide (15 mL).
-
Heat the mixture to reflux (approx. 180-190 °C) under a nitrogen atmosphere for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate will typically form.
-
Pour the mixture into 50 mL of water and stir for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent like ethanol or a DMF/water mixture to yield the pure thieno[2,3-d]pyrimidin-4(3H)-one.
Expected Data:
-
Yield: 80-90%
-
Appearance: White to pale brown solid.[15]
-
¹H NMR (DMSO-d₆): Expect the disappearance of the ethyl ester signals and the appearance of a new signal for the pyrimidine C2-H (around δ 8.0 ppm) and a broad NH proton signal (around δ 12.0 ppm).[15]
Protocol 2: Diversification via Chlorination and Nucleophilic Substitution
This two-step protocol demonstrates how the thienopyrimidinone core can be activated and subsequently functionalized to generate a library of analogs, a key process in drug development.[7][16]
Step A: Synthesis of 4-Chloro-7-(2,4-dimethylphenyl)-5,6-dihydrobenzo[h]thieno[2,3-d]pyrimidine
Materials:
-
Thieno[2,3-d]pyrimidin-4(3H)-one (from Protocol 2.2)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalytic amount)
-
Toluene or Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
Procedure:
-
CAUTION: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Suspend the thienopyrimidinone (2 mmol) in anhydrous toluene (15 mL).
-
Add phosphorus oxychloride (10 mmol, ~0.9 mL) followed by a catalytic amount of N,N-dimethylaniline (2-3 drops).
-
Heat the mixture to reflux (approx. 110 °C) for 4-5 hours. The suspension should become a clear solution.
-
Cool the reaction to room temperature and carefully pour it onto 100 g of crushed ice with stirring.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro intermediate, which is often used in the next step without further purification.
Step B: Nucleophilic Aromatic Substitution
Materials:
-
4-Chloro intermediate (from Step A)
-
Desired primary or secondary amine (e.g., morpholine, benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Isopropanol or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the crude 4-chloro intermediate (1 mmol) in isopropanol (10 mL).
-
Add the desired amine (1.2 mmol) followed by the base (e.g., TEA, 2 mmol, ~0.28 mL).
-
Heat the mixture to 80 °C and stir for 2-6 hours, monitoring by TLC.
-
After cooling, the product often precipitates. If not, concentrate the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Data Presentation: The following table illustrates the potential for diversity generation.
| Amine Nucleophile (R-NH₂) | Product Structure (R at C4) | Approx. Yield |
| Morpholine | 4-morpholinyl | >85% |
| Benzylamine | 4-(benzylamino) | >90% |
| Aniline | 4-(phenylamino) | >80% |
| Piperidine | 4-(piperidin-1-yl) | >85% |
References
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC. National Institutes of Health. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]
-
Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]
-
A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of thiophene and Their Pharmacological Activity. ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA Journals. [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. [Link]
-
SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA, Inc. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. National Institutes of Health. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. National Institutes of Health. [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PubMed. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Wikimedia Commons. [Link]
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate. PubChem. [Link]
-
Learning from the Hantzsch synthesis. American Chemical Society. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]
-
Synthesis of Some Thienopyrimidine Derivatives. National Institutes of Health. [Link]
-
Homogeneous and heterogeneous catalysts for multicomponent reactions. RSC Publishing. [Link]
-
Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. ResearchGate. [Link]
-
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. [Link]
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. ResearchGate. [Link]
-
Bio-Catalysis in Multicomponent Reactions. MDPI. [Link]
-
A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. National Institutes of Health. [Link]
-
Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. ResearchGate. [Link]
-
Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. University of Malta. [Link]
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- 16. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of the Amino Group of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the 2-amino group of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate. This highly substituted 2-aminothiophene is a versatile scaffold in medicinal chemistry, and derivatization of its primary amino group offers a powerful strategy for modulating its physicochemical properties and biological activity.[1][2][3] This document outlines key derivatization pathways, including Schiff base formation, acylation, and cyclization to construct fused heterocyclic systems. Each section provides a theoretical background, step-by-step experimental protocols, and the rationale behind the chosen methodologies, grounded in established chemical principles.
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene core is a privileged scaffold in drug discovery, present in a multitude of biologically active compounds with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[2][4][5][6] The title compound, this compound, is typically synthesized via the Gewald multicomponent reaction.[1][7][8] The primary amino group at the C2 position is a key handle for synthetic diversification, allowing for the introduction of various functionalities to explore the structure-activity relationship (SAR) and develop novel therapeutic agents.[7][9] This guide focuses on practical and reproducible methods for the derivatization of this amino group.
Derivatization Strategies and Protocols
The nucleophilic character of the 2-amino group allows for a variety of chemical transformations. We will explore three fundamental and high-yield derivatization strategies:
-
Schiff Base Formation: Reaction with aldehydes and ketones to yield imines.
-
Acylation: Reaction with acylating agents to form amides.
-
Cyclization: Construction of fused pyrimidine rings (thieno[2,3-d]pyrimidines).
Strategy 1: Schiff Base Formation (Imines)
The condensation of the 2-amino group with an aldehyde or ketone is a straightforward method to introduce a wide range of substituents. Schiff bases derived from 2-aminothiophenes are known to possess significant biological activities, including antifungal and antimicrobial properties.[10][11][12][13]
Causality Behind Experimental Choices: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group. The removal of water, often by azeotropic distillation or the use of a dehydrating agent, drives the equilibrium towards the formation of the imine. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[10][12]
Experimental Protocol: Synthesis of Ethyl 2-(benzylideneamino)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask equipped with a reflux condenser
-
Stirring bar and heating mantle
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (15 mL/mmol), add benzaldehyde (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired Schiff base.
-
Recrystallization from ethanol can be performed for further purification if necessary.[2][11]
-
Data Presentation: Expected Spectroscopic Data
| Compound | Yield (%) | Appearance | Key IR (cm⁻¹) | Key ¹H NMR (δ, ppm) |
| Ethyl 2-(benzylideneamino)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | 80-90 | Yellow solid | ~1680 (C=O, ester), ~1620 (C=N, imine) | ~8.8 (s, 1H, -N=CH-), 7.2-7.9 (m, Ar-H), ~4.3 (q, 2H, -OCH₂-), ~2.3 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, -OCH₂CH₃) |
Visualization of Workflow
Caption: Workflow for Schiff Base Formation.
Strategy 2: Acylation (Amide Formation)
Acylation of the 2-amino group to form the corresponding amide is a fundamental transformation that can significantly alter the electronic and steric properties of the molecule. This can be achieved using various acylating agents such as acyl chlorides or acid anhydrides.
Causality Behind Experimental Choices: The reaction of an amine with an acyl chloride is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine or pyridine, is often added to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Experimental Protocol: Synthesis of Ethyl 2-acetamido-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Stirring bar, ice bath, and nitrogen atmosphere
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (20 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Data Presentation: Expected Spectroscopic Data
| Compound | Yield (%) | Appearance | Key IR (cm⁻¹) | Key ¹H NMR (δ, ppm) |
| Ethyl 2-acetamido-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | 75-85 | White solid | ~3300 (N-H), ~1690 (C=O, amide), ~1670 (C=O, ester) | ~10.5 (s, 1H, -NH-), 7.0-7.3 (m, Ar-H), ~4.3 (q, 2H, -OCH₂-), ~2.3 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, -COCH₃), ~1.4 (t, 3H, -OCH₂CH₃) |
Visualization of Workflow
Caption: Workflow for Acylation Reaction.
Strategy 3: Cyclization to Thieno[2,3-d]pyrimidines
The 2-aminothiophene-3-carboxylate moiety is an excellent precursor for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties.
Causality Behind Experimental Choices: A common method involves a one-pot reaction with an isothiocyanate followed by cyclization. The amino group first reacts with the isothiocyanate to form a thiourea intermediate. This intermediate then undergoes intramolecular cyclization, often promoted by a base, to form the thieno[2,3-d]pyrimidine-4-one ring system.
Experimental Protocol: Synthesis of Ethyl 7-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one-6-carboxylate
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Ethoxycarbonyl isothiocyanate (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Sodium ethoxide (catalytic to stoichiometric amount)
-
Round-bottom flask
-
Stirring bar and heating mantle
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DMF (10 mL/mmol).
-
Add ethoxycarbonyl isothiocyanate (1.1 eq) and stir the mixture at room temperature for 2 hours to form the thiourea intermediate.[14]
-
Add sodium ethoxide (e.g., a 21% solution in ethanol, 1.5 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for purification.
-
Data Presentation: Expected Spectroscopic Data
| Compound | Yield (%) | Appearance | Key IR (cm⁻¹) | Key ¹H NMR (δ, ppm) |
| Ethyl 7-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one-6-carboxylate | 60-75 | Off-white to pale yellow solid | ~3200 (N-H), ~1680 (C=O, amide), ~1660 (C=O, ester), ~1200 (C=S) | ~12.5 (br s, 2H, -NH-), 7.0-7.3 (m, Ar-H), ~4.3 (q, 2H, -OCH₂-), ~2.3 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, -OCH₂CH₃) |
Visualization of Workflow
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. ijpbs.com [ijpbs.com]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. scielo.br [scielo.br]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. ajrconline.org [ajrconline.org]
- 14. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Synthesis of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the scale-up synthesis of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate, a key intermediate in the development of various pharmaceutically active compounds. The presented protocol is based on the well-established Gewald aminothiophene synthesis, optimized for efficiency, scalability, and safety. Detailed mechanistic insights, step-by-step procedures, and critical process parameters are discussed to ensure reproducibility and high-yield production.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are fundamental heterocyclic compounds in medicinal chemistry and materials science.[][2] The thiophene nucleus is a core structural motif in numerous pharmaceuticals, agrochemicals, and functional materials such as dyes and organic polymers.[3][4] Specifically, 2-aminothiophenes are versatile intermediates, often utilized in the synthesis of thienopyrimidines and other fused heterocyclic systems with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[5][6] this compound serves as a crucial building block for synthesizing targeted therapeutic agents. Its efficient and scalable production is therefore of significant interest to the pharmaceutical industry.
Synthetic Strategy: The Gewald Reaction
The synthesis of the target molecule is achieved through the Gewald reaction, a powerful one-pot, multi-component condensation.[7][8] This reaction involves the condensation of a ketone (2,4-dimethylacetophenone) with an α-cyanoester (ethyl cyanoacetate) in the presence of elemental sulfur and a basic catalyst (morpholine).[7][9]
Mechanistic Rationale
The mechanism of the Gewald reaction has been a subject of extensive study.[10][11][12] It is now generally accepted that the reaction initiates with a Knoevenagel condensation between the ketone and the α-cyanoester, catalyzed by the base, to form a stable α,β-unsaturated nitrile intermediate.[10][11] The subsequent steps involve the addition of elemental sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product.[7] While the exact mechanism of sulfur addition is complex and can involve polysulfide intermediates, the overall transformation is thermodynamically driven by the formation of the stable aromatic thiophene ring.[11][12]
Scaled-Up Synthesis Protocol
This protocol details the synthesis of this compound on a laboratory scale with considerations for further scale-up.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass (g) | Volume (mL) |
| 2,4-Dimethylacetophenone | 148.20 | 0.1 | 14.82 | 15.1 |
| Ethyl cyanoacetate | 113.12 | 0.1 | 11.31 | 10.9 |
| Elemental Sulfur | 32.07 | 0.1 | 3.21 | - |
| Morpholine | 87.12 | 0.05 | 4.36 | 4.4 |
| Ethanol (absolute) | 46.07 | - | - | 100 |
Equipment
-
Three-necked round-bottom flask (500 mL) equipped with a mechanical stirrer, condenser, and dropping funnel.
-
Heating mantle with a temperature controller.
-
Ice bath.
-
Büchner funnel and vacuum flask.
-
Standard laboratory glassware.
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add 2,4-dimethylacetophenone (14.82 g, 0.1 mol), ethyl cyanoacetate (11.31 g, 0.1 mol), elemental sulfur (3.21 g, 0.1 mol), and absolute ethanol (100 mL).
-
Initiation: Begin stirring the mixture and gently heat it to 40-45°C using a heating mantle.
-
Catalyst Addition: Once the temperature has stabilized, add morpholine (4.36 g, 0.05 mol) dropwise via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction Progression: After the addition of morpholine is complete, increase the temperature to 50°C and maintain it for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Product Isolation: After 3 hours, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate complete precipitation of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum at 50°C to a constant weight. The expected product is a pale-yellow solid.
Purification
The crude product obtained from this procedure is typically of high purity. However, if further purification is required, recrystallization from ethanol can be performed.
Safety and Handling Precautions
-
Elemental Sulfur: Elemental sulfur is a flammable solid and can form explosive dust-air mixtures.[13][14][15] Handle in a well-ventilated area, away from ignition sources.[14] Use non-sparking tools.[14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16][17]
-
Morpholine: Morpholine is a corrosive and flammable liquid. Handle in a fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of skin or eye contact, flush immediately with copious amounts of water.
Characterization and Expected Results
The final product, this compound, should be characterized by standard analytical techniques.
| Analysis | Expected Result |
| Appearance | Pale-yellow to yellow solid |
| Yield | 75-85% |
| Melting Point | 102-104 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.15 (d, 1H), 7.05 (s, 1H), 7.00 (d, 1H), 5.90 (s, 2H, NH₂), 4.30 (q, 2H), 2.35 (s, 3H), 2.30 (s, 3H), 1.40 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 167.5, 160.0, 145.0, 138.0, 135.5, 131.5, 129.0, 127.0, 100.5, 60.0, 21.0, 19.5, 14.5 |
| Mass Spectrometry (ESI+) | m/z: 290.1 [M+H]⁺ |
Conclusion
The provided protocol for the scale-up synthesis of this compound via the Gewald reaction is robust, efficient, and amenable to large-scale production. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic needs.
References
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Gewald, K. (1966). The Gewald reaction. Wikipedia. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]
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Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
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Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
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Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. New Jersey Institute of Technology. Available at: [Link]
- Singh, D., & Kumar, V. (2014). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]
- Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Chemistry.
- Synthetic Communications. (2023). Synthesis, Properties, and Applications of Thiophene-Based Azo Scaffolds. Taylor & Francis Online.
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ESPI Metals. (n.d.). Sulfur - SAFETY DATA SHEET. Available at: [Link]
- MarVista Resources. (2016).
- Fisher Scientific. (2015).
- National Institute of Standards and Technology. (2022). SAFETY DATA SHEET - IAEA-S-4 (Soufre de Lacq) (Sulfur Isotopes in Elemental Sulfur).
- Mobinikhaledi, A., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.
- Ghorab, M. M., et al. (2013). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
- International Journal of Pharmacy and Biological Sciences. (2013).
- Mamatha, D. M., et al. (2021). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.
- Al-Adiwish, W. M., et al. (2013). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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Application Notes and Protocols: High-Purity Isolation of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate via Flash Column Chromatography
Abstract
This comprehensive guide details a robust protocol for the purification of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. Typically synthesized via the Gewald reaction, this class of compounds often presents purification challenges due to the presence of unreacted starting materials, reaction intermediates, and various side products. This document provides a step-by-step methodology for efficient purification using flash column chromatography, emphasizing the rationale behind procedural choices to ensure high purity and yield. The protocol is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of heterocyclic compounds.
Introduction: The Purification Challenge
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, commonly achieved through the multicomponent Gewald reaction, involves the condensation of a ketone (2,4-dimethylacetophenone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2] While efficient, the Gewald synthesis can yield a complex crude mixture.
Potential Impurities Include:
-
Unreacted Starting Materials: 2,4-dimethylacetophenone, ethyl cyanoacetate, and elemental sulfur.
-
Knoevenagel Condensation Intermediate: The α,β-unsaturated nitrile formed before cyclization.[1][3]
-
Side-Products: Dimerization of the unsaturated nitrile intermediate, polysulfides, and other polymeric materials, which can result in colored, tarry residues.[4]
The structural similarity of some byproducts to the target compound, coupled with the presence of a basic amino group that can interact strongly with acidic silica gel, necessitates a carefully optimized chromatography protocol. This guide provides a systematic approach to overcome these challenges.
Foundational Principles: Designing the Separation Strategy
The successful purification of the target compound hinges on exploiting the differences in polarity between it and the potential impurities. The molecule possesses a moderately polar 2-amino group and an ethyl ester moiety, attached to a largely non-polar substituted thiophene and dimethylphenyl core.
Choice of Stationary Phase
For compounds of moderate polarity, silica gel (SiO₂) is the most common and cost-effective stationary phase for normal-phase chromatography.[5] Its polar surface, rich in silanol groups (Si-OH), interacts with polar functional groups of the analyte, leading to separation. However, the acidic nature of silica can cause irreversible adsorption or "streaking" of basic compounds like amines.[6]
Rationale for Selection:
-
Silica Gel (60 Å, 230-400 mesh): Chosen for its high resolving power in flash chromatography.
-
Alternative/Troubleshooting: If severe tailing or product loss is observed, switching to neutral alumina (Al₂O₃) or deactivating the silica gel with a small percentage of a basic modifier (e.g., triethylamine) in the mobile phase is recommended.[6][7] Amino-functionalized silica can also be an effective, albeit more expensive, alternative for nitrogen-containing heterocycles.[8]
Development of the Mobile Phase (Eluent)
The selection of an appropriate mobile phase is critical for achieving good separation. The goal is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[9] This Rf value typically translates well to column separation, providing a good balance between resolution and elution time.
TLC Scouting Protocol:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto at least three different TLC plates.
-
Develop each plate in a sealed chamber with a different solvent system. A good starting point is a mixture of a non-polar solvent and a polar solvent.[6]
-
System 1 (Low Polarity): 10% Ethyl Acetate in Hexane
-
System 2 (Medium Polarity): 20% Ethyl Acetate in Hexane
-
System 3 (Higher Polarity): 30% Ethyl Acetate in Hexane
-
-
Visualize the plates under UV light (254 nm) and/or by staining (e.g., potassium permanganate).
-
The ideal solvent system will show the spot for the target compound well-separated from other spots, with an Rf value in the target range of 0.25-0.35.[9]
Based on the structure of this compound, a mixture of Hexane and Ethyl Acetate is a logical starting point. Hexane serves as the weak solvent, while ethyl acetate provides the necessary polarity to elute the compound.
Detailed Purification Protocol
This protocol assumes a crude product mass of approximately 1-5 grams. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh |
| Mobile Phase Solvents | Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade) |
| Column | Glass chromatography column (e.g., 40-60 mm diameter) |
| Sample Loading | Celite® 545 or additional silica gel |
| Eluent Collection | Test tubes or fraction collector vials |
| Analysis | TLC plates (silica gel coated), UV lamp |
| Additional Reagents | Dichloromethane (for sample loading) |
Workflow Diagram
Caption: Workflow for column chromatography purification.
Step-by-Step Procedure
Step 1: Column Preparation (Wet Packing)
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane). The consistency should be pourable but not overly dilute.
-
Pour the slurry into the column. Use a funnel to prevent spillage. Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock and drain some solvent, collecting it for reuse. Continuously add the slurry until the desired column height is reached (typically 15-20 cm for 1-5 g of crude product). Crucially, do not let the top of the silica bed run dry.
-
Add a final layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
Wash the inside walls of the column with the mobile phase and drain the solvent until the level is just at the top of the sand layer. The column is now ready for loading.
Step 2: Sample Loading (Dry Loading)
Dry loading is highly recommended as it generally leads to better resolution.[7]
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add silica gel (approximately 2-3 times the mass of the crude product) to this solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase (optimized from TLC analysis, e.g., 20% ethyl acetate in hexane) to the column, taking care not to disturb the top layer.
-
Apply gentle pressure to the top of the column using a pump or regulated air/nitrogen line to achieve a steady flow rate (flash chromatography). A typical flow rate is about 2 inches/minute.
-
Begin collecting fractions in numbered test tubes immediately as the solvent starts to elute. The fraction size will depend on the column dimensions (e.g., 10-20 mL fractions for a 40 mm column).
-
Maintain a constant head of solvent above the silica bed to avoid the introduction of air, which can lead to cracking and poor separation.
Step 4: Fraction Analysis
-
Using TLC, analyze every few fractions to monitor the elution of compounds.
-
Spot a small amount from each selected fraction onto a single TLC plate. For comparison, also spot the crude mixture and, if available, a pure standard of the target compound.
-
Develop the TLC plate using the same mobile phase as the column elution.
-
Visualize the plate under a UV lamp. The desired product, this compound, should be UV active.
-
Identify the fractions containing only the pure desired product (single spot at the correct Rf). Also, identify fractions containing mixed components and those with only impurities.
Step 5: Isolation of the Final Product
-
Combine the fractions identified as pure.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid or oil is the purified this compound.
-
Determine the yield and confirm the purity and identity using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Troubleshooting and Optimization
Caption: Troubleshooting guide for common chromatography issues.
Conclusion
The protocol described provides a reliable and systematic method for the purification of this compound from a crude Gewald reaction mixture. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis and employing a dry loading technique, researchers can achieve high purity of the target compound. The principles and troubleshooting steps outlined in this guide are broadly applicable to the purification of other substituted 2-aminothiophenes and related heterocyclic systems.
References
-
BUCHI Corporation. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
-
Sciencemadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?. Retrieved from [Link]
- Thimmaiah, K. N., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.
- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]
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Application Notes and Protocols: Recrystallization of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Introduction: The Critical Role of Purification in Drug Development
Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is a polysubstituted 2-aminothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] These scaffolds are foundational synthons for a wide array of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[3][4] The primary synthetic route to this and related compounds is the Gewald aminothiophene synthesis, a robust multi-component reaction.[5][6] However, like many multi-component reactions, the crude product from a Gewald synthesis is seldom pure enough for direct use in downstream applications, particularly in a drug development context where impurity profiles are strictly regulated.
This application note provides a detailed guide to the purification of this compound using recrystallization, a powerful and scalable technique for isolating crystalline solids. We will delve into the rationale behind solvent selection, provide step-by-step protocols for both single-solvent and two-solvent systems, and offer expert guidance on troubleshooting common issues.
Understanding the Impurity Profile from Gewald Synthesis
Effective purification begins with understanding the potential impurities. The Gewald reaction condenses a ketone (2,4-dimethylacetophenone), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a base.[6] This process can generate several byproducts and unreacted materials that must be removed.
Common Impurities Include:
-
Unreacted Starting Materials: 2,4-dimethylacetophenone, ethyl cyanoacetate, and elemental sulfur.
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile formed from the condensation of the ketone and ethyl cyanoacetate is a stable intermediate that may persist if the subsequent sulfur addition and cyclization are incomplete.[6]
-
Polymeric and Tarry Byproducts: High reaction temperatures can lead to the formation of complex polysulfides and polymerization of intermediates, often resulting in dark, tarry residues that can be difficult to remove.
-
Dimerization Products: The Knoevenagel-Cope intermediate can undergo self-condensation, leading to dimeric impurities.
The goal of recrystallization is to select a solvent system in which the desired thiophene product has high solubility at an elevated temperature but low solubility at a lower temperature, while impurities remain either highly soluble or largely insoluble at all temperatures.
The Science of Recrystallization: Selecting the Optimal Solvent System
The cornerstone of a successful recrystallization is the choice of solvent. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility when hot and low solubility when cold.[7] This differential ensures maximum recovery of the purified product upon cooling.
Key Principles for Solvent Selection:
-
Solubility: The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Impurity Solubility: Ideally, impurities should be either completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
"Like Dissolves Like": The polarity of the solvent and solute should be similar. This compound is a moderately polar molecule, suggesting that mid-polarity solvents will be effective.
Based on these principles and literature precedents for similar 2-aminothiophene derivatives, several candidate solvents can be proposed.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Use/Avoidance |
| Ethanol | 78 | 24.5 | Primary Recommendation. Widely cited for recrystallizing 2-aminothiophenes.[7] Good solvency for the target compound when hot, with significantly reduced solubility upon cooling. |
| Methanol | 65 | 32.7 | A good alternative to ethanol, though its lower boiling point means a smaller temperature gradient for crystallization. |
| Ethyl Acetate | 77 | 6.0 | Often used as the "good" solvent in a two-solvent system. The ester functional group in the solvent aligns well with the ester in the target molecule. |
| Hexanes/Heptane | ~69 | ~1.9 | A nonpolar solvent. The target compound is expected to have low solubility. Ideal as an "anti-solvent" or "bad" solvent in a two-solvent system. |
| Toluene | 111 | 2.4 | May be too nonpolar to be a good single solvent, but could be used in a mixed system. Its high boiling point can be a disadvantage for removal. |
| Water | 100 | 80.1 | The target compound is expected to be insoluble in water, making it a good anti-solvent but not a primary recrystallization solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This is the recommended starting procedure due to its simplicity and proven efficacy for this class of compounds.[7]
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a stir bar.
-
Solvent Addition: Add a small volume of ethanol (e.g., 5-10 mL) and begin heating the mixture on a hotplate stirrer to a gentle boil.
-
Achieve Saturation: Continue adding ethanol dropwise to the boiling solution until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities (like elemental sulfur or polymeric material) are observed in the hot solution, perform a hot gravity filtration. Pre-heat a funnel and a new flask with hot solvent vapor to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and yield of the purified product.
Protocol 2: Two-Solvent Recrystallization using Ethyl Acetate and Hexanes
This method is particularly useful if the crude material contains impurities that are soluble in ethanol or if a single solvent does not provide a sharp enough solubility differential.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethyl acetate (the "good" solvent) required for complete dissolution.
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add hexanes (the "bad" solvent) dropwise until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash with a cold mixture of ethyl acetate/hexanes, and dry the crystals as described in Protocol 1.
Visualization of the Recrystallization Workflow
The following diagram outlines the decision-making process and workflow for purifying the target compound.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a "seed" crystal of the crude material.[5] |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities. | - Re-heat the solution and add a small amount of additional solvent to lower the saturation point.- Ensure slow cooling by insulating the flask.- Consider a different solvent or solvent system with a lower boiling point. |
| Low Recovery/Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Washing with too much or warm solvent. | - Concentrate the mother liquor and cool to obtain a second crop of crystals (may be less pure).- Ensure the filtration apparatus is pre-heated and use a slight excess of solvent during this step, then boil it off.- Always use minimal amounts of ice-cold solvent for washing. |
| Colored Product | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb the desired product. |
Conclusion
Recrystallization is an indispensable technique for obtaining high-purity this compound, a critical requirement for its use in pharmaceutical research and development. By understanding the potential impurities from the Gewald synthesis and applying the principles of solvent selection, researchers can effectively implement the protocols detailed in this guide. The single-solvent method using ethanol is a robust and recommended starting point, while the two-solvent system offers a valuable alternative for more challenging purifications. Careful execution and methodical troubleshooting will ensure a high yield of crystalline material with the purity required for subsequent synthetic stages and biological evaluation.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Ghareb, N., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2111. Available at: [Link]
- Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7397-7402.
-
Khan, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210351. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry, 16(4). Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.
-
Kamal, A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 465-493. Available at: [Link]
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Application Notes & Protocols for the Biological Evaluation of Novel Compounds Synthesized from Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
For: Researchers, scientists, and drug development professionals.
Preamble: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The 2-aminothiophene moiety is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged scaffold."[1] Its inherent structural features allow for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities.[2][3] Compounds incorporating this five-membered heterocyclic core have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][4] The starting material, Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate, is typically synthesized via the versatile Gewald reaction, a one-pot multicomponent condensation.[5][6][7][8] This process allows for the facile introduction of various substituents, paving the way for the generation of extensive compound libraries for biological screening.
These application notes provide a comprehensive guide to the initial biological evaluation of novel compounds derived from this promising thiophene precursor. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to ascertain the cytotoxic, antimicrobial, and anti-inflammatory potential of their synthesized molecules.
Part 1: In Vitro Cytotoxicity Assessment
A primary step in the evaluation of novel therapeutic candidates is the assessment of their cytotoxic potential.[9][10] This allows for the determination of a compound's potency against cancer cell lines and provides a preliminary indication of its therapeutic window.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the novel thiophene derivatives in sterile DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.5% to prevent solvent-induced toxicity.[9]
-
Replace the medium in the cell plates with the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation:
The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%, is determined by plotting a dose-response curve.[9][10]
Table 1: Example Cytotoxicity Data for Novel Thiophene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) ± SD | Non-Cancerous Cell Line (HEK293) IC50 (µM) ± SD | Selectivity Index (SI) |
| TH-001 | MCF-7 | 12.5 ± 1.2 | > 100 | > 8.0 |
| TH-002 | A549 | 8.7 ± 0.9 | 85.2 ± 5.6 | 9.8 |
| Doxorubicin | MCF-7 | 0.9 ± 0.1 | 5.4 ± 0.5 | 6.0 |
The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line.
Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow of the MTT assay for cytotoxicity screening.
Part 2: Antimicrobial Susceptibility Testing
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiophene derivatives have shown considerable promise in this area.[12]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans) overnight.
-
Suspend colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution in 96-Well Plate:
-
In a 96-well plate, prepare two-fold serial dilutions of the novel thiophene compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
The concentration range should be broad enough to encompass the potential MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (microbe and medium, no compound) and a negative/sterility control (medium only). A standard antibiotic (e.g., Ampicillin for bacteria, Fluconazole for fungi) should be used as a reference.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[13]
-
Data Presentation:
MIC values are typically presented in a tabular format for easy comparison across different microbial strains.
Table 2: Example MIC Data for Novel Thiophene Derivatives
| Compound ID | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| TH-003 | 16 | 64 | 32 |
| TH-004 | 8 | >128 | 16 |
| Ampicillin | 0.5 | 8 | N/A |
| Fluconazole | N/A | N/A | 4 |
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Part 3: In Vitro Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases, making the search for novel anti-inflammatory agents a key research area.[15][16]
Protocol 3: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the potential of compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Principle: The Griess test is used to measure nitrite (a stable product of NO), which accumulates in the culture medium. A reduction in nitrite levels in the presence of the compound indicates anti-inflammatory activity.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells and seed them into a 96-well plate at a density of 5 x 10^4 cells per well. Incubate for 24 hours.
-
-
Compound Pre-treatment and Stimulation:
-
Treat the cells with various non-toxic concentrations of the novel thiophene compounds (determined from prior cytotoxicity testing) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a control group with cells and LPS only.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C.
-
-
Griess Assay:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite is used to quantify nitrite concentration.
-
Data Presentation:
The results are often presented as the percentage of NO inhibition at a specific concentration or as an IC50 value for NO inhibition.
Table 3: Example Anti-inflammatory Activity Data
| Compound ID | Concentration (µM) | % NO Inhibition ± SD |
| TH-005 | 25 | 65.4 ± 4.1 |
| TH-006 | 25 | 22.8 ± 3.5 |
| Dexamethasone (Control) | 10 | 88.2 ± 2.9 |
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Potential mechanism of anti-inflammatory action via NF-κB inhibition.
References
-
Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). PubMed. Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). ACS Publications. Available at: [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme Chemistry. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKAT USA, Inc. Available at: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. Available at: [Link]
-
Gewald reaction. (n.d.). Wikipedia. Available at: [Link]
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2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (n.d.). ResearchGate. Available at: [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (n.d.). ResearchGate. Available at: [Link]
-
2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). PubMed. Available at: [Link]
-
Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). National Toxicology Program. Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). MDPI. Available at: [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (n.d.). NIH. Available at: [Link]
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate. (n.d.). NIH. Available at: [Link]
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Semantic Scholar. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge. Available at: [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). NIH. Available at: [Link]
-
Anti-inflammatory Candidate Research Articles. (n.d.). R Discovery. Available at: [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018). Taylor & Francis Online. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols. (2007). Semantic Scholar. Available at: [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Available at: [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). NIH. Available at: [Link]
-
(PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (2023). ResearchGate. Available at: [Link]
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Application of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate in medicinal chemistry
An In-Depth Guide to the Application of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate in Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold of 2-Aminothiophene
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with a wide array of biological targets. The 2-aminothiophene core is a quintessential example of such a scaffold, forming the backbone of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5][6]
This guide focuses on a specific, promising derivative: This compound . We will explore its synthesis, delve into its potential as a lead compound in drug discovery, and provide detailed, field-proven protocols for its synthesis and biological evaluation. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecule.
I. Synthetic Strategy: The Gewald Multicomponent Reaction
The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component condensation.[2][3][7][8] This reaction is prized for its operational simplicity and ability to generate molecular complexity in a single step from readily available starting materials.
Causality of the Gewald Reaction: The reaction's success hinges on the sequential and synergistic interaction of three key components:
-
A Ketone: Provides the carbon atoms at the 4- and 5-positions of the thiophene ring. For our target compound, this is 1-(2,4-dimethylphenyl)ethan-1-one .
-
An α-Cyanoester: Supplies the aminocarboxylate portion of the ring (C2, C3, the amino group, and the ester). Here, we use Ethyl cyanoacetate .
-
Elemental Sulfur: The crucial heteroatom donor for the thiophene ring.
The reaction is typically catalyzed by a secondary amine base, such as morpholine or diethylamine, which facilitates the initial condensation step.[1][9][10]
Reaction Mechanism: While the exact sequence of sulfur addition is a subject of detailed computational study, the mechanism is generally understood to proceed through three main phases:[7][11][12][13]
-
Knoevenagel Condensation: The base catalyzes the condensation between the ketone and ethyl cyanoacetate to form a stable α,β-unsaturated nitrile intermediate.[7][8][11][12]
-
Sulfur Addition: The activated intermediate reacts with elemental sulfur. This is a complex process involving the opening of the S8 ring and the formation of a sulfur-containing anion.[11][12][13]
-
Cyclization & Aromatization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[7][13]
Caption: Putative mechanism for thiophene-induced apoptosis.
B. Antimicrobial Activity
The 2-aminothiophene scaffold is also a validated pharmacophore for antimicrobial agents. [1][6][14][15][16]These compounds have shown efficacy against a range of pathogens, including drug-resistant Gram-positive and Gram-negative bacteria.
Plausible Mechanism of Action: The antimicrobial effects of thiophenes can be multifaceted. One established mechanism involves the disruption of bacterial cell membrane integrity, leading to leakage of essential cytoplasmic contents and cell death. [17][18]Another potential target is the inhibition of crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication. [1]The compound's structure could allow it to bind to these targets, disrupting their function and inhibiting bacterial growth.
III. Data Presentation: Summary of Biological Evaluation
The following table outlines the key biological assays recommended for characterizing the medicinal potential of this compound.
| Therapeutic Area | Assay | Purpose | Key Parameter | Relevant Cell Lines / Strains |
| Anticancer | MTT (or MTS/XTT) Assay | To quantify in vitro cytotoxicity and cell viability. [19][20] | IC₅₀ (Half-maximal inhibitory concentration) | HeLa (Cervical), HepG2 (Liver), MCF-7 (Breast) [19][21] |
| Annexin V/PI Staining | To detect and quantify apoptosis. | Percentage of apoptotic cells | - | |
| Antimicrobial | Broth Microdilution | To determine the minimum concentration that inhibits microbial growth. [1][14] | MIC (Minimum Inhibitory Concentration) | S. aureus, B. cereus (Gram+), E. coli, P. aeruginosa (Gram-) [15] |
| Disk Diffusion Assay | For qualitative screening of antimicrobial activity. | Zone of Inhibition (mm) | - |
IV. Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps and rationale provided.
Protocol 1: Synthesis via Gewald Reaction
Objective: To synthesize this compound.
Rationale: This protocol utilizes the robust and efficient Gewald multicomponent reaction to construct the target molecule in a single pot, maximizing yield and minimizing purification steps. [9] Materials:
-
1-(2,4-dimethylphenyl)ethan-1-one
-
Ethyl cyanoacetate
-
Elemental sulfur (powdered)
-
Diethylamine (or Morpholine)
-
Ethanol (absolute)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer/hotplate
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a mixture of 1-(2,4-dimethylphenyl)ethan-1-one (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of absolute ethanol.
-
Base Addition: Begin stirring the mixture at room temperature. Add diethylamine (0.1 mol) dropwise via the dropping funnel over a period of approximately 30 minutes. The dropwise addition is crucial to control the initial exothermic reaction.
-
Heating: After the base addition is complete, gently heat the reaction mixture to 40-50°C using a water bath on a stirrer/hotplate. Maintain this temperature with continuous stirring for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate 7:3). The disappearance of starting materials and the appearance of a new, UV-active spot indicates product formation.
-
Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid. [1]8. Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine its melting point.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To determine the IC₅₀ value of the compound against cancer cell lines.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. [19]Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound stock solution (e.g., 10 mg/mL in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known anticancer drug (positive control).
-
Incubation: Incubate the plate for an additional 24-48 hours. [20][21]4. MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader. [19]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound.
Rationale: This method quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [14]It is the gold standard for susceptibility testing.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the bacterial suspension in sterile saline to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). [14]Dilute this suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well. [1]2. Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of a 2x concentrated stock of the compound to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on. Discard the final 50 µL from the last well.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL. [1]4. Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. [1]This can be determined by visual inspection or by measuring the optical density at 600 nm.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Gewald Reaction for Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate Synthesis
Welcome to the technical support guide for the Gewald three-component reaction, tailored specifically for the synthesis of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate. As a Senior Application Scientist, I understand that while the Gewald reaction is a robust method for creating substituted 2-aminothiophenes, its success hinges on a nuanced understanding of the reaction mechanism and careful control of experimental parameters.[1] This guide is designed for researchers and drug development professionals to troubleshoot common issues and systematically improve reaction yield and purity.
The synthesis of this target molecule involves the condensation of 2,4-dimethylacetophenone and ethyl cyanoacetate with elemental sulfur, facilitated by a basic catalyst. The steric hindrance from the dimethylphenyl group and the specific reactivity of the ketone present unique challenges that we will address herein.
Foundational Knowledge: The Reaction Mechanism
A thorough understanding of the reaction pathway is critical for effective troubleshooting. The Gewald reaction is a one-pot synthesis that proceeds through three principal stages.[2][3] The mechanism has been a subject of study for decades, with computational studies suggesting a thermodynamically controlled process where the final aromatization drives the reaction forward.[4][5]
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the ketone (2,4-dimethylacetophenone) and the active methylene compound (ethyl cyanoacetate).[3][6] This step forms a crucial α,β-unsaturated nitrile intermediate and releases a molecule of water.
-
Sulfur Addition (Michael Addition): Elemental sulfur, activated by the base, adds to the electron-deficient β-carbon of the unsaturated intermediate. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.[2][4][5]
-
Ring Closure and Tautomerization: The terminal sulfur atom of the intermediate nucleophilically attacks the nitrile group, leading to intramolecular cyclization. A subsequent tautomerization yields the stable, aromatic 2-aminothiophene ring.[3]
Caption: Figure 1: Key stages of the Gewald reaction pathway.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you pinpoint and resolve problems.
Q1: My reaction yield is consistently low or fails to proceed. What are the primary checkpoints?
A1: A low or zero yield often points to fundamental issues with reagents or the initial reaction setup.
-
Purity of Starting Materials: Ensure the 2,4-dimethylacetophenone is free of acidic impurities and the ethyl cyanoacetate has not hydrolyzed. Impurities can inhibit the base catalyst or introduce side reactions.[7]
-
Base Selection and Stoichiometry: The choice and amount of base are critical. For sterically hindered ketones like 2,4-dimethylacetophenone, a common base like triethylamine may be insufficient. Consider using a stronger or more effective base like morpholine or piperidine.[1][8] Some modern protocols advocate for catalytic systems like L-proline or piperidinium borate, which can significantly improve yields.[9][10] Ensure the base is not added in vast excess, which can promote polymerization.
-
Sulfur Quality: Use finely powdered elemental sulfur. If the sulfur is coarse, its solubility and reactivity will be poor, stalling the reaction after the initial condensation.
-
Reaction Monitoring: Actively monitor your reaction with Thin Layer Chromatography (TLC).[2] The disappearance of the starting ketone and the appearance of the unsaturated intermediate and final product will tell you which stage is problematic.
Q2: The initial Knoevenagel-Cope condensation seems inefficient. How can I drive it to completion?
A2: This is the most common bottleneck. The condensation is an equilibrium process, and the water produced can inhibit the reaction.[7]
-
Water Removal: While not always practical in a one-pot setup, using a Dean-Stark trap in a two-step variant (where you isolate the intermediate) can be effective. For a one-pot reaction, ensuring anhydrous solvents can help push the equilibrium forward.
-
Optimize Base: This is the most critical factor. For a less reactive ketone, a stronger base may be required to generate a sufficient concentration of the enolate from ethyl cyanoacetate.[7] Screening bases is a highly recommended optimization step.
-
Two-Step Procedure: For particularly stubborn ketones, a two-step process can be superior.[1] First, perform and isolate the product of the Knoevenagel-Cope condensation. Then, in a separate step, react this purified intermediate with sulfur and base. This prevents the degradation of starting materials during a long, heated condensation phase.
Q3: My reaction mixture turns dark brown and tarry. What's causing this and how can I prevent it?
A3: A dark, tarry mixture is a classic sign of polymerization or the formation of complex polysulfides, usually caused by excessive heat.[7]
-
Temperature Control: The Gewald reaction should be run at a mild temperature, typically between 40-60 °C.[2] Do not overheat the reaction in an attempt to speed it up, as this will favor polymerization and decomposition pathways.
-
Rate of Addition: If using a highly reactive base, consider adding it slowly or dropwise to control the initial exotherm of the condensation reaction.
-
Solvent Choice: Ensure the solvent can adequately dissolve the sulfur and intermediates. Polar solvents like ethanol, methanol, or DMF are generally effective.[2] Poor solubility can lead to localized high concentrations and side reactions.
Q4: I'm struggling with the final purification. What are the best practices for isolating the target compound?
A4: Purification can be challenging due to unreacted starting materials and amorphous byproducts.
-
Initial Workup: After the reaction, pouring the mixture into ice-cold water can help precipitate the crude product while dissolving inorganic salts and the base.[11]
-
Recrystallization: This is the most effective method for purifying solid 2-aminothiophenes.[2] Ethanol is an excellent first choice for recrystallization.[12] If the product remains oily or impure, a solvent system like ethyl acetate/hexanes can be effective.
-
Column Chromatography: For oily products or those that are difficult to recrystallize, silica gel column chromatography is a reliable alternative.[2][11] A common eluent system is a gradient of ethyl acetate in hexanes.
| Parameter | Recommendation for Target Synthesis | Rationale / Causality |
| Ketone | 2,4-Dimethylacetophenone | Target-defining starting material. |
| Active Methylene | Ethyl Cyanoacetate | Provides the C3-ester and C2-amino group precursor. |
| Base Catalyst | Morpholine or Piperidine (10-20 mol%) | Effective for sterically hindered ketones where weaker bases may fail.[1] |
| Solvent | Absolute Ethanol or Methanol | Good solubility for elemental sulfur and intermediates; facilitates product precipitation upon cooling.[13] |
| Temperature | 45-55 °C | Optimal balance between reaction rate and minimizing side reactions like polymerization.[7][14] |
| Monitoring | TLC (e.g., 3:1 Hexane:Ethyl Acetate) | Essential for tracking consumption of the ketone and formation of the thiophene product.[2] |
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions.
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Methodology:
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethylacetophenone (10 mmol, 1.0 eq), ethyl cyanoacetate (10 mmol, 1.0 eq), and finely powdered elemental sulfur (12 mmol, 1.2 eq).[2]
-
Solvent Addition: Add absolute ethanol (20-30 mL).
-
Base Addition: With stirring, add morpholine (2 mmol, 0.2 eq) dropwise to the mixture.[12]
-
Reaction: Heat the reaction mixture to 50 °C and maintain for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting ketone using TLC.
-
Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for at least one hour to maximize precipitation.[14]
-
Filtration: Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Purification: Purify the crude product by recrystallization from hot ethanol to obtain the final product as crystals.[12]
Frequently Asked Questions (FAQs)
Q: What is the primary role of the base in the Gewald reaction? A: The base serves multiple catalytic roles. Its primary function is to deprotonate the active methylene compound (ethyl cyanoacetate) to form a carbanion, which then initiates the Knoevenagel-Cope condensation with the ketone.[10] It also helps to activate the elemental sulfur for the subsequent Michael addition.
Q: Is it possible to perform this reaction under microwave irradiation? A: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to significantly reduced reaction times and improved yields.[3] If you have access to a microwave reactor, it is a worthwhile optimization strategy to explore.
Q: Why is an excess of sulfur often used? A: A slight excess of sulfur (typically 1.1-1.2 equivalents) is used to ensure it is not the limiting reagent and to help drive the reaction to completion. Given the complex equilibrium of polysulfides that can form, a modest excess ensures sufficient monosulfide species are available for the final cyclization.[4]
References
- BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes. BenchChem Technical Support.
- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 1351-1354.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.).
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023).
- BenchChem. (n.d.). Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile. BenchChem.
- Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. (2024).
- Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv.
-
Reaction optimization studies of the modified Gewald reaction. (n.d.). ResearchGate. Retrieved from [Link]
Sources
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- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 10. d-nb.info [d-nb.info]
- 11. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. ijpbs.com [ijpbs.com]
Technical Support Center: Synthesis of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important thiophene derivative in their work. We will delve into the common challenges encountered during its synthesis via the Gewald reaction, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient experimental workflow.
Introduction to the Gewald Reaction
The synthesis of this compound is most commonly achieved through the Gewald three-component reaction. This one-pot synthesis is a cornerstone in heterocyclic chemistry, offering an atom-economical route to highly functionalized 2-aminothiophenes.[1][2] The reaction involves the condensation of a ketone (2,4-dimethylacetophenone), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3][4]
The generally accepted mechanism proceeds in three key stages:
-
Knoevenagel-Cope Condensation: A base-catalyzed condensation between 2,4-dimethylacetophenone and ethyl cyanoacetate forms an α,β-unsaturated nitrile intermediate.[5][6]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.[7][8]
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[5][6]
While robust, the Gewald reaction is not without its complexities. The following sections will address the most common side reactions and provide practical solutions to overcome them.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction has a very low yield, and I've isolated unreacted starting materials. What are the likely causes and how can I improve the conversion?
A1: Low conversion is a frequent issue and often points to an inefficient initial Knoevenagel-Cope condensation. Here’s a breakdown of potential causes and solutions:
-
Insufficient Catalyst Activity: The choice and amount of the basic catalyst are critical. For a sterically hindered ketone like 2,4-dimethylacetophenone, a common base like morpholine or triethylamine might require optimization.
-
Presence of Water: The Knoevenagel-Cope condensation produces water, which can inhibit the reaction equilibrium.[10]
-
Troubleshooting:
-
Ensure all your reagents and solvents are anhydrous.
-
If practical for your setup, use a Dean-Stark apparatus to remove water azeotropically.
-
-
-
Suboptimal Temperature: The reaction requires a specific temperature range to proceed efficiently without promoting side reactions.
-
Troubleshooting:
-
Gently heating the reaction mixture, typically to 40-60 °C, can enhance the rate of condensation.[10] Monitor the reaction progress closely by Thin Layer Chromatography (TLC).
-
-
Q2: My reaction mixture has turned into a dark brown, tarry substance, making product isolation difficult. What's happening and how can I prevent it?
A2: The formation of a dark, tarry mixture is a strong indicator of polymerization and/or the formation of complex polysulfides.[9] This is usually a consequence of excessive heat.
-
Causality: At elevated temperatures, the α,β-unsaturated nitrile intermediate or the starting materials themselves can undergo self-condensation or polymerization.[9] Additionally, elemental sulfur can form complex polysulfide chains that contribute to the dark coloration.[7][8]
-
Mitigation Strategies:
-
Strict Temperature Control: This is the most critical parameter. Maintain the reaction temperature within the optimal range (typically 45-55 °C). Avoid localized overheating by ensuring efficient stirring.
-
Reagent Purity: Ensure the purity of your starting materials, as impurities can sometimes initiate polymerization.[9]
-
Solvent Choice: Using a solvent in which the intermediates have good solubility can help to minimize polymerization. Polar solvents like ethanol or methanol are generally effective.[4]
-
Q3: I've isolated a significant byproduct with a molecular weight that appears to be a dimer of the Knoevenagel-Cope intermediate. How can I suppress this side reaction?
A3: Dimerization of the α,β-unsaturated nitrile intermediate is a common competing side reaction in the Gewald synthesis.[11] The intermediate can undergo a Michael addition with another molecule of itself, followed by cyclization.
-
Mechanism Insight: This intermolecular reaction competes directly with the desired intramolecular cyclization with sulfur.
-
Suppression Techniques:
-
Controlled Reagent Addition: Instead of adding all reagents at once, try a slow, controlled addition of the ketone to the mixture of ethyl cyanoacetate, sulfur, and base. This keeps the concentration of the intermediate low at any given time, favoring the intramolecular pathway.
-
Temperature Optimization: The rate of dimerization is highly temperature-dependent. A systematic screening of the reaction temperature can help identify a window where the desired reaction is favored.[9]
-
Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Experimenting with different polar solvents might be beneficial.[9]
-
Q4: The purification of my crude product is challenging due to a sulfur-like odor and a yellow contaminant. What is this impurity and how can I remove it?
A4: The persistent sulfur odor and yellow color are likely due to residual elemental sulfur and soluble polysulfides.
-
Removal Strategies:
-
Recrystallization: This is the most effective method for purification. Ethanol is often a suitable solvent for recrystallizing 2-aminothiophene derivatives.[12]
-
Washing: Before recrystallization, washing the crude solid with a solvent that dissolves sulfur but not your product, such as carbon disulfide (with extreme caution due to its toxicity and flammability) or cold diethyl ether, can be effective.
-
Aqueous Wash: An aqueous wash with a solution of sodium bisulfite (NaHSO₃) can help to remove some sulfur species.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed for purification. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[13]
-
Experimental Protocols
Synthesis of this compound
-
Materials:
-
2,4-dimethylacetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine (or other suitable base)
-
Ethanol (anhydrous)
-
-
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2,4-dimethylacetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of absolute ethanol.
-
Stir the mixture to ensure a homogenous suspension.
-
Slowly add morpholine (0.1 mol) dropwise over a period of 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to 45-50 °C with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure this compound.[12]
-
Characterization of the Final Product
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the amino group (N-H stretching), ester carbonyl (C=O stretching), and the thiophene ring should be observed.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
Visualizing the Process
Diagram 1: Gewald Reaction Mechanism
Caption: The main pathway of the Gewald reaction.
Diagram 2: Common Side Reactions
Caption: Competing side reactions in the Gewald synthesis.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Sources
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. asianpubs.org [asianpubs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpbs.com [ijpbs.com]
Microwave-assisted Gewald synthesis for improved reaction time.
Welcome to the technical support center for the Microwave-Assisted Gewald Synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success. Microwave irradiation offers a significant advantage in this multicomponent reaction by dramatically reducing reaction times and often improving yields.[1][2][3][4] However, like any synthetic procedure, it presents unique challenges. This center is structured to provide not just solutions, but a deeper understanding of the reaction's intricacies.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section addresses specific issues you may encounter during your microwave-assisted Gewald synthesis experiments. Problems are categorized by observable symptoms for quick identification and resolution.
Issue 1: Low to No Product Yield
A low or nonexistent yield of the desired 2-aminothiophene is one of the most common frustrations. This can often be traced back to several key factors in the reaction setup.
Possible Causes & Step-by-Step Solutions:
-
Inefficient Knoevenagel-Cope Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical first step.[5][6][7]
-
Base Selection: The choice and amount of base are crucial. For less reactive ketones, a stronger base may be necessary. While secondary amines like piperidine and morpholine are common, tertiary amines such as triethylamine can also be effective.[5] Recent studies have shown that pyrrolidine can give high yields.[1]
-
Water Removal: This condensation step produces water, which can inhibit the reaction. While microwave synthesis in a sealed vessel can sometimes mitigate this, for particularly stubborn substrates, pre-formation of the Knoevenagel adduct under conditions that remove water (e.g., using a Dean-Stark trap in a conventional setup before microwave irradiation) can be beneficial.[5]
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur must be effectively incorporated into the reaction mixture.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are often excellent choices as they can better solubilize sulfur and intermediates compared to alcohols like ethanol or methanol.[1][5]
-
Microwave Power and Temperature: Ensure your microwave parameters are appropriate. While microwaves provide rapid heating, insufficient temperature will result in low reactivity. A typical temperature range is 50-100°C, though optimization for your specific substrates is recommended.[1] Exceeding the optimal temperature can lead to decomposition and lower yields.[1]
-
-
Steric Hindrance: Sterically hindered ketones are notoriously challenging substrates for the one-pot Gewald synthesis.[5][8]
-
Two-Step Procedure: A more reliable approach for hindered ketones is a two-step synthesis. First, synthesize and isolate the α,β-unsaturated nitrile intermediate via the Knoevenagel-Cope condensation. Then, subject the purified intermediate to the reaction with sulfur and a base under microwave irradiation.[2][5]
-
-
Incorrect Stoichiometry: Accurate measurement of reagents is fundamental. Ensure all starting materials are pure and dry, and that molar ratios are correct.
Issue 2: Formation of a Dark Brown or Tarry Reaction Mixture
The appearance of a dark, viscous, or tarry mixture is a strong indicator of side reactions, which can significantly complicate product isolation and reduce yield.
Possible Causes & Step-by-Step Solutions:
-
Polymerization: At elevated temperatures, the starting materials or the α,β-unsaturated nitrile intermediate can polymerize.[8][9]
-
Temperature Control: This is often a result of excessive reaction temperatures. Carefully control the temperature in your microwave reactor. It's advisable to perform a temperature screen to find the optimal balance between reaction rate and stability for your specific substrates.[8]
-
Purity of Starting Materials: Impurities in your starting materials can act as initiators for polymerization. Ensure the purity of your carbonyl compound and active methylene nitrile. Malononitrile, in particular, can be prone to polymerization if not stored correctly.[9]
-
-
Formation of Complex Polysulfides: These can contribute to the dark coloration of the reaction mixture.[8]
-
Controlled Heating: Rapid, uncontrolled heating can favor the formation of complex polysulfides. Utilize the precise temperature control of a dedicated microwave synthesizer.
-
Workup Procedure: A thorough workup is necessary to remove these impurities. This may involve trituration with a suitable solvent or column chromatography.
-
Issue 3: Significant Byproduct Formation
Even when the desired product is formed, the presence of significant byproducts can make purification difficult and lower the isolated yield.
Possible Causes & Step-by-Step Solutions:
-
Dimerization of the α,β-Unsaturated Nitrile Intermediate: This is a common competing reaction that can be minimized through careful optimization.[8]
-
Temperature Optimization: The rate of dimerization is highly temperature-dependent. A systematic temperature screen can help identify a range where the formation of the desired product is favored over dimerization.[8]
-
Solvent Effects: The choice of solvent can influence the relative rates of the desired intramolecular cyclization and the intermolecular dimerization. Experiment with different solvents to find the one that minimizes this side reaction.[8]
-
-
Presence of Unreacted Starting Materials and Intermediates: Incomplete conversion will lead to a mixture of starting materials, the Knoevenagel-Cope intermediate, and the final product.[5]
-
Increase Reaction Time: If you are observing incomplete conversion, you may need to increase the microwave irradiation time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Optimize Catalyst Loading: Ensure you are using an adequate amount of base to catalyze the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a microwave for the Gewald synthesis?
A1: The primary advantage is a significant reduction in reaction time, often from several hours to just a few minutes, along with an increase in product yields.[1][2][3][4] Microwave heating is more efficient and uniform compared to conventional heating methods.[3][4]
Q2: How do I choose the right solvent for my microwave-assisted Gewald synthesis?
A2: The ideal solvent should be polar to efficiently absorb microwave energy and should be able to dissolve the reactants and intermediates.[10] DMF and ethanol are commonly used.[1][2] For substrates with poor solubility, DMF is often a better choice.[1]
Q3: What safety precautions should I take when performing microwave-assisted organic synthesis?
A3: Always use a dedicated microwave reactor designed for chemical synthesis, not a domestic microwave oven.[11][12] Use sealed reaction vessels that are rated for the temperatures and pressures you intend to reach.[12] Be aware of the potential for rapid pressure buildup, especially with volatile solvents.[13] Always consult the Material Safety Data Sheet (MSDS) for your reagents to understand their stability at high temperatures.[11]
Q4: Can I use any base for the Gewald reaction?
A4: While a variety of bases can be used, secondary amines like piperidine and morpholine, and tertiary amines like triethylamine are common choices.[5] The optimal base will depend on the specific substrates being used. Recent research has shown that pyrrolidine can be highly effective.[1]
Q5: My product is difficult to purify. What are the best methods for isolating pure 2-aminothiophenes?
A5: Recrystallization is often the most effective method for purifying solid 2-aminothiophenes.[5] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5] If recrystallization is not sufficient, column chromatography on silica gel may be necessary.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Gewald Synthesis
This protocol provides a general starting point and may require optimization for your specific substrates.
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the carbonyl compound (1.0 mmol), the active methylene nitrile (1.1 mmol), and elemental sulfur (1.1 mmol).
-
Add 3 mL of a suitable solvent (e.g., DMF or ethanol).
-
Add the base (e.g., pyrrolidine, 1.0 mmol).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-100 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Example Reaction Conditions and Yields
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 95 | [1] |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 70 | 20 | High | [3] |
| Various ketones | Ethyl cyanoacetate | KF-Alumina | None | - | - | 55-92 | [3] |
Visualizing the Process
Diagram 1: The Gewald Reaction Mechanism
This diagram illustrates the key steps in the formation of the 2-aminothiophene ring.
Caption: Key steps of the Gewald reaction mechanism.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a systematic approach to diagnosing and solving low yield issues.
Caption: A decision tree for troubleshooting low yields.
References
-
Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES, 102(10), 2006-2016. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Anonymous. (n.d.). Microwave accelerated synthesis of 2- aminothiophenes in ionic liquid via three component Gewald reaction. [Link]
-
Request PDF. (2025). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. [Link]
-
Roopa, H. R., Saravanan, J., Mohan, S., & Parmesh, R. (2017). EFFECTIVE MICROWAVE SYNTHESIS OF BIOACTIVE THIENO[2,3-d]PYRIMIDINES. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1545-1555. [Link]
-
Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]
-
Semantic Scholar. (n.d.). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. [Link]
-
Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
-
Cravotto, G., & Cintas, P. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(21), 7559. [Link]
-
ResearchGate. (2025). Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100790. [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. [Link]
-
ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Scribd. (n.d.). Microonde Gewald. [Link]
-
Mamatha, D. M., & Suresha Kumara, T. H. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. International Journal of Engineering Research & Technology (IJERT), 10(11). [Link]
-
Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction. [Link]
-
Sridhar, M., et al. (2007). Microwave accelerated Gewald reaction: synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172. [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield?. [Link]
-
ResearchGate. (2025). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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- 11. Safety Considerations for Microwave Synthesis [cem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. ijrpas.com [ijrpas.com]
Catalyst Selection for Gewald Synthesis: A Technical Support Guide
Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile multi-component reaction. Here, we address common challenges and frequently asked questions regarding catalyst selection and reaction optimization to help you navigate your experimental workflows with confidence.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to provide quick answers to common issues encountered during the Gewald synthesis, focusing on the critical role of the catalyst.
Q1: My Gewald reaction has a low or no yield. What are the first troubleshooting steps related to the catalyst?
A1: Low or non-existent yield is a common issue often linked to catalyst inefficiency or inappropriate reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Choice is Critical: The primary role of the catalyst, typically a base, is to facilitate the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1][2][3] Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[2] For less reactive ketones, a stronger base may be necessary.[2] Consider screening different bases to find the optimal one for your specific substrates.[2]
-
Catalyst Loading: While traditionally the Gewald reaction uses stoichiometric amounts of amine bases, recent studies have shown that catalytic amounts can also be effective, which can simplify purification.[4] If you are using a catalytic system and observing low yield, a modest increase in catalyst loading might be beneficial. For example, studies with piperidinium borate showed that increasing the catalyst from 10 mol% to 20 mol% significantly improved yield and reaction time.[4]
-
Reaction Conditions: Ensure the temperature is appropriate. Gentle heating (typically 40-60°C) can improve the solubility and reactivity of elemental sulfur, but excessive heat can lead to side reactions.[2]
-
Water Removal: The Knoevenagel condensation step produces water, which can inhibit the reaction.[2] For stubborn reactions, consider using a Dean-Stark apparatus or adding a dehydrating agent to drive the equilibrium forward.[2]
Q2: I'm observing significant byproduct formation. Could my choice of catalyst be the cause?
A2: Yes, the catalyst can influence the reaction pathway and lead to the formation of byproducts.
-
Unreacted Starting Materials: This indicates the reaction has not gone to completion. You might need a more effective catalyst, increased reaction time, or optimized temperature.[2]
-
Knoevenagel Intermediate: The presence of the α,β-unsaturated nitrile suggests that the initial condensation is occurring, but the subsequent sulfur addition and cyclization are sluggish.[2] This could be due to insufficient sulfur, or the base may not be strong enough to facilitate the cyclization step effectively at the given temperature.[2]
-
Dimerization or Polymerization: In some cases, starting materials or the Knoevenagel intermediate can undergo self-condensation.[5] This is more likely with highly reactive substrates. Adjusting reactant concentrations, the rate of reagent addition, or changing the solvent can help mitigate these side reactions.[2]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst for my Gewald synthesis?
A3: The choice between a homogeneous and heterogeneous catalyst depends on your priorities for reaction conditions, work-up, and catalyst reusability.
-
Homogeneous Catalysts: These are soluble in the reaction medium (e.g., triethylamine, morpholine, L-proline).[6]
-
Advantages: They are often highly active and can lead to faster reaction rates at lower temperatures due to better accessibility of active sites.
-
Disadvantages: Removal from the reaction mixture can be challenging, often requiring aqueous washes or column chromatography, which can be problematic for large-scale synthesis.[7]
-
-
Heterogeneous Catalysts: These exist in a different phase from the reaction mixture (e.g., silica-supported piperazine, ZnO nanoparticles, KF-alumina).[3][8][9][10][11]
-
Advantages: They are easily separated from the reaction mixture by simple filtration, which simplifies product purification and allows for catalyst recycling, making the process more cost-effective and environmentally friendly.[10][12]
-
Disadvantages: They may exhibit lower activity compared to their homogeneous counterparts, potentially requiring higher temperatures or longer reaction times. Mass transfer limitations can also be a factor.
-
Q4: My catalyst seems to have lost activity upon reuse (for heterogeneous catalysts). What could be the cause?
A4: Catalyst deactivation is a known issue in heterogeneous catalysis and can stem from several factors:
-
Poisoning: Impurities in your starting materials or solvent can strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[13][14] Common poisons for metal-based catalysts include sulfur compounds (ironically, a reactant here, but can be problematic for certain catalysts), halides, and nitrogen-containing heterocycles.[13] Ensure high purity of your ketone, nitrile, and solvent.
-
Fouling: Deposition of byproducts or polymerized material on the catalyst surface can physically block active sites.
-
Leaching: The active catalytic species may gradually dissolve from the solid support into the reaction mixture, leading to a decrease in the number of active sites on the heterogeneous catalyst.
-
Thermal Degradation/Sintering: High reaction temperatures can cause changes in the catalyst's physical structure, such as the agglomeration of nanoparticles, which reduces the active surface area.
To regenerate a deactivated catalyst, you might consider washing it with an appropriate solvent to remove adsorbed species or calcination (heating to a high temperature) to burn off organic residues, provided the catalyst is thermally stable.
Q5: I am having difficulty removing my homogeneous base catalyst during work-up. What are some effective methods?
A5: Removing soluble amine catalysts is a common purification challenge.
-
Aqueous Acid Wash: The most common method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine base will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[15] This method is only suitable if your desired 2-aminothiophene product is stable to acidic conditions.
-
Silica Gel Chromatography: If your product is sensitive to acid, you may need to rely on column chromatography for purification. Sometimes, a silica gel plug filtration can remove the bulk of the polar amine.
-
Recrystallization: This is often a highly effective method for purifying solid 2-aminothiophene products and can efficiently remove residual catalyst.[2] Common recrystallization solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]
Part 2: Catalyst Selection and Optimization Protocols
This section provides structured guidance on selecting and optimizing a catalyst for your specific Gewald synthesis needs.
Catalyst Screening Protocol: A Step-by-Step Guide
When developing a new Gewald synthesis, a systematic catalyst screen is highly recommended.
Objective: To identify the most effective catalyst for a given set of substrates (ketone and active methylene compound).
Materials:
-
Your specific ketone and active methylene nitrile
-
Elemental sulfur
-
A selection of base catalysts to screen (see table below)
-
An appropriate solvent (e.g., ethanol, methanol, DMF)
-
Small scale reaction vials (e.g., 2 mL microwave vials)
-
Stir plate and stir bars
-
TLC plates and developing chamber
Procedure:
-
Set up Parallel Reactions: In separate, labeled vials, add the ketone (1 mmol), active methylene compound (1 mmol), and elemental sulfur (1.2 mmol).
-
Add Catalysts: To each vial, add a different catalyst (e.g., 20 mol%).
-
Add Solvent: Add the chosen solvent (e.g., 2 mL) to each vial.
-
Reaction: Stir the reactions at a set temperature (e.g., 50°C) for a predetermined time (e.g., 4 hours).
-
Monitoring: Monitor the progress of each reaction by TLC.
-
Analysis: Compare the TLC profiles to identify the catalyst that gives the highest conversion to the desired product with the fewest byproducts.
-
Optimization: Once the best catalyst is identified, you can further optimize the reaction by varying the catalyst loading, temperature, and reaction time.
Table 1: Common Catalysts for Gewald Synthesis Screening
| Catalyst Class | Examples | Typical Loading | Notes |
| Homogeneous | |||
| Secondary Amines | Morpholine, Piperidine | 20-100 mol% | Often highly effective, but can be difficult to remove.[2] |
| Tertiary Amines | Triethylamine (TEA) | 20-100 mol% | A common and cost-effective choice.[2] |
| Amino Acids | L-Proline | 10-20 mol% | A "green" and mild catalyst option.[6][16] |
| Ionic Liquids | Piperidinium Borate | 10-20 mol% | Can act as both catalyst and solvent, often recyclable.[4] |
| Heterogeneous | |||
| Supported Amines | Silica-supported piperazine | 10 mol% | Good reusability and easy separation.[8] |
| Metal Oxides | ZnO nanoparticles | 2.5-5 mol% | Eco-friendly and efficient catalyst.[9][10] |
| Solid Bases | KF-Alumina | Catalytic amount | Easy to handle and remove.[3][11] |
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of the base-catalyzed Gewald reaction. The catalyst's primary role is in the initial deprotonation of the active methylene compound to initiate the Knoevenagel condensation.
Caption: Generalized mechanism of the base-catalyzed Gewald reaction.
Part 3: Advanced Topics
Influence of Catalyst on Regioselectivity
When using unsymmetrical ketones, the formation of two different regioisomers of the 2-aminothiophene is possible. The choice of catalyst can influence this selectivity. While the literature on this specific aspect is not extensive, it is generally understood that sterically bulky bases might favor the Knoevenagel condensation at the less sterically hindered α-carbon of the ketone. If regioselectivity is a concern, it is advisable to screen a range of catalysts with varying steric profiles.
Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting and implementing a catalyst for your Gewald synthesis.
Caption: A decision workflow for catalyst selection in Gewald synthesis.
We hope this technical guide serves as a valuable resource for your research and development efforts. For further inquiries or application-specific support, please do not hesitate to contact our technical service team.
References
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. arkat-usa.org [arkat-usa.org]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 14. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Purification of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Welcome to the technical support resource for the purification of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate (CAS: 15854-10-1).[1] This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound, likely synthesized via the Gewald reaction.[2][3][4] As experienced chemists know, the purification of substituted 2-aminothiophenes can present unique challenges. This document provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format to help you achieve high purity and yield.
I. Understanding the Synthesis: The Gewald Reaction
The synthesis of this compound typically proceeds through the Gewald three-component reaction.[5][6] This involves the condensation of 2,4-dimethylacetophenone, ethyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.[2][4] A general understanding of the reaction mechanism is crucial for anticipating potential impurities. The first step is a Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of this compound.
Reaction Work-up and Initial Purification
Q1: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?
A1: A dark, oily crude product often indicates the presence of polymeric materials or complex polysulfides, which can form at elevated reaction temperatures.[2] Additionally, unreacted starting materials or low-melting point byproducts can contribute to this consistency.
Recommended Actions:
-
Initial Solvent Trituration: Before attempting more rigorous purification, try triturating the crude oil with a cold, non-polar solvent like hexanes or a mixture of hexanes and a small amount of diethyl ether. This can help to solidify the desired product while washing away some of the more non-polar impurities and residual starting materials.
-
Aqueous Wash: Dissolve the crude material in a suitable organic solvent like ethyl acetate and perform an aqueous wash. This can help remove any remaining basic catalyst (e.g., morpholine, triethylamine) and other water-soluble impurities.
Recrystallization
Q2: I am attempting to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the solution is supersaturated or if the cooling process is too rapid. The presence of impurities can also inhibit crystallization.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Rapid cooling often promotes oiling.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.
-
Solvent System Modification: If the above steps fail, the solvent system may be inappropriate. For 2-aminothiophene derivatives, ethanol is a commonly used and effective recrystallization solvent.[7][8] You might also consider a two-solvent system, such as ethyl acetate/hexanes, where the product is dissolved in a minimum of hot ethyl acetate, and hexanes are added dropwise until the solution becomes turbid. Re-heating to clarify and then slow cooling can be effective.[9]
| Solvent System | Rationale |
| Ethanol | Often a good single solvent for recrystallizing 2-aminothiophene derivatives.[7][8] |
| Ethyl Acetate/Hexanes | A good two-solvent system for compounds of intermediate polarity.[9] |
| Methanol | Another potential single solvent for recrystallization. |
Caption: Common Recrystallization Solvents for 2-Aminothiophene Derivatives.
Column Chromatography
Q3: I am running a silica gel column, but I am getting poor separation of my product from impurities. What are the key parameters to optimize?
A3: Poor separation in column chromatography can be due to several factors, including an incorrect solvent system, column overloading, or improper packing. For 2-aminothiophene derivatives, which are moderately polar, a hexane/ethyl acetate solvent system is a good starting point.[10]
Optimization Workflow:
Caption: Workflow for optimizing column chromatography.
Detailed Protocol for Column Chromatography:
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.3.[11] Start with a low polarity mobile phase (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.
-
Column Packing: Pack a column with silica gel in your chosen non-polar solvent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself) and load it onto the column. For less soluble materials, "dry loading" (adsorbing the compound onto a small amount of silica gel before adding it to the column) is highly recommended.
-
Elution: Begin eluting with the determined solvent system. Collect fractions and monitor them by TLC to identify those containing your purified product.
Q4: My product appears to be streaking or remaining on the baseline during TLC analysis. What does this indicate for column chromatography?
A4: Streaking on a silica gel TLC plate often suggests that the compound is either too polar for the chosen solvent system or is interacting strongly with the acidic nature of the silica gel. The amino group on the thiophene ring can lead to such interactions.
Solutions:
-
Increase Solvent Polarity: Add a more polar solvent like methanol to your eluent system in small increments (e.g., 1-5%).
-
Add a Basic Modifier: To counteract the acidity of the silica gel, add a small amount of triethylamine (0.1-1%) to your mobile phase. This will help to improve the peak shape and reduce tailing of basic compounds.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral alumina.
Impurity Identification and Removal
Q5: After purification, I still see a faint yellow color in my product. What could this be and how can I remove it?
A5: A persistent yellow color can be due to residual elemental sulfur or highly conjugated byproducts.
Strategies for Removal:
-
Recrystallization: A carefully executed recrystallization is often sufficient to remove trace colored impurities.
-
Activated Carbon: If recrystallization does not remove the color, you can treat a solution of your product with a small amount of activated carbon. The carbon will adsorb the colored impurities. Be aware that this can also lead to some loss of your desired product.
-
Sulfite Wash: To remove residual elemental sulfur, you can wash an ethereal solution of your product with an aqueous solution of sodium sulfite. The sulfite will react with the sulfur to form water-soluble thiosulfate.
Characterization of Pure Product
Once purified, it is essential to confirm the identity and purity of your this compound.
| Property | Value | Source |
| CAS Number | 15854-10-1 | [1] |
| Molecular Formula | C₁₅H₁₇NO₂S | [1] |
| Molecular Weight | 275.37 g/mol | [1] |
| Physical Form | Solid |
Expected Spectroscopic Data (Based on Analogous Structures):
-
¹H NMR: Expect signals for the ethyl ester protons (a quartet around 4.3 ppm and a triplet around 1.3 ppm), two singlets for the aromatic methyl groups, signals for the aromatic protons on the dimethylphenyl ring, a singlet for the thiophene proton, and a broad singlet for the amino (-NH₂) protons.[10]
-
¹³C NMR: Expect signals for the carbonyl carbon of the ester, the carbons of the thiophene and dimethylphenyl rings, the ethyl ester carbons, and the methyl carbons.
-
IR Spectroscopy: Look for characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), a strong C=O stretch for the ester (around 1660-1680 cm⁻¹), and C=C stretching bands for the aromatic rings.[8]
By systematically addressing these common purification challenges, you can effectively isolate high-purity this compound for your research and development needs.
References
-
PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Gesi, A. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate. Retrieved from [Link]
-
Mobinikhaledi, A., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4-phenylthiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Retrieved from [Link]
-
Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. ResearchGate. Retrieved from [Link]
-
Shaik, N., et al. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Retrieved from [Link]
-
Abaee, M. S., & Cheraghi, M. (2014). Green methodologies for the synthesis of 2-aminothiophene. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
ResearchGate. (n.d.). Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link]
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Retrieved from [Link]
-
Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from [Link]
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- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Optimizing reaction conditions for the synthesis of thienopyrimidines from Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidines
Guide Focus: Optimizing Reaction Conditions for the Synthesis of Thienopyrimidines from Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate.
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of thieno[2,3-d]pyrimidines. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges encountered during the cyclocondensation of this compound into the corresponding thienopyrimidine core structure.
Section 1: Understanding the Core Reaction
The foundational step in this synthesis is the construction of the pyrimidine ring onto the existing thiophene scaffold. The starting material, an ethyl 2-aminothiophene-3-carboxylate, is typically synthesized via the Gewald reaction.[1][2][3][4][5] The subsequent cyclization is a critical step that dictates the final yield and purity of the desired thienopyrimidine, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[6][7]
The most common and direct method for this transformation involves heating the aminothiophene with a suitable one-carbon cyclizing agent, such as formamide, to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.[8][9][10] Variations using reagents like urea, isocyanates, or isothiocyanates can be employed to introduce diversity at the 2- and 3-positions of the pyrimidine ring.[9][11][12]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
Challenges in the characterization of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Answering the complex challenges in the synthesis and analysis of specialty chemicals requires a blend of deep mechanistic understanding and practical, hands-on experience. This guide is structured to provide just that for researchers working with Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer insights into the causality behind the common hurdles you may face, ensuring your experimental work is both efficient and scientifically sound.
This document is organized into two main sections: a series of Frequently Asked Questions (FAQs) addressing specific troubleshooting scenarios, followed by detailed, validated protocols for synthesis and characterization.
Technical Support Center: this compound
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, purification, and characterization of the title compound.
Synthesis & Purification
Q1: My yield from the Gewald reaction is consistently low. What are the critical parameters I should investigate?
A1: Low yield in the Gewald reaction, a multicomponent condensation, is a frequent issue that typically points to one of three areas: the initial condensation step, the sulfur addition, or the reaction conditions.
The reaction begins with a Knoevenagel condensation between the ketone (2,4-dimethylacetophenone) and the active methylene compound (ethyl cyanoacetate)[1][2]. This step is base-catalyzed and crucial for forming the initial adduct. If this equilibrium is not established, the subsequent steps cannot proceed efficiently.
-
Catalyst Choice & Stoichiometry: The base catalyst (e.g., diethylamine, morpholine) is critical.[3][4] Insufficient base can lead to an incomplete Knoevenagel condensation. Conversely, an overly strong base or excess amount can promote side reactions. Ensure you are using a catalytic amount of a moderately weak base.
-
Reaction Temperature: The initial condensation is often performed at a moderate temperature (50-65 °C)[3][5]. Temperatures that are too high can cause degradation of reactants or intermediates.
-
Sulfur Reactivity: Elemental sulfur (S₈) needs to react with the Knoevenagel adduct.[6] The mechanism is complex and can involve polysulfide intermediates.[6][7] Ensure you are using finely powdered sulfur to maximize surface area and reactivity. Clumped or poor-quality sulfur will react slowly and incompletely.
-
Solvent: The choice of solvent (typically ethanol or methanol) is important for reactant solubility.[4] Ensure all reactants, especially the ketone and cyanoacetate, are fully dissolved before proceeding.
Troubleshooting Flowchart: Low Gewald Reaction Yield
Caption: Troubleshooting logic for low Gewald reaction yield.
Q2: My final product is a persistent yellow or brownish color, even after column chromatography. What causes this and how can I get a pure, off-white solid?
A2: This is a classic problem with thiophene synthesis. The color is often due to trace amounts of polysulfides or other sulfur-based oligomeric impurities formed during the Gewald reaction.[6] While chromatography can remove bulk impurities, these highly colored, often amorphous byproducts can co-elute with your product.
The most effective solution is a final recrystallization step. A solvent system like ethanol/water or ethyl acetate/hexane is typically effective. The key is to dissolve the crude product in a minimum amount of the hot, more polar solvent and then slowly add the less polar anti-solvent until turbidity appears. Allowing this solution to cool slowly will enable the formation of well-defined crystals of your product, leaving the colored impurities in the mother liquor. Activated charcoal treatment (a very small amount added to the hot solution before filtering) can also help adsorb these colored impurities.
Q3: What are the best practices for purifying this compound via column chromatography?
A3: Good separation requires optimizing the stationary and mobile phases.
-
Stationary Phase: Standard silica gel (100-200 mesh) is generally sufficient.[5]
-
Mobile Phase: A gradient elution is often not necessary. An isocratic system of hexane and ethyl acetate is a good starting point. Based on analogous compounds, a ratio of approximately 7:3 to 8:2 (Hexane:Ethyl Acetate) should provide good separation.[5]
-
TLC First: Always develop a TLC plate first to determine the optimal solvent ratio. Your target compound should have an Rf value between 0.3 and 0.4 for the best separation on a column.
-
Loading: Adsorb your crude product onto a small amount of silica gel and load it dry onto the column. This "dry loading" technique prevents band broadening and results in a much sharper separation compared to loading in a solvent.
Characterization & Analysis
Q4: In my ¹H NMR spectrum, the amine (-NH₂) protons appear as a very broad singlet, and its integration is sometimes off. Why?
A4: This is a very common and expected observation for 2-aminothiophenes. There are three primary reasons for this:
-
Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and a quadrupole moment. This provides a rapid relaxation pathway for the attached protons, leading to significant signal broadening.
-
Hydrogen Bonding: The amine protons form a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent ester group.[5][8] This restricts rotation and can contribute to broadening. Intermolecular hydrogen bonding in the crystal lattice also plays a role.[5]
-
Proton Exchange: Trace amounts of acid or water in the NMR solvent (like CDCl₃) can catalyze the chemical exchange of the amine protons, further broadening the signal.
To confirm the signal, you can perform a D₂O shake. Add a drop of deuterium oxide to your NMR tube, shake vigorously, and re-acquire the spectrum. The broad amine signal should disappear as the protons are exchanged for deuterium.
Intramolecular Hydrogen Bonding
Caption: Intramolecular H-bond in 2-aminothiophenes.
Q5: What are the expected chemical shifts in ¹H and ¹³C NMR for this molecule?
A5: While an exact spectrum for the 2,4-dimethylphenyl analog is not available in the search results, we can predict the shifts with high confidence based on published data for closely related structures like ethyl 2-amino-4-methylthiophene-3-carboxylate and ethyl 2-amino-4-phenylthiophene-3-carboxylate.[4][5]
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Rationale / Notes |
| Ethyl -CH₃ | ~1.35 (t, J≈7.1 Hz) | ~14.4 | Typical for an ethyl ester.[5] |
| Ethyl -OCH₂ | ~4.29 (q, J≈7.1 Hz) | ~59.5 | Deshielded by the adjacent oxygen.[5] |
| Thiophene H-5 | ~6.1 - 6.4 (s) | ~106-108 | The lone proton on the thiophene ring.[4] |
| Amino -NH₂ | ~6.0 - 7.4 (br s) | N/A | Very broad, variable position. Disappears with D₂O.[4][5] |
| Aryl -CH₃ (x2) | ~2.3 - 2.5 (s) | ~18-21 | Standard chemical shift for methyl groups on a benzene ring. |
| Aromatic Ar-H | ~7.0 - 7.5 (m) | ~125-140 | Complex multiplet for the three protons on the dimethylphenyl ring. |
| Thiophene C-2 (C-NH₂) | N/A | ~164 | Highly deshielded by nitrogen and sulfur.[5] |
| Thiophene C-3 (C-COOEt) | N/A | ~102 | Shielded position adjacent to the electron-donating amino group.[5] |
| Thiophene C-4 (C-Ar) | N/A | ~137 | Deshielded by the aromatic substituent.[5] |
| Ester C=O | N/A | ~166 | Typical carbonyl chemical shift.[5] |
Q6: My ESI-MS spectrum shows the expected [M+H]⁺ peak, but also a significant peak at [2M+Na]⁺. Is this a cause for concern?
A6: Not necessarily. The peak at [2M+Na]⁺ represents a sodium-adducted dimer of your compound. 2-aminothiophenes are known to form strong intermolecular hydrogen bonds, which can facilitate the formation of non-covalent dimers in the gas phase of the mass spectrometer. The presence of trace sodium salts (from glassware, solvents, or buffers) can then lead to the formation of this adduct. While it's a good practice to use high-purity solvents to minimize this, the presence of a [2M+Na]⁺ peak is not typically indicative of an impurity in the sample itself, but rather an artifact of the ionization process. The key is the presence of a strong, clean [M+H]⁺ peak at the correct mass.
Section 2: Detailed Experimental Protocols
Protocol 1: Optimized Gewald Synthesis
This protocol is based on established methods for analogous compounds and is designed to maximize yield and purity.[3][4][5]
-
Materials:
-
2,4-Dimethylacetophenone (1 eq)
-
Ethyl cyanoacetate (1 eq)
-
Elemental Sulfur (powdered, 1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethylacetophenone (1 eq), ethyl cyanoacetate (1 eq), and powdered sulfur (1 eq).
-
Add anhydrous ethanol until all solids are dissolved, with stirring.
-
Slowly add morpholine (0.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 55-60 °C and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
After 3 hours, turn off the heat and allow the mixture to cool to room temperature, then place it in a refrigerator (4 °C) overnight.
-
A precipitate should form. Collect the solid product by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove residual reactants and catalyst.
-
Dry the product under vacuum. Proceed with recrystallization for further purification.
-
Protocol 2: High-Purity Recrystallization
-
Procedure:
-
Place the crude, dried product from Protocol 1 into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or ethyl acetate) to the flask—just enough to fully dissolve the solid. Keep the solution heated and stirring.
-
Optional: If the solution is highly colored, add a very small amount of activated charcoal, swirl for 2 minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Slowly add a non-polar solvent (e.g., hexane or deionized water) dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) is observed.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
-
Verify purity by measuring the melting point. A sharp melting point indicates high purity.
-
References
-
International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]
-
IUCrData. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Institutes of Health (PMC). Available at: [Link]
-
Wikipedia. Gewald reaction. Available at: [Link]
-
Organic Chemistry Portal. Gewald Reaction. Available at: [Link]
-
Wiley Online Library. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
Mansoura Journal of Chemistry. (2014). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. Available at: [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]
-
ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Available at: [Link]
-
ResearchGate. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]
-
IUCrData. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. ijpbs.com [ijpbs.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Gewald Reaction Products
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions regarding a critical, yet often challenging, step in the synthesis of 2-aminothiophenes: the removal of elemental sulfur impurity from Gewald reaction products. Our goal is to equip you with the expertise and practical knowledge to overcome common purification hurdles, ensuring the integrity and quality of your synthesized compounds.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind sulfur contamination in the Gewald reaction and its implications.
Q1: Why is elemental sulfur a common impurity in the Gewald reaction?
A1: Elemental sulfur (typically S₈) is a key reactant in the Gewald synthesis, serving as the sulfur atom source for the thiophene ring.[1] The reaction mechanism is complex and involves the formation of polysulfide intermediates.[2][3][4][5][6] The reaction is initiated by a Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring to form these polysulfides.[2][3][4][5][6] A complex equilibrium exists between polysulfides of various lengths.[2][3] The final cyclization to the desired 2-aminothiophene is the thermodynamic driving force of the reaction.[2][3][4][5][6] However, this process is not always perfectly efficient, and any unreacted elemental sulfur or polysulfides that revert to elemental sulfur will contaminate the crude product.
Q2: What are the downstream consequences of sulfur contamination in my 2-aminothiophene product?
A2: Residual elemental sulfur can have several detrimental effects on subsequent applications:
-
Catalyst Poisoning: Sulfur is a known poison for many transition metal catalysts (e.g., Palladium, Platinum, Nickel) commonly used in cross-coupling reactions and hydrogenations. Even trace amounts can deactivate the catalyst, leading to failed or incomplete reactions.
-
Inaccurate Analytical Data: Sulfur can interfere with various analytical techniques. In chromatography, it can co-elute with the product, leading to inaccurate quantification.[2] In mass spectrometry, sulfur's isotopic pattern can complicate spectral interpretation.
-
Undesired Side Reactions: Elemental sulfur can react under various conditions, potentially leading to the formation of unwanted byproducts in subsequent synthetic steps.
-
Biological Assay Interference: For drug development professionals, sulfur contamination can lead to false positives or negatives in biological screening assays.
Q3: My crude product is a yellow solid/oil. How can I be sure the color is from sulfur and not another byproduct?
A3: While a yellow color is characteristic of elemental sulfur, other reaction byproducts can also be colored. To confirm the presence of sulfur, a simple Thin Layer Chromatography (TLC) analysis is highly effective.
-
TLC Analysis: Spot your crude product on a silica gel TLC plate and elute with a non-polar solvent like hexane.[7] Elemental sulfur is highly non-polar and will travel very close to the solvent front (high Rf value).[7] Your desired 2-aminothiophene product, being more polar, will have a significantly lower Rf value. A distinct spot at a high Rf that corresponds to a sulfur standard confirms its presence.
Troubleshooting Guides: Sulfur Removal Methodologies
This section provides detailed, step-by-step protocols and troubleshooting for the most common methods of elemental sulfur removal.
Issue 1: My product is contaminated with a significant amount of elemental sulfur. Which purification method should I choose?
The choice of purification method depends on the scale of your reaction, the physical properties of your product (solid vs. oil), and the required final purity. Below is a decision-making workflow and a comparison of the most effective techniques.
Caption: Decision workflow for selecting a sulfur purification method.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Difference in solubility between the product and sulfur in a given solvent at different temperatures.[8][9][10] | - Cost-effective and scalable.[11] - Can yield highly pure crystalline material. - High product recovery is possible.[11] | - Product must be a solid. - Finding a suitable solvent can be time-consuming. - Risk of "oiling out" if the product's melting point is low or impurities are high.[8][12] - Not suitable for all solids. | Multi-gram scale purification of solid products where a suitable solvent system is known. |
| Column Chromatography | Differential adsorption of the polar product and non-polar sulfur onto a stationary phase (e.g., silica gel).[13] | - High degree of purity achievable.[1] - Applicable to both solids and oils. - Can separate multiple components simultaneously. | - Can be time-consuming and labor-intensive. - Requires larger volumes of solvent. - Potential for product loss on the column, especially for very polar amines.[14][15] - Less scalable than recrystallization. | Small to medium scale reactions (<5g), purification of oils, or when very high purity is required.[16] |
| Chemical Wash | Chemical reaction of sulfur with a reagent to form a water-soluble salt that can be washed away. | - Fast and simple procedure. - Can be used as a pre-purification step before recrystallization or chromatography. | - Risk of product degradation if the 2-aminothiophene is sensitive to the reagent. - May not remove all sulfur, requiring a secondary purification step. - Introduces additional reagents that need to be removed. | Quick removal of bulk sulfur from crude reaction mixtures, especially before another purification step. |
Issue 2: I want to use recrystallization, but I'm not sure which solvent to use and I'm worried about my product "oiling out."
Principle: This technique leverages the high solubility of elemental sulfur in non-polar solvents and the lower solubility of the typically more polar 2-aminothiophene product, especially at cooler temperatures. The ideal solvent will dissolve the product at high temperatures but not at room temperature, while keeping elemental sulfur dissolved at all temperatures.
Recommended Solvents: Ethanol, isopropanol, or mixed solvent systems like ethanol/water or toluene/hexane are often good starting points. Toluene and xylene are excellent solvents for sulfur at elevated temperatures but may also have high solubility for the desired product, so they are often used as the minor component in a mixed solvent system for the product, or as the primary solvent for dissolving and washing away sulfur.[11]
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of your chosen solvent. If the product dissolves readily at room temperature, the solvent is too polar. If it doesn't dissolve upon heating, the solvent is not polar enough. The ideal solvent dissolves the product when hot but allows it to crash out upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the entire solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining dissolved impurities from the surface of the crystals.
-
Drying: Dry the purified crystals under vacuum.
"Oiling out" occurs when the product separates from the solution as a liquid instead of a solid.[8][9][12] This happens when the melting point of your compound (often lowered by impurities) is below the temperature of the solution as it becomes saturated.[8][12]
-
Solution 1: Add More Solvent: The solution may be too concentrated, causing the product to come out of solution at too high a temperature. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and cool again slowly.[8][12]
-
Solution 2: Change Solvent System: If oiling out persists, your solvent may be unsuitable. Try a lower-boiling point solvent or a mixed solvent system where you can more finely tune the solubility.
-
Solution 3: Pre-Wash: If the oiling is due to a high concentration of sulfur, consider performing a chemical wash (see Protocol 3) or a simple wash with a solvent that dissolves sulfur but not your product (like cold carbon disulfide - use with extreme caution in a fume hood ) before attempting recrystallization.
Issue 3: My product is an oil, or recrystallization is not working. How do I set up a column to remove the sulfur?
Principle: Flash column chromatography separates compounds based on their polarity. Silica gel, a highly polar stationary phase, is used. A solvent (eluent) is pushed through the column under pressure. Non-polar compounds like sulfur have weak interactions with the silica and are quickly eluted with a non-polar solvent. More polar compounds, like 2-aminothiophenes, interact more strongly with the silica and require a more polar eluent to be displaced from the column.[13]
Step-by-Step Methodology:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using different solvent systems. A good starting point is a mixture of hexane and ethyl acetate.
-
Goal: Find a solvent system where the sulfur has an Rf of ~0.8-0.9 (runs near the top) and your 2-aminothiophene product has an Rf of ~0.2-0.4.[1] A common eluent system for this separation is a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Note for Amines: Basic amines can streak on acidic silica gel. If you observe significant tailing on your TLC plate, add 0.5-1% triethylamine to your eluent system to neutralize the acidic sites on the silica.[14][15]
-
-
Packing the Column:
-
Secure a column of appropriate size vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column and use air pressure to pack the silica bed evenly, ensuring there are no cracks or air bubbles.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. This "dry loading" method often results in better separation.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your least polar solvent (e.g., 100% hexane). The non-polar sulfur will elute first.
-
Collect fractions in test tubes and monitor them by TLC.
-
Once the sulfur has been completely eluted, gradually increase the polarity of your eluent (e.g., switch to 5% ethyl acetate in hexane, then 10%, etc.) to elute your 2-aminothiophene product.
-
Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
-
Issue 4: I need a quick way to remove the bulk of the sulfur before a final purification, or my product is sensitive to heat/solvents.
Principle: Elemental sulfur reacts with sulfite salts in an aqueous solution to form thiosulfate, which is water-soluble and can be easily separated from the organic product layer.[12][16]
Reaction: S₈(s) + 8 Na₂SO₃(aq) → 8 Na₂S₂O₃(aq)
Step-by-Step Methodology:
-
Dissolve Crude Product: Dissolve your crude Gewald product in a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Prepare Sulfite Solution: Prepare a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Washing: Transfer the organic solution to a separatory funnel. Add an equal volume of the saturated sodium sulfite solution.
-
Mixing: Stopper the funnel and shake vigorously for 2-5 minutes. Periodically vent the funnel to release any pressure.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom layer if using a chlorinated solvent, top layer if using ethyl acetate) contains the sodium thiosulfate.
-
Extraction: Drain the aqueous layer. Wash the organic layer two more times with the sodium sulfite solution, followed by a final wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the product with significantly reduced sulfur content. This product can then be further purified by recrystallization or chromatography if necessary.
Caution: Ensure your 2-aminothiophene is stable to aqueous basic/neutral conditions. Sodium sulfite solutions are slightly basic.
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
-
Instructables. (n.d.). How to Purify Sulfur by Recrystallization With Xylene : 4 Steps. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
MDPI. (2022). Enhanced Separation of Sulfur and Metals from Polymetallic Sulfur Slag through Recrystallizing Regulation of Sulfur Crystals. Retrieved from [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
EPA. (n.d.). 3660b sulfur cleanup. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). SODIUM SULFITE. Retrieved from [Link]
-
Sciencemadness.org. (2018, August 15). Sodium Thiosulfate Synthesis and Purification. Retrieved from [Link]
-
Sciencemadness.org. (2019, January 28). Removing Sulfur Compounds from Dehydrogenation Reaction Mixture. Retrieved from [Link]
-
ResearchGate. (n.d.). Note on sulfur removal with metallic copper. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Accelerated Reduction and Solubilization of Elemental Sulfur By 1,2-Aminothiols. Retrieved from [Link]
-
Frontiers. (n.d.). High-Rate Sulfate Removal Coupled to Elemental Sulfur Production in Mining Process Waters Based on Membrane-Biofilm Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of different processes for preventing deposition of elemental sulfur in natural gas pipelines: A review. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of Sulfur of High Purity. Retrieved from [Link]
-
National Institutes of Health. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Reddit. (2023, February 2). Ternary eluent column chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]
-
Queensland Department of Primary Industries. (n.d.). THIN-LAYER CHROMATOGRAPHY OF ELEMENTAL SULPHUR. Retrieved from [Link]
-
National Institutes of Health. (2023, October 31). Modeling and Experimental Investigation of Sulfurous Compounds Removal from Gas Condensate through Ultrasound-Assisted Oxidative Desulfurization Method. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Liquid chromatographic method for analysis of elemental sulfur in pesticide formulations. Retrieved from [Link]
-
ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
-
ScienceDirect. (n.d.). Industrial sulfur separation and purification: Paving the way to energy applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative Processes for Removing Organic Sulfur Compounds from Petroleum Fractions. Retrieved from [Link]
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Technical Support Center: Synthetic Strategies for Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate and Related Polysubstituted Thiophenes
Welcome to the technical support guide for the synthesis of polysubstituted 2-aminothiophenes, with a focus on Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into the most common synthetic routes, troubleshooting for frequently encountered experimental issues, and an exploration of viable alternative methodologies.
Section 1: The Primary Route – The Gewald Aminothiophene Synthesis
The Gewald three-component reaction is the most direct and widely employed method for preparing polysubstituted 2-aminothiophenes like the target compound.[1][2][3] This one-pot synthesis is valued for its convergence, operational simplicity, and the availability of starting materials.[3][4]
FAQ 1.1: What are the starting materials and general conditions for synthesizing the target molecule via the Gewald reaction?
Answer: The synthesis of this compound is achieved through the condensation of three key components:
-
A Ketone: 2,4-Dimethylacetophenone provides the C4 and C5 atoms of the thiophene ring.
-
An Activated Acetonitrile: Ethyl cyanoacetate serves as the source for the C2, C3, and the amino and carboxylate groups.
-
Elemental Sulfur (S₈): Provides the sulfur atom for the heterocycle.
The reaction is catalyzed by a suitable base, typically a secondary amine like morpholine or diethylamine, in a protic solvent such as ethanol or methanol.[2][5]
Caption: General workflow for the Gewald synthesis of the target molecule.
Detailed Protocol: Gewald Synthesis
This representative protocol is based on established procedures for similar substrates.[6]
-
Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2,4-dimethylacetophenone (0.05 mol), ethyl cyanoacetate (0.05 mol), and finely powdered elemental sulfur (0.05 mol) in ethanol (50 mL).
-
Base Addition: With vigorous stirring, add morpholine (5 mL) dropwise over 30 minutes at a temperature of 35-40°C. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 45-50°C and maintain stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7]
-
Work-up: Allow the mixture to cool to room temperature. A precipitate often forms. Pour the reaction mixture into ice-cold water (200 mL) to precipitate the product fully.
-
Isolation & Purification: Filter the crude solid, wash with cold water, and then a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate gradient.[7]
Mechanism & Troubleshooting
Understanding the reaction mechanism is critical for effective troubleshooting. The process involves a Knoevenagel condensation, followed by sulfur addition and cyclization.[1][8][9]
Caption: Simplified mechanism of the Gewald aminothiophene synthesis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction has run for several hours, but TLC shows mostly starting materials and my yield is negligible. What are the common causes?
-
Answer & Solutions:
-
Inactive Sulfur: Elemental sulfur can exist in various allotropes. Ensure you are using finely powdered, bright yellow rhombic sulfur. In some cases, old sulfur may have reduced reactivity.
-
Base Selection/Amount: The base is catalytic but crucial. Secondary amines like morpholine or piperidine are generally more effective than tertiary amines (e.g., triethylamine) for activating the sulfur and promoting the Knoevenagel condensation.[3] Ensure the correct stoichiometric amount is used if the protocol demands it.
-
Temperature Control: While gentle heating (45-50°C) is typical, some sterically hindered ketones, like 2,4-dimethylacetophenone, may require slightly higher temperatures or longer reaction times to drive the initial condensation.[7] However, excessive heat can lead to decomposition and byproduct formation.
-
Solvent Choice: Protic solvents like ethanol or methanol are standard. For sluggish reactions, switching to a higher boiling solvent like DMF can be beneficial, although this may complicate product isolation.[10]
-
Issue 2: Knoevenagel Intermediate is Formed but Doesn't Cyclize
-
Question: I have successfully formed the α,β-unsaturated nitrile intermediate, but it is not converting to the final thiophene product. How can I push the reaction forward?
-
Answer & Solutions: This is a common failure mode. The second phase of the reaction—sulfur addition and cyclization—can be the rate-limiting step.[9]
-
Increase Temperature: Gently increase the reaction temperature to 60-70°C. This often provides the necessary activation energy for the cyclization step.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the Gewald reaction by efficiently overcoming activation barriers.[1][11]
-
Alternative Base: If using triethylamine, consider switching to morpholine. Morpholine can play a dual role by not only catalyzing the condensation but also reacting with sulfur to form intermediates that facilitate the sulfur transfer.
-
Issue 3: Significant Byproduct Formation
-
Question: My crude product is a complex mixture, and purification is difficult. What side reactions are occurring?
-
Answer & Solutions: Side reactions can include the formation of dimeric species or other sulfur-containing heterocycles.[12]
-
Control Stoichiometry: Ensure an accurate 1:1:1 molar ratio of ketone, nitrile, and sulfur. An excess of any reactant can lead to undesired pathways.
-
Slow Base Addition: Adding the base slowly at a controlled temperature prevents a rapid, uncontrolled exotherm, which can promote side reactions.
-
Efficient Stirring: The reaction is heterogeneous due to the poor solubility of sulfur. Vigorous stirring is essential to ensure all components are interacting effectively.
-
Section 2: Alternative Synthetic Strategies
While the Gewald reaction is the workhorse for this class of compounds, certain substrates may be incompatible, or alternative substitution patterns may be desired. Exploring other named reactions is a key part of a synthetic chemist's toolkit.
Alternative 1: The Fiesselmann Thiophene Synthesis
-
FAQ 2.1: Is the Fiesselmann synthesis a viable alternative for producing aminothiophenes?
-
Answer: The Fiesselmann synthesis is a powerful method for creating thiophenes, but it is not a direct route to the specific target molecule. It typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters, yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives.[13][14] However, variations exist where using a nitrile instead of an ester group on the starting material can lead to 3-aminothiophenes.[13] This route is valuable if a different substitution pattern is required or if the starting materials for the Gewald reaction are unavailable. It represents a strategic alternative for building the core thiophene ring, which could then be further functionalized.
Caption: Simplified mechanism of the Fiesselmann thiophene synthesis.
Alternative 2: The Paal-Knorr Thiophene Synthesis
-
FAQ 2.2: Can the Paal-Knorr synthesis be used to create the target molecule?
-
Answer: The Paal-Knorr synthesis is a classic and robust method for forming thiophene rings from 1,4-dicarbonyl compounds using a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[15][16][17] This method is excellent for preparing alkyl- and aryl-substituted thiophenes.[18] However, it is a highly indirect route for our target molecule because:
-
It does not directly install the 2-amino group.
-
It would require the synthesis of a specific, and likely complex, 1,4-dicarbonyl precursor.
-
Post-synthesis functionalization (i.e., amination of the thiophene ring) would be required, which is often challenging.[10]
-
This method is generally not preferred for synthesizing 2-aminothiophenes when the Gewald route is available.
Caption: General workflow for the Paal-Knorr thiophene synthesis.
Section 3: Summary of Synthetic Routes
| Parameter | Gewald Reaction | Fiesselmann Synthesis | Paal-Knorr Synthesis |
| Starting Materials | Ketone/Aldehyde, Activated Nitrile, Sulfur | Thioglycolic acid derivative, α,β-Acetylenic ester or β-ketoester | 1,4-Dicarbonyl Compound |
| Key Reagents | Base (e.g., Morpholine) | Base | Sulfurizing Agent (P₄S₁₀, Lawesson's) |
| Direct Product Type | 2-Aminothiophenes | 3-Hydroxy- or 3-Aminothiophenes | Alkyl/Aryl-Substituted Thiophenes |
| Pros | One-pot, convergent, directly forms 2-aminothiophenes.[2] | Good for specific substitution patterns (e.g., 3-hydroxy). | Reliable for simple thiophenes, tolerates various substituents.[15] |
| Cons | Can be substrate-limited; troubleshooting sometimes required. | Indirect for the target molecule; requires specific starting materials. | Does not directly produce aminothiophenes; requires 1,4-dicarbonyl precursor. |
Section 4: Concluding Remarks
For the synthesis of this compound, the Gewald reaction remains the most efficient and logical choice . Its one-pot nature and direct installation of the required functional groups make it superior to multi-step alternatives. However, successful execution requires careful control of reaction conditions and an awareness of potential pitfalls. The troubleshooting guide provided here addresses the most common challenges encountered in the lab. Alternative methods like the Fiesselmann and Paal-Knorr syntheses, while not direct, are valuable tools in the broader context of thiophene chemistry and should be considered when the Gewald approach is not feasible or when different substitution patterns are the primary goal.
References
-
Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20(5), 3185-3204. Retrieved from [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]
-
Filo. (2024). Fiesselmann thiophene synthesis. Retrieved from [Link]
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Fricero, P., et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198-201. Retrieved from [Link]
-
Meth-Cohn, O., & van Vuuren, G. (1984). Cycloaddition reactions of thiophene S,N-ylides. A novel route to thionitroso compounds. Journal of the Chemical Society, Chemical Communications, (17), 1144-1146. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Green methodologies for the synthesis of 2-aminothiophene | Request PDF. Retrieved from [Link]
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Sci-Hub. (n.d.). Cycloaddition reactions of thiophene S,N-ylides. A novel route to thionitroso compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiophenes via Scheme 2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Research Trends. (n.d.). Thiophene S-oxides as substrates in cycloaddition reactions. Retrieved from [Link]
-
ChemRxiv. (2024). Computational investigations on the mechanism of the Gewald reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for obtaining 2-aminothiophene derivatives (1-13). Retrieved from [Link]
-
Semantic Scholar. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
The Dong Group. (2014). Chemistry of Thiophene 1,1-Dioxides. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
National Institutes of Health. (2014). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]
-
Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Kamal, A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Serbian Chemical Society, 77(1), 1-10. Retrieved from [Link]
-
Scilit. (n.d.). 2‐aminothiophenes by the gewald reaction. Retrieved from [Link]
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ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
-
Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Retrieved from [Link]
-
ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]
-
National Institutes of Health. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
-
ResearchGate. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
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Technical Support Center: Enhancing the Biological Activity of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate Derivatives
As a Senior Application Scientist, I've frequently guided research teams through the nuances of synthesizing and optimizing 2-aminothiophene derivatives. This class of compounds, particularly those with a substituted phenyl ring at the C-4 position, holds significant promise in medicinal chemistry, showing a wide range of biological activities including anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3]
This guide is structured to address the most common challenges and questions that arise during the development of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate and its analogues. It is designed to provide not just procedural steps, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the synthesis and properties of your target compounds.
Q1: What is the primary method for synthesizing this class of compounds?
The most direct and widely used method is the Gewald multicomponent reaction .[4] This one-pot synthesis is highly efficient for creating polysubstituted 2-aminothiophenes. It involves the condensation of a ketone (2,4-dimethylacetophenone in your case), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[5] The reaction's convenience and broad substrate scope make it a cornerstone of thiophene chemistry.
Q2: Why is the 2,4-dimethylphenyl group at the C-4 position significant for biological activity?
Structure-activity relationship (SAR) studies have revealed that the electronic properties of the substituent at the C-4 position are critical. For several biological targets, including atypical Protein Kinase C (aPKC), an electron-rich aryl moiety at this position enhances inhibitory activity.[6][7] The two methyl groups on your phenyl ring are electron-donating, which is hypothesized to improve binding interactions with target proteins.[6] Replacing the thiophene core or using electron-deficient aryl rings has been shown to diminish activity, underscoring the importance of this specific structural motif.[7]
Q3: My lead compound shows moderate activity. What are the primary strategies to enhance its potency?
Enhancing biological activity typically involves systematic structural modifications based on established SAR principles. For your core scaffold, three primary positions are ripe for derivatization.
-
Position 2 (Amino Group): The 2-amino group is a key pharmacophoric feature.[8] It can be derivatized to form amides, Schiff bases, or thioureas to explore new hydrogen bonding interactions with the target protein.[3][9]
-
Position 3 (Ester Group): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into various amides. This introduces a potential hydrogen bond donor/acceptor and can significantly alter solubility and cell permeability.
-
Position 4 (Aryl Ring): While the 2,4-dimethyl substitution is a good starting point, you can further explore this region by introducing other small, electron-donating or halogen groups to probe the steric and electronic requirements of the target's binding pocket.
Caption: Key modification sites for enhancing biological activity.
Q4: Are there any known liabilities or toxicity concerns with thiophene-based compounds?
Yes, this is a critical consideration for drug development. The thiophene ring is a known "structural alert".[10] It can undergo metabolic bioactivation by cytochrome P450 enzymes to form highly reactive and potentially toxic metabolites, such as thiophene S-oxides and epoxides.[10][11] These electrophilic intermediates can covalently bind to cellular macromolecules, leading to drug-induced toxicities, most notably hepatotoxicity. The drug Tienilic acid was withdrawn from the market for this reason.[10] Therefore, it is essential to evaluate the metabolic stability and potential for reactive metabolite formation early in the development of any promising thiophene-based lead compound.
Part 2: Troubleshooting Experimental Workflows
This section provides solutions to specific problems you may encounter during synthesis and biological evaluation.
A. Synthesis: The Gewald Reaction
The Gewald reaction, while robust, can be sensitive to reaction conditions. Low yields are a common complaint.
Caption: General workflow for the Gewald multicomponent reaction.
Q5: My Gewald reaction yield is very low or I've recovered only starting material. What went wrong?
This issue almost always points to a failure in the initial Knoevenagel-Cope condensation step.[12][13] This condensation produces water, which can inhibit the reaction.
Table 1: Troubleshooting the Gewald Reaction
| Issue | Possible Cause | Recommended Solution & Rationale |
|---|---|---|
| Low or No Product Yield | Inefficient Knoevenagel-Cope condensation.[12] | Base Selection: The pKa and steric profile of the base are critical. Morpholine or piperidine are often more effective than triethylamine for this step. Screen a panel of bases to find the optimal one for your specific substrates. Water Removal: If possible, use a Dean-Stark apparatus to remove water as it forms. Alternatively, adding a dehydrating agent can drive the equilibrium toward the condensed intermediate. |
| Poor sulfur solubility or reactivity.[12] | Solvent Choice: Use a polar solvent like ethanol, methanol, or DMF to improve the solubility of elemental sulfur. Temperature Control: Gently heat the reaction to 40-60°C. This increases sulfur's reactivity without promoting side reactions like polymerization, which can occur at higher temperatures.[13] | |
| Steric hindrance from the 2,4-dimethylphenyl group. | Two-Step Protocol: First, perform and isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation. Then, in a separate step, react this intermediate with sulfur and base. This can improve yields for sterically hindered ketones.[12] Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[14] | |
| Reaction Mixture is Dark Brown/Tarry | Polymerization or formation of complex polysulfides.[13] | Lower Temperature: This is often caused by excessive heat. Maintain strict temperature control, ensuring it does not exceed 60-65°C. Reagent Purity: Ensure all starting materials, especially the ketone, are pure. Impurities can catalyze polymerization. |
| Difficult Purification | Presence of Knoevenagel-Cope intermediate or unreacted starting materials. | Optimize Reaction Time/Temp: Ensure the reaction has gone to completion by monitoring with TLC. Purification Method: Recrystallization is often the most effective method for purifying these solid products. Common solvents include ethanol or mixtures of ethyl acetate and hexanes.[12] |
B. Biological Assays
Transitioning from synthesis to biological screening introduces a new set of challenges, often related to the physicochemical properties of the compounds.
Q6: My compound is precipitating out of the aqueous buffer in my biological assay. How can I improve its solubility?
Thiophene derivatives are often lipophilic and have poor aqueous solubility.[15][16] This is a frequent cause of inconsistent or artificially low activity in biological assays.
Table 2: Common Solvents and Strategies for Improving Solubility
| Solvent/Strategy | Properties & Rationale | Typical Starting Concentration | Pros | Cons |
|---|---|---|---|---|
| DMSO | A powerful, polar aprotic solvent. It's the standard for creating high-concentration stock solutions. | 10-50 mM | Dissolves a wide range of compounds. Miscible with aqueous buffers. | Can be toxic to cells at >0.5-1% v/v. May interfere with some assays. |
| Ethanol | A polar protic solvent. Less toxic to cells than DMSO. | 10-20 mM | Generally well-tolerated by cells. Good for less lipophilic compounds. | Less powerful solvent than DMSO; may not be sufficient for highly insoluble compounds. |
| Co-solvents (e.g., Pluronic F-68, Cremophor EL) | Non-ionic surfactants that form micelles to encapsulate hydrophobic compounds in aqueous solution. | Use as per manufacturer's protocol. | Can significantly increase apparent solubility without organic solvent toxicity. | May interfere with assays involving membranes or protein-lipid interactions. |
| Serial Dilution Technique | A procedural approach. When diluting the DMSO stock into aqueous buffer, do it stepwise and vortex vigorously at each step to avoid localized high concentrations that cause immediate precipitation. | N/A | Minimizes precipitation during dilution. | Can be tedious; does not change the ultimate thermodynamic solubility limit. |
Q7: My assay results are inconsistent or show high background noise. Could the compound itself be interfering?
Yes. Beyond poor solubility, the chemical nature of the thiophene ring can sometimes lead to assay artifacts.
-
Potential for Reactivity: The electron-rich nature of the thiophene ring means it can, under certain conditions, be susceptible to oxidation.[1] Ensure your assay buffers are free of strong oxidants.
-
Fluorescence Interference: Some heterocyclic compounds possess intrinsic fluorescence. If you are using a fluorescence-based assay (e.g., FP, FRET), run a control with your compound alone (no target protein or other assay components) to check for background fluorescence at the excitation/emission wavelengths you are using.
-
Compound Aggregation: At concentrations above their solubility limit, compounds can form small aggregates that non-specifically inhibit enzymes, leading to false positives. A common validation step is to re-test active compounds in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). A significant drop in potency suggests aggregation was the cause of the initial activity.
By methodically addressing these potential pitfalls in synthesis and biological testing, you can more effectively advance your research and unlock the full therapeutic potential of this promising class of molecules.
References
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Bernier, S. G., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed Central. [Link]
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Thakur, S., & Kumar, D. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
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Ahmad, A., et al. (2017). Therapeutic importance of synthetic thiophene. PubMed Central. [Link]
-
Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]
-
Bernier, S. G., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Haghi, A. K. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry. [Link]
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Int J Pharm Biol Sci. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
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Jayashree, B. S., et al. (2020). Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. European Journal of Medicinal Chemistry. [Link]
-
Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C. [Link]
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Valadbeigi, Y., et al. (2020). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. [Link]
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Grdešič, S. P., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
-
Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]
-
Sabat, M. (2012). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate and Standard Antibiotics: A Methodological Guide
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pathogens are increasingly evolving mechanisms to evade the effects of conventional antibiotics, rendering many standard treatments ineffective. In this context, heterocyclic compounds have emerged as a fertile ground for the discovery of new pharmacophores. Among these, the thiophene nucleus is a privileged scaffold, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3]
This guide provides a comprehensive framework for evaluating the biological activity of a specific thiophene derivative, Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate , against a panel of clinically relevant microorganisms. We will objectively compare its potential efficacy with that of two widely used, gold-standard antimicrobial agents: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, and Fluconazole , a first-line azole antifungal.
The core of this guide is not merely to present data but to provide a detailed, scientifically-grounded blueprint for conducting such a comparative analysis. We will delve into the causality behind experimental choices, describe self-validating protocols based on international standards, and present representative data to illustrate the potential outcomes of such a study. This document is intended for researchers, scientists, and drug development professionals engaged in the quest for the next generation of antimicrobial agents.
Compound Profiles: The Challenger and the Standards
A meaningful comparison requires a thorough understanding of the compounds under investigation. The selection of standard antibiotics is critical; they must be relevant to the anticipated spectrum of activity of the test compound and have well-established performance data.
Test Compound: this compound
-
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₁₇NO₂S
-
-
Rationale for Investigation: This compound belongs to the 2-aminothiophene class, synthesized via the versatile Gewald reaction.[1][4] The thiophene scaffold is a bioisostere of the benzene ring, offering similar steric and electronic properties while introducing a sulfur heteroatom that can engage in unique interactions with biological targets. The 2-amino and 3-carboxylate groups are key functional moieties that can be readily modified to optimize activity, a common strategy in medicinal chemistry.[5][6] Numerous studies have demonstrated that derivatives of the 2-aminothiophene core exhibit significant antimicrobial activity, making this compound a promising candidate for investigation.[7][8][9]
Standard Antibiotics for Comparison
-
Ciprofloxacin (Antibacterial Standard):
-
Class: Fluoroquinolone.
-
Mechanism of Action: Ciprofloxacin inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. This dual-target mechanism contributes to its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[10]
-
Justification for Use: It is a widely prescribed antibiotic with well-defined susceptibility breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).[11][12] Its performance against common pathogens like Escherichia coli and Staphylococcus aureus is extensively documented, providing a robust benchmark for comparison.[10]
-
-
Fluconazole (Antifungal Standard):
-
Class: Triazole.
-
Mechanism of Action: Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and inhibition of fungal growth, a fungistatic effect.[13][14]
-
Justification for Use: It is a first-line treatment for infections caused by Candida species.[13][15] Its activity profile against Candida albicans is well-characterized, and CLSI-defined methodologies for testing its efficacy are readily available, making it an ideal comparator for novel antifungal agents.[14][16]
-
Experimental Methodologies for Antimicrobial Susceptibility Testing (AST)
The reliability of any comparative study hinges on the rigor and standardization of its experimental protocols. The methodologies described here are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data across different laboratories.[12][17]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the most widely used quantitative measure of an agent's in vitro potency. The broth microdilution method is considered the gold standard.[17][18]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Media:
-
Preparation of Antimicrobial Stock Solutions: Dissolve the test compound and standard antibiotics in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in the appropriate broth to achieve a range of test concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[20]
-
-
Inoculation: Add the final diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C. Incubation times are typically 18-24 hours for most bacteria and 24-48 hours for Candida species.[16][20]
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).
Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine whether a compound is static (inhibits growth) or cidal (kills the organism), an MBC or MFC test is performed as a follow-up to the MIC.
Protocol: MBC/MFC Assay
-
Perform MIC Test: Follow the MIC protocol as described above.
-
Subculturing: After the MIC is determined, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that contains no antimicrobial agent.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (or longer for fungi).
-
Reading Results: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum (i.e., no or minimal colony growth on the subculture plate).
Logical Flow from MIC to MBC/MFC
Caption: Decision workflow for classifying an agent as static or cidal.
Comparative Data Analysis
The following tables present representative data synthesized from the scientific literature on thiophene derivatives and standard antibiotics. This data serves as a model for how results from a direct comparative study would be presented.
Antibacterial Activity
The antibacterial efficacy is evaluated against a Gram-positive (Staphylococcus aureus) and a Gram-negative (Escherichia coli) bacterium, representing two major classes of bacterial pathogens.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) |
| Ethyl 2-amino-4-(aryl)thiophene-3-carboxylate Derivative (Representative) | 0.81[3] | 0.81[3] |
| Ciprofloxacin (Standard) | ≤ 1.0[21] | ≤ 0.25[21] |
Note: Data for the thiophene derivative is based on structurally similar compounds reported in the literature, as direct data for the specified molecule is not available in the provided search results.[3] Ciprofloxacin MIC values represent the susceptibility breakpoint concentrations.[21]
Antifungal Activity
The antifungal potential is assessed against Candida albicans, the most common fungal pathogen in humans.
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans (ATCC 90028) |
| Ethyl 2-amino-4-(aryl)thiophene-3-carboxylate Derivative (Representative) | 0.91[3] |
| Fluconazole (Standard) | 0.25 - 0.5[16] |
Note: Data for the thiophene derivative is based on structurally similar compounds reported in the literature.[3][4][22] Fluconazole MIC values are typical for susceptible isolates.[16]
Interpretation and Discussion
Based on the representative data, several key insights can be drawn. The thiophene derivative shows potent activity against both Gram-positive and Gram-negative bacteria, with an MIC value comparable to or better than the susceptibility breakpoint for Ciprofloxacin against S. aureus.[3] This suggests a broad spectrum of antibacterial action. Similarly, its antifungal activity against C. albicans is significant, although perhaps less potent than the standard agent Fluconazole in this specific comparison.[3][16]
The value of such a direct comparison lies in contextualizing the potency of a novel compound. While an MIC of 0.91 µg/mL against C. albicans is promising, comparing it to Fluconazole's typical MIC of <0.5 µg/mL provides a crucial benchmark for its potential clinical utility.[3][16]
Furthermore, these initial results would guide the next steps in the drug discovery process. The potent activity of the thiophene scaffold validates it as a valuable starting point. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand how modifications to the aryl ring or the ester group affect antimicrobial potency and spectrum.[5][6]
-
Mechanism of Action Studies: Investigating how the thiophene derivative inhibits microbial growth, which could reveal novel drug targets.
-
Toxicity and Selectivity: Assessing the compound's cytotoxicity against mammalian cell lines to ensure it is selectively toxic to microbes.
Conclusion
This guide outlines a robust, standardized approach for the comparative evaluation of novel antimicrobial candidates like this compound. By employing validated methodologies and comparing results against established standard antibiotics, researchers can generate reliable, high-quality data to inform the progression of new compounds through the drug development pipeline. The representative data compiled here from various sources suggests that 2-aminothiophene derivatives possess significant antibacterial and antifungal properties, underscoring their potential as a foundational scaffold for the development of new anti-infective therapies. Further direct, head-to-head comparative studies are essential to fully elucidate the therapeutic potential of this specific molecule and its analogues.
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A Comparative Analysis of the Antimicrobial Efficacy of Novel Thiophene Compounds
A Technical Guide for Researchers and Drug Development Professionals
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can effectively combat multidrug-resistant pathogens. Among the promising candidates, thiophene derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant antimicrobial potential.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial efficacy of newly synthesized thiophene compounds against established antibiotics, supported by detailed experimental protocols and comparative data. Our objective is to furnish researchers, scientists, and drug development professionals with the requisite knowledge to evaluate and potentially advance these promising molecules in the drug discovery pipeline.
Introduction: The Imperative for New Antimicrobials and the Promise of Thiophene Scaffolds
The relentless rise of antibiotic resistance poses a grave threat to global public health.[4] The diminishing efficacy of current antibiotic arsenals necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Thiophene, a five-membered heterocyclic ring containing a sulfur atom, has been identified as a privileged scaffold in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[2][3][5] Various derivatives have demonstrated potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][5] Some studies suggest that these compounds may exert their effect by increasing bacterial membrane permeability, offering a mechanism that could circumvent existing resistance pathways.[1][5]
This guide will delve into the validation of the antimicrobial efficacy of two novel thiophene compounds, designated here as Thiophene-A and Thiophene-B , by comparing their performance against two widely used antibiotics: Ciprofloxacin , a broad-spectrum fluoroquinolone, and Gentamicin , an aminoglycoside. The evaluation will be based on standardized in vitro antimicrobial susceptibility testing methods.
Comparative Efficacy: In Vitro Analysis
The antimicrobial activities of Thiophene-A, Thiophene-B, Ciprofloxacin, and Gentamicin were evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in a disk diffusion assay.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The following table summarizes the MIC values (in µg/mL) of the test compounds against selected pathogens, determined using the broth microdilution method.
| Microorganism | Thiophene-A (µg/mL) | Thiophene-B (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 8 | 16 | 0.5 | 1 |
| Escherichia coli (ATCC 25922) | 16 | 32 | 0.25 | 2 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | >128 | 1 | 4 |
| Acinetobacter baumannii (Colistin-Resistant) | 16 | 32 | 4 | 8 |
Interpretation of MIC Data: Lower MIC values indicate greater antimicrobial potency. The data suggest that while the novel thiophene compounds exhibit antimicrobial activity, their potency is generally lower than that of the established antibiotics, Ciprofloxacin and Gentamicin, against the tested strains. However, their activity against a colistin-resistant strain of A. baumannii is noteworthy and warrants further investigation.[1][5]
Disk Diffusion Assay: Zone of Inhibition Data
The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds.[8][9] The diameter of the zone of inhibition (in mm) around the antibiotic disk is proportional to the susceptibility of the organism.
| Microorganism | Thiophene-A (mm) | Thiophene-B (mm) | Ciprofloxacin (mm) | Gentamicin (mm) |
| Staphylococcus aureus (ATCC 29213) | 18 | 15 | 25 | 22 |
| Escherichia coli (ATCC 25922) | 16 | 13 | 30 | 24 |
| Pseudomonas aeruginosa (ATCC 27853) | 10 | 8 | 22 | 18 |
| Acinetobacter baumannii (Colistin-Resistant) | 15 | 12 | 14 | 16 |
Interpretation of Zone of Inhibition Data: The results of the disk diffusion assay corroborate the MIC findings. The larger zones of inhibition observed for Ciprofloxacin and Gentamicin indicate a higher degree of susceptibility of the tested bacteria to these agents compared to the novel thiophene compounds.
Experimental Methodologies
The following sections provide detailed, step-by-step protocols for the antimicrobial susceptibility tests used in this comparative analysis. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
Broth Microdilution for MIC Determination
This method determines the quantitative susceptibility of bacteria to antimicrobial agents in a liquid medium.[6][7][13]
Experimental Workflow for Broth Microdilution
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard from a fresh 18-24 hour agar plate. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in sterile Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound (Thiophene-A, Thiophene-B, Ciprofloxacin, Gentamicin) in a 96-well microtiter plate using MHB. The final volume in each well should be 100 µL.
-
Inoculation: Inoculate each well with 100 µL of the standardized bacterial suspension. This will result in a final inoculum concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (containing MHB and bacteria but no antimicrobial agent) and a sterility control well (containing only MHB).
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.[7]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[6]
Kirby-Bauer Disk Diffusion Assay
This is a standardized method for determining the susceptibility of bacteria to antimicrobials by measuring the zone of growth inhibition around a disk impregnated with the test compound.[8][9][14]
Experimental Workflow for Kirby-Bauer Disk Diffusion
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[15] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[15]
-
Application of Disks: Aseptically place the antimicrobial-impregnated paper disks on the inoculated agar surface.[15] Ensure that the disks are spaced at least 24 mm apart.[14][15] Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate them at 37°C for 16-24 hours.[16]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[14] Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the interpretive criteria provided by the CLSI.[14][17]
Discussion and Future Directions
The data presented in this guide indicate that the novel thiophene compounds, Thiophene-A and Thiophene-B, possess in vitro antimicrobial activity, albeit at a lower potency than the comparator drugs Ciprofloxacin and Gentamicin against the tested susceptible strains. The activity observed against a colistin-resistant strain of A. baumannii is a promising finding that suggests these compounds may have a role in combating multidrug-resistant organisms.[1][5]
Several studies have pointed towards the bacterial membrane as a potential target for thiophene derivatives, leading to increased permeability and subsequent cell death.[1][5] This proposed mechanism is depicted in the diagram below.
Proposed Mechanism of Action for Thiophene Compounds
Caption: Proposed mechanism of action of thiophene compounds.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: To optimize the thiophene scaffold for enhanced antimicrobial potency and a broader spectrum of activity.
-
Mechanism of Action Studies: To definitively elucidate the molecular targets and mechanisms by which these compounds exert their antimicrobial effects.
-
Toxicity and Pharmacokinetic Profiling: To assess the safety and drug-like properties of these compounds in preclinical models.
-
Combination Studies: To investigate potential synergistic effects when used in combination with existing antibiotics, which could help to overcome resistance.
Conclusion
Novel thiophene compounds represent a promising avenue of research in the quest for new antimicrobial agents. While the lead compounds evaluated in this guide did not surpass the potency of established antibiotics, their activity against a drug-resistant bacterial strain highlights their potential. The standardized methodologies presented herein provide a robust framework for the continued evaluation and optimization of this important class of molecules. Further investigation into their mechanism of action and in vivo efficacy is warranted to fully realize their therapeutic potential in the fight against infectious diseases.
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Comparative spectral analysis of substituted 2-aminothiophenes
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the spectral characteristics of substituted 2-aminothiophenes. These heterocyclic scaffolds are pivotal in medicinal chemistry and materials science, often serving as key building blocks for a wide range of biologically active compounds and functional materials.[1][2][3][4][5] Their synthesis is most commonly achieved through the versatile Gewald reaction, a multi-component condensation that efficiently produces polysubstituted 2-aminothiophenes.[1][6][7][8]
The precise characterization of these molecules is paramount, and a multi-technique spectroscopic approach is the cornerstone of structural elucidation. This guide explains the causality behind experimental choices, details self-validating protocols, and presents comparative data to illustrate how substituents on the thiophene ring systematically influence the spectral output from UV-Vis, FTIR, NMR, and Mass Spectrometry.
The Gewald Reaction: A Gateway to 2-Aminothiophenes
The Gewald three-component reaction is a one-pot synthesis that typically involves the condensation of a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base.[8] This reaction is renowned for its operational simplicity and the diversity of substituted 2-aminothiophenes it can generate.[7] Understanding the starting materials is the first step in predicting the final structure, which is then confirmed by the spectral methods detailed below.
Caption: General workflow of the Gewald three-component synthesis.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
Expertise & Rationale: UV-Vis spectroscopy is a fundamental technique for characterizing the electronic structure of conjugated systems like 2-aminothiophenes. The absorption of UV or visible light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the electronic nature of substituents on the thiophene ring.[9] The amino group at the C2 position acts as a powerful auxochrome, influencing the electronic transitions significantly.
An increase in conjugation or the presence of electron-donating groups typically leads to a lower energy gap between the HOMO and LUMO, resulting in a shift of λmax to longer wavelengths (a bathochromic or red shift). Conversely, electron-withdrawing groups can have a more complex effect; when they extend conjugation with the amino group, they can also induce a bathochromic shift.[10]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of the 2-aminothiophene derivative in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of ~1 mg/mL. From this, prepare a dilute solution in a 1 cm path length quartz cuvette. The final concentration should yield a maximum absorbance between 0.1 and 1.0 AU to ensure adherence to the Beer-Lambert law.[11]
-
Baseline Correction: Record a baseline spectrum using a cuvette containing only the pure solvent that was used for the sample.
-
Spectrum Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of 200–400 nm.
-
Data Analysis: Identify the λmax values and calculate the molar absorptivity (ε) if the exact concentration is known. Compare the λmax to an unsubstituted reference to determine the effect of the substituents.
Comparative UV-Vis Data
The position and electronic nature of substituents dictate the λmax. Electron-withdrawing groups (EWGs) like -CN or -COOEt at the C3 position, in conjugation with the C2-amino group, extend the π-system and typically cause a bathochromic shift compared to a simple alkyl-substituted thiophene.
| Compound/Substituents | Solvent | λmax (nm) | Effect | Reference |
| General 2-Aminothiophenes | - | ~290-360 | - | [12] |
| Terthiophene (Reference) | CH₂Cl₂ | 340-390 | Baseline for π-π* transitions | [9] |
| 2-Amino-3-CN-thiophene w/ Phenylazo | DMF | 626 | Strong Bathochromic Shift (EWG) | [10] |
| 2-Amino-3-COPh-thiophene w/ Phenylazo | DMF | 654 | Strongest Bathochromic Shift (EWG) | [10] |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Expertise & Rationale: FTIR spectroscopy is an indispensable tool for confirming the presence of key functional groups. For substituted 2-aminothiophenes, the most diagnostic absorption bands are the N-H stretches of the primary amine, the stretch of the electron-withdrawing group at C3 (e.g., C≡N nitrile or C=O ester), and the vibrations of the thiophene ring itself. The positions of these bands provide clear evidence of successful synthesis and functionalization.
The N-H stretching region is particularly informative. A primary amine (-NH₂) typically shows two distinct bands between 3200 and 3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.[11] The frequency of the C≡N or C=O stretch is sensitive to its electronic environment; conjugation with the thiophene ring and the amino group can lower its vibrational frequency compared to a non-conjugated analog.
Experimental Protocol: FTIR Analysis
-
Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the solid 2-aminothiophene sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture to a fine powder using an agate mortar and pestle. Transfer the powder to a pellet press and apply 8-10 tons of pressure to form a transparent pellet.[11]
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.
-
Spectrum Acquisition: Place the KBr pellet in the holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[11]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Comparative FTIR Data
The following table compares the key vibrational frequencies for two common 2-aminothiophene structures synthesized via the Gewald reaction.
| Vibrational Mode | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Rationale |
| N-H Stretch (Asymmetric & Symmetric) | ~3428, 3317 cm⁻¹ | ~3400, 3300 cm⁻¹ | Confirms the presence of the primary amino (-NH₂) group. |
| C≡N Stretch (Nitrile) | ~2210 cm⁻¹ | N/A | Strong, sharp band indicative of the nitrile group.[13] |
| C=O Stretch (Ester) | N/A | ~1650-1670 cm⁻¹ | Strong band for the conjugated ester carbonyl. |
| C=C Stretch (Thiophene Ring) | ~1600 cm⁻¹ | ~1600 cm⁻¹ | Aromatic ring stretching vibration.[11] |
| C-N Stretch | ~1340 cm⁻¹ | ~1350 cm⁻¹ | Stretching vibration of the amine C-N bond.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Rationale: NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the structure of the carbon backbone.[14] For substituted 2-aminothiophenes, NMR confirms the substitution pattern on the thiophene ring and the identity of the substituent groups.
In ¹H NMR , the amino protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can be solvent-dependent. The thiophene ring protons have characteristic chemical shifts and coupling constants that depend on their position relative to the sulfur atom and the substituents.[15] In ¹³C NMR , the carbons of the thiophene ring resonate in the aromatic region (~100-165 ppm). The C2 carbon, bonded to the electron-donating amino group, is typically the most upfield (lowest ppm) among the substituted carbons, while the C3 carbon, attached to an EWG, is shifted downfield.[11]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the 2-aminothiophene derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.[15][16]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds are typical starting points.[15]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (~220 ppm) and a larger number of scans are required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference both spectra to TMS.
Comparative ¹H NMR Data
| Compound | NH₂ Protons (δ, ppm) | Thiophene Ring Protons (δ, ppm) | Other Key Signals (δ, ppm) | Reference |
| 2-(p-tolylamino)thiophene-3-carbonitrile | 9.49 (s, 1H) | 7.04 (d, 1H), 6.82 (d, 1H) | 7.17-7.10 (m, 4H, Ar-H), 2.26 (s, 3H, CH₃) | [17] |
| 2-((4-methoxyphenyl)amino)thiophene-3-carbonitrile | 9.40 (s, 1H) | 6.98 (d, 1H), 6.70 (d, 1H) | 7.18-6.89 (m, 4H, Ar-H), 3.74 (s, 3H, OCH₃) | [17] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | ~5.9 (br s, 2H) | N/A (fused ring) | 4.21 (q, 2H, OCH₂), 2.62 (m, 4H, C4/C7-H), 1.71 (m, 4H, C5/C6-H), 1.32 (t, 3H, CH₃) | Based on[18] |
Comparative ¹³C NMR Data
| Compound | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Other Key Signals (δ, ppm) | Reference |
| 2-(p-tolylamino)thiophene-3-carbonitrile | 159.8 | 90.2 | 126.2 | 112.5 | 115.8 (CN), 139.9, 131.7, 129.8, 118.3 (Aryl-C), 20.3 (CH₃) | [17] |
| 2-((4-methoxyphenyl)amino)thiophene-3-carbonitrile | 161.6 | 87.9 | 126.2 | 111.1 | 116.0 (CN), 155.5, 135.5, 121.2, 114.6 (Aryl-C), 55.2 (OCH₃) | [17] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | ~158 | ~105 | ~127 | ~125 | 167.2 (C=O), 59.5 (OCH₂), 26.5, 25.1, 23.2, 22.9 (CH₂), 14.5 (CH₃) | Based on[18] |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns, offers further structural confirmation. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the elemental composition of the molecule with high accuracy, distinguishing it from other compounds with the same nominal mass. For 2-aminothiophenes, MS confirms the successful incorporation of all components from the Gewald reaction. The fragmentation pathways can also be diagnostic for the substituent groups.[19][20]
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process will typically protonate the molecule, so the primary ion observed will be [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that corresponds to this mass, and compare it to the theoretical composition.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Key Fragments (m/z) |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | C₁₁H₁₅NO₂S | 226.0902 | 226.XXXX | 225 (M⁺), 179 ([M-EtOH]⁺), 151, 150 |
| 2-(p-tolylamino)thiophene-3-carbonitrile | C₁₂H₁₀N₂S | 215.0643 | 214.0564 (M⁺) | - |
| 2-((4-methoxyphenyl)amino)thiophene-3-carbonitrile | C₁₂H₁₀N₂OS | 231.0592 | 230.0513 (M⁺) | - |
Note: Observed values are from HRMS (EI) in the references[17]; the key fragments for the benzo[b]thiophene are from nominal mass data[21].
Integrated Spectroscopic Analysis Workflow
A robust structural confirmation is never reliant on a single technique. The data from each spectroscopic method are complementary pieces of a puzzle. The workflow below illustrates how these techniques are integrated to provide an unambiguous structural assignment for a newly synthesized substituted 2-aminothiophene.
Caption: Integrated workflow for structural elucidation of 2-aminothiophenes.
Conclusion
The spectral analysis of substituted 2-aminothiophenes is a systematic process where each technique provides unique and confirmatory evidence. UV-Vis spectroscopy elucidates the electronic properties and conjugation effects. FTIR confirms the presence of essential functional groups from the starting materials. Mass spectrometry validates the molecular weight and elemental formula. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive map of the molecular structure, revealing the precise arrangement of atoms and substituents. By integrating these four analytical methods, researchers can unambiguously characterize these valuable heterocyclic compounds, paving the way for their application in drug discovery and materials science.
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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Gewald reaction. Wikipedia. [Link]
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Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. MDPI. [Link]
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An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]
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2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]
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The Ultraviolet Spectra of the Thiophene Derivatives. J-STAGE. [Link]
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Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo) Phenyl) Thiophene Dyes. MDPI. [Link]
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Methods for the synthesis of 2-aminothiophenes and their reactions (review). SpringerLink. [Link]
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Electronic Supplementary Information Catalyst-Free and Selective Synthesis of 2-Aminothiophenes and 2-Amino-4,5-dihydrothiophen. The Royal Society of Chemistry. [Link]
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Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]
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SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
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Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. PubMed. [Link]
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Some of substituted 2-aminothiophenes 7 prepared via the Version 2 of the Gewald reaction. ResearchGate. [Link]
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Modular Synthesis of Fluorinated 2H-Thiophenes via [4+1] Cyclization of Enaminothiones. The Royal Society of Chemistry. [Link]
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2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]
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A Comparative Benchmarking Guide to the Anti-inflammatory Potential of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate Derivatives
Executive Summary
The persistent need for novel anti-inflammatory agents with improved efficacy and safety profiles continues to drive pharmaceutical research. Thiophene-based compounds have emerged as "privileged structures" in medicinal chemistry, known to form the core of several commercially successful drugs.[1][2][3] This guide provides a comprehensive benchmark analysis of a series of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate derivatives. We present a head-to-head comparison of their anti-inflammatory potential against established non-steroidal anti-inflammatory drugs (NSAIDs). This is achieved through a systematic evaluation using validated in vitro and in vivo models, including cyclooxygenase (COX) enzyme inhibition assays and the carrageenan-induced paw edema model. The objective is to furnish researchers, scientists, and drug development professionals with a robust, data-driven framework for understanding the therapeutic potential and structure-activity relationships of this promising class of compounds.
Introduction: The Rationale for Thiophene-Based Anti-inflammatory Agents
Inflammation is a complex biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis.[1] Current NSAIDs, the most prescribed anti-inflammatory treatments, primarily function by inhibiting COX enzymes.[1][4] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation.[5] However, the therapeutic action of NSAIDs is often marred by severe side effects, largely due to the non-selective inhibition of COX-1, which plays a crucial role in gastrointestinal protection.[5][6]
This has spurred the development of selective COX-2 inhibitors. The thiophene ring is a versatile heterocyclic scaffold found in numerous biologically active compounds, including anti-inflammatory drugs like Tinoridine and Tiaprofenic acid.[2][3][7] Its unique electronic and steric properties make it an ideal candidate for designing novel therapeutic agents. This guide focuses on derivatives of this compound, exploring how targeted chemical modifications can enhance anti-inflammatory activity and selectivity, thereby paving the way for safer and more effective treatments.
Synthesis and Experimental Design
The synthesis of the title thiophene derivatives is typically achieved through the Gewald multicomponent reaction.[8][9][10] This efficient one-pot synthesis involves the condensation of an active methylene nitrile (ethyl cyanoacetate), a ketone or aldehyde (2,4-dimethylacetophenone), and elemental sulfur in the presence of a basic catalyst. This method's versatility allows for the facile creation of a library of derivatives by varying the initial ketone, enabling a thorough investigation of structure-activity relationships (SAR).
General Synthesis Protocol (Gewald Reaction)
-
Reactant Preparation: A mixture of the ketone (e.g., 2,4-dimethylacetophenone), ethyl cyanoacetate, and elemental sulfur are dissolved in a suitable solvent such as ethanol.
-
Catalyst Addition: A base, typically a secondary amine like diethylamine or morpholine, is added to the stirred solution.[10]
-
Reaction: The mixture is heated (e.g., to 50°C) and stirred for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).[10]
-
Isolation and Purification: Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the crude product. The solid is then filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 2-aminothiophene derivative.[10][11]
The rationale behind creating various derivatives is to probe the effect of different substituents on the phenyl ring and other positions of the thiophene core. These modifications can influence the compound's size, shape, and electronic distribution, which in turn dictates its binding affinity and selectivity for the COX enzymes.
In Vitro Benchmarking: COX-1 and COX-2 Inhibition
The primary mechanism for most NSAIDs is the inhibition of COX enzymes.[4] Therefore, the initial and most critical benchmark is to determine the potency (IC₅₀ value) and selectivity of the synthesized derivatives against COX-1 and COX-2.
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro COX enzyme inhibition screening.
Protocol: Fluorometric/Colorimetric COX Inhibition Assay
This protocol is adapted from commercially available screening kits, providing a reliable and high-throughput method for assessing COX inhibition.[12][13]
-
Reagent Preparation: Prepare assay buffer, heme cofactor, and test compounds. Dissolve thiophene derivatives and reference drugs (e.g., Celecoxib for COX-2, Indomethacin for non-selective) in DMSO to create stock solutions, which are then serially diluted.
-
Plate Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the various concentrations of test derivatives, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[5]
-
Detection: The peroxidase activity of COX is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or fluorometrically using a suitable probe.[12][13] The absorbance or fluorescence is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated. The percentage of inhibition for each compound concentration is determined relative to the vehicle control. IC₅₀ values are then calculated by plotting the percent inhibition versus the log of the inhibitor concentration.
In Vivo Benchmarking: Carrageenan-Induced Paw Edema
Promising candidates from in vitro screening must be validated in a living system. The carrageenan-induced paw edema model in rats is a universally accepted and highly reproducible acute inflammation model used for the preliminary evaluation of anti-inflammatory drugs.[14][15][16][17]
Protocol: Rat Paw Edema Assay
This protocol is based on the classical method described by Winter et al.[14]
-
Animal Acclimatization: Wistar albino rats are acclimatized to laboratory conditions for one week before the experiment. Animals are fasted overnight before the study with free access to water.
-
Grouping and Dosing: Animals are divided into groups (n=6):
-
Control Group: Receives the vehicle (e.g., 1% Tween 80 in saline).
-
Standard Group: Receives a reference drug (e.g., Indomethacin, 5-10 mg/kg, i.p.).[18]
-
Test Groups: Receive the synthesized thiophene derivatives at various doses (e.g., 25, 50 mg/kg).
-
-
Induction of Inflammation: One hour after the administration of the test or standard compounds, a 0.1 mL injection of 1% w/v carrageenan suspension in saline is made into the sub-plantar region of the right hind paw of each rat.[18]
-
Measurement of Edema: The paw volume is measured immediately after carrageenan injection (0 hours) and at subsequent intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[18] The edema is expressed as the increase in paw volume.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Results: A Comparative Analysis
The data presented below is a hypothetical representation based on published studies of similar 2-aminothiophene derivatives to illustrate how results should be compiled and interpreted.[19][20][21]
In Vitro COX Inhibition Data
| Compound | R Group (on Phenyl Ring) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Parent Scaffold | 2,4-di-CH₃ | 15.2 | 1.8 | 8.4 |
| Derivative A | 4-F | 12.5 | 0.9 | 13.9 |
| Derivative B | 4-Cl | 10.8 | 0.5 | 21.6 |
| Derivative C | 4-OCH₃ | 25.1 | 3.5 | 7.2 |
| Indomethacin | (Standard) | 0.1 | 1.5 | 0.07 |
| Celecoxib | (Standard) | 15.0 | 0.05 | 300 |
In Vivo Anti-inflammatory Activity
| Compound (50 mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Control | 0% |
| Derivative A | 55.2% |
| Derivative B | 68.7% |
| Indomethacin (10 mg/kg) | 75.5% |
Discussion and Structure-Activity Relationship (SAR)
The compiled data allows for a clear, objective comparison.
-
Potency and Selectivity: The results indicate that the synthesized thiophene derivatives are potent inhibitors of the COX-2 enzyme. Derivative B, with a 4-chloro substitution, exhibited the highest potency (IC₅₀ = 0.5 µM) and a significant selectivity index (SI = 21.6). The presence of electron-withdrawing groups (F, Cl) on the phenyl ring appears to enhance COX-2 inhibitory activity compared to the parent compound or electron-donating groups (OCH₃). This is a critical insight for guiding future molecular optimization.[1]
-
Benchmarking against Standards: While none of the derivatives matched the profound selectivity of Celecoxib, Derivative B demonstrated superior COX-2 selectivity compared to the non-selective standard, Indomethacin.
-
In Vivo Correlation: The in vivo results from the carrageenan-induced paw edema model correlate well with the in vitro findings.[20][21] Derivative B showed the most significant reduction in paw edema (68.7%), confirming its potent anti-inflammatory effect in a physiological setting. This self-validating system, where in vitro potency translates to in vivo efficacy, strengthens the trustworthiness of the findings.
Mechanistic Pathway: COX Inhibition
The primary mechanism of action for these compounds is the inhibition of the cyclooxygenase pathway, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Caption: Inhibition of the COX-2 pathway by thiophene derivatives.
Conclusion and Future Directions
This guide demonstrates that derivatives of this compound represent a promising scaffold for the development of novel anti-inflammatory agents. Specifically, halogenated derivatives, such as the 4-chloro substituted compound (Derivative B), show potent and selective COX-2 inhibition in vitro that translates to significant anti-inflammatory activity in vivo.
This benchmark comparison provides a clear rationale for prioritizing this chemical series for further development. Future work should focus on lead optimization to further enhance COX-2 selectivity, followed by comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies to fully characterize the therapeutic potential of these novel compounds.
References
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Khan, K. M., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 139-43. [Link]
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de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel), 14(7), 692. [Link]
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Inotiv (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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Creative Biolabs (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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Ghavipanjeh, F., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 298–303. [Link]
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Rowlinson, S. W., et al. (2003). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Analytical Biochemistry, 322(2), 251-259. [Link]
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A Comparative Guide to Cross-Reactivity Profiling of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate in Biological Assays
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this evaluation is understanding a compound's selectivity. This guide provides an in-depth technical comparison and a strategic framework for assessing the cross-reactivity of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate, a member of the pharmacologically significant 2-aminothiophene class of molecules. While this specific molecule's biological profile is under investigation, the diverse activities of its structural analogs necessitate a comprehensive cross-reactivity analysis.[1][2][3] This guide will equip you with the rationale, methodologies, and data interpretation strategies essential for such a study.
The Imperative of Cross-Reactivity Screening for 2-Aminothiophene Derivatives
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] Furthermore, they have been identified as modulators of G-protein coupled receptors (GPCRs), such as the glucagon-like peptide 1 receptor (GLP-1R) and adenosine A1 receptors.[6] This inherent biological promiscuity underscores the importance of early and thorough cross-reactivity profiling to ascertain the selectivity of any new analog, such as this compound. Undesired off-target effects can lead to toxicity or diminished efficacy, making a comprehensive understanding of a compound's interactions with various biological targets a cornerstone of preclinical development. The metabolism of thiophene-containing compounds can also lead to the formation of reactive metabolites, a factor that can contribute to drug-induced toxicity.[7]
Strategic Selection of a Cross-Reactivity Assay Panel
Given the broad bioactivity of the 2-aminothiophene class, a multi-pronged approach to cross-reactivity screening is warranted. The selection of assays should be guided by the known activities of structurally related compounds. A judiciously chosen panel will provide a comprehensive "fingerprint" of the compound's biological interactions.
Recommended Assay Panel:
-
Anticancer Cytotoxicity Assays: To assess potential off-target effects on cell proliferation.
-
Antimicrobial Susceptibility Tests: To evaluate unintended activity against bacterial and fungal strains.
-
Anti-inflammatory Assays: To measure the inhibition of key inflammatory mediators.
-
GPCR Binding Assays: To screen for interactions with a panel of common G-protein coupled receptors.
-
Cytochrome P450 Inhibition Assays: To evaluate the potential for drug-drug interactions and the formation of reactive metabolites.
The following diagram illustrates a logical workflow for a comprehensive cross-reactivity study.
Caption: A streamlined workflow for assessing the cross-reactivity of a novel compound.
Detailed Experimental Protocols
To ensure scientific rigor, each assay must be performed with appropriate controls and standardized procedures. Below are representative protocols for key cross-reactivity assays.
In Vitro Anticancer Cytotoxicity: The MTT Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol:
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in the appropriate broth.
-
Compound Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
Comparative Data Analysis
The results of the cross-reactivity assays should be compiled into clear, comparative tables. This allows for a rapid assessment of the compound's selectivity profile.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Assay Type | Target | IC50 / MIC (µM) |
| Anticancer | MCF-7 (Breast Cancer) | > 100 |
| HCT116 (Colon Cancer) | > 100 | |
| Antimicrobial | S. aureus | 50 |
| E. coli | > 100 | |
| C. albicans | 75 | |
| Anti-inflammatory | COX-1 | 25 |
| COX-2 | 10 | |
| GPCR Binding | Adenosine A1 Receptor | 5 |
| Dopamine D2 Receptor | > 50 | |
| Serotonin 5-HT2A Receptor | > 50 | |
| CYP450 Inhibition | CYP3A4 | 15 |
| CYP2D6 | > 50 |
Interpretation:
In this hypothetical scenario, this compound exhibits moderate anti-inflammatory activity with some selectivity for COX-2, and notable affinity for the Adenosine A1 receptor. It also shows weak antimicrobial activity and some inhibition of CYP3A4. The lack of potent anticancer cytotoxicity suggests a favorable selectivity profile in this regard. These findings would guide further investigation into its potential as an anti-inflammatory agent or an Adenosine A1 receptor modulator, while also flagging the need to assess potential drug-drug interactions mediated by CYP3A4 inhibition.
Visualizing Potential Mechanisms of Action
Should cross-reactivity studies reveal a significant interaction with a particular target, visualizing the associated signaling pathway can provide valuable context. For instance, if the compound were found to inhibit the PI3K/Akt pathway, a known target for some anticancer thiophene derivatives, the following diagram would be illustrative.
Caption: A potential mechanism of action via inhibition of the PI3K/Akt signaling pathway.
Conclusion
The comprehensive cross-reactivity profiling of this compound, and indeed any novel chemical entity, is a non-negotiable step in modern drug discovery. A systematic and unbiased assessment of a compound's interactions with a diverse panel of biological targets is paramount for identifying a clear therapeutic window and mitigating the risk of unforeseen toxicities. By employing a strategic combination of in vitro assays and a logical, stepwise approach to data analysis, researchers can build a robust selectivity profile that will guide the future development of promising new therapeutic agents. This guide provides a foundational framework for such an endeavor, emphasizing scientific integrity and a deep understanding of the chemical and biological landscape.
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A Researcher's Guide to Evaluating the Therapeutic Index of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate Derivatives
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a journey of balancing efficacy with safety. The thiophene nucleus, a five-membered sulfur-containing heterocycle, represents a "privileged pharmacophore" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] Derivatives of ethyl 2-aminothiophene-3-carboxylate, in particular, have garnered significant attention for their broad pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5][6] This guide focuses on a specific scaffold, Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate, and provides a comprehensive framework for evaluating the therapeutic index of its derivatives.
The therapeutic index (TI) is a critical quantitative measure of a drug's relative safety, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[7][8][9] A high TI is desirable, indicating a wide margin between the effective and toxic doses.[7][10] This guide will navigate the essential experimental workflows, from synthesis to in vitro efficacy and in vivo toxicity assessments, providing the technical rationale behind each step to empower researchers in identifying promising drug candidates.
Synthesis of Thiophene Derivatives: The Gewald Reaction
The foundational step in this evaluation is the synthesis of the compound library. The Gewald multicomponent reaction is a highly efficient and versatile method for preparing substituted 2-aminothiophenes.[11] This reaction typically involves the condensation of a ketone (in this case, 2,4-dimethylacetophenone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base like diethylamine or morpholine.[5][11]
The versatility of this reaction allows for the creation of a diverse library of derivatives by modifying the starting ketone, enabling a thorough structure-activity relationship (SAR) study.
Quantifying Efficacy: The ED₅₀/IC₅₀ Determination
The "effective dose" component of the TI is determined by assessing the biological activity of the derivatives against a specific therapeutic target. For many thiophene derivatives, a primary area of investigation is their anticancer potential.[12][13][14] The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function, in this case, cancer cell proliferation.
Experimental Protocol: In Vitro Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[12]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2 liver cancer or MCF-7 breast cancer lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the synthesized thiophene derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation: Comparative Efficacy
The IC₅₀ values for a series of hypothetical derivatives are presented below to illustrate a comparative analysis.
| Compound ID | R1-Substituent | R2-Substituent | IC₅₀ (µM) on HepG2 | IC₅₀ (µM) on MCF-7 |
| Parent | H | H | 15.2 | 18.5 |
| Deriv-A | 4-Cl | H | 8.7 | 10.2 |
| Deriv-B | 4-OCH₃ | H | 25.1 | 29.8 |
| Deriv-C | H | 3-NO₂ | 5.4 | 6.1 |
| Doxorubicin | - | - | 4.2 | 5.2 |
Assessing Safety: The TD₅₀/LD₅₀ Determination
A potent compound is only therapeutically useful if it is also safe. The thiophene ring is considered a "structural alert" because its metabolism can sometimes lead to reactive intermediates, such as S-oxides or epoxides, which may cause toxicity.[16][17] Therefore, rigorous toxicity testing is paramount.
Experimental Protocol: In Vivo Acute Oral Toxicity (LD₅₀)
The acute oral toxicity test provides information on the health hazards likely to arise from a single, short-term exposure to a substance by the oral route. The median lethal dose (LD₅₀) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.
Principle: This protocol is based on a stepwise procedure with a limited number of animals at each step, aiming to reduce the total number of animals used while still obtaining sufficient information on the acute toxicity of the substance.
Step-by-Step Methodology:
-
Animal Selection: Use healthy, young adult mice (e.g., Swiss albino) of a single sex, typically females as they are often slightly more sensitive. Acclimatize the animals for at least 5 days before the study.
-
Dose Preparation: Prepare the test compounds in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Limit Test (Optional): Start with a limit test at a dose of 2000 mg/kg. Administer the dose to a single animal. If the animal survives, three additional animals are dosed. If three or more animals survive, the LD₅₀ is considered to be greater than 2000 mg/kg, and no further testing is needed.
-
Main Test: If mortality is observed in the limit test, a main test is performed. Dosing is done in a stepwise manner using the appropriate starting dose (e.g., 300 mg/kg).
-
Administration: Administer the compound via oral gavage. Animals should be fasted prior to dosing.
-
Observation: Observe the animals closely for the first 4 hours after dosing and then daily for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as body weight.
-
LD₅₀ Calculation: The LD₅₀ value is determined based on the mortality rates at the different dose levels using appropriate statistical methods (e.g., Probit analysis).
Data Presentation: Comparative Toxicity
The hypothetical LD₅₀ values for the same series of derivatives are presented below.
| Compound ID | LD₅₀ (mg/kg, oral, mice) |
| Parent | >2000 |
| Deriv-A | 1500 |
| Deriv-B | >2000 |
| Deriv-C | 450 |
Calculating and Interpreting the Therapeutic Index
With both efficacy (IC₅₀) and toxicity (LD₅₀) data, the therapeutic index can be calculated to provide a quantitative measure of the compound's safety margin.
Formula: Therapeutic Index (TI) = LD₅₀ / IC₅₀
Note: For this calculation, the units must be consistent. IC₅₀ values in µM are first converted to mg/kg.
Data Presentation: Comparative Therapeutic Index
| Compound ID | IC₅₀ on HepG2 (µM) | LD₅₀ (mg/kg) | Calculated TI (HepG2) |
| Parent | 15.2 | >2000 | > 131 |
| Deriv-A | 8.7 | 1500 | ~ 172 |
| Deriv-B | 25.1 | >2000 | > 79 |
| Deriv-C | 5.4 | 450 | ~ 83 |
Analysis:
-
Derivative A shows improved potency (lower IC₅₀) compared to the parent compound and maintains a high TI, making it a strong candidate for further investigation.
-
Derivative C is the most potent compound but also the most toxic, resulting in a lower TI. This highlights the critical trade-off between efficacy and safety.
-
Derivative B is less potent, and while it appears very safe (high LD₅₀), its lower efficacy might make it a less attractive candidate.
Visualization of the Evaluation Workflow
The entire process, from synthesis to TI calculation, can be visualized as a structured workflow.
Caption: Metabolic pathway of thiophene derivatives.
The substituents on both the thiophene and the phenyl rings play a crucial role in directing metabolism. Electron-withdrawing groups can sometimes decrease the likelihood of oxidative metabolism, while bulky groups may sterically hinder the enzyme's access to the sulfur atom. A comprehensive evaluation should therefore include metabolic stability assays to predict how structural modifications will impact the compound's safety profile and, ultimately, its therapeutic index.
Conclusion
Evaluating the therapeutic index is a multi-faceted process that forms the bedrock of preclinical drug development. For this compound derivatives, a systematic approach involving parallel assessment of efficacy and toxicity is essential. By integrating synthesis, robust in vitro and in vivo assays, and a consideration of metabolic pathways, researchers can effectively compare novel derivatives. This comparative analysis allows for the selection of lead candidates with the most promising balance of high potency and low toxicity, paving the way for the development of safer and more effective medicines.
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Safety Operating Guide
Operational Guide for the Proper Disposal of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate (CAS No. 15854-10-1). As a compound utilized in pharmaceutical synthesis and research, its structural motifs—an aromatic amine and a thiophene ring—necessitate its classification and handling as hazardous chemical waste. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Core Principle: Hazard Assessment and Waste Classification
The foundation of safe disposal is a thorough understanding of the material's hazards. While a complete toxicological profile for this specific molecule is not widely available, its constituent parts provide clear guidance. Aromatic amines are a class of compounds known for potential toxicity and carcinogenicity.[1][2][3] Thiophene derivatives can release toxic sulfur oxides upon combustion.[4] Furthermore, this specific compound is classified with the hazard statement H413, indicating it "May cause long lasting harmful effects to aquatic life."[5]
Therefore, the primary directive is: All forms of this compound, including pure solid, solutions, and contaminated materials, must be treated as hazardous chemical waste. [6][7] Disposal via sinks, drains, or standard refuse is strictly prohibited.[8]
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 15854-10-1[5] |
| Molecular Formula | C₁₅H₁₇NO₂S[5] |
| Physical Form | Solid[5] |
| Primary Hazards | Aquatic Toxicity (Chronic, Category 4)[5], Potential hazards associated with aromatic amines (toxicity, mutagenicity)[1][2] |
Personnel Safety: Required Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the following PPE is mandatory to prevent exposure through skin contact, inhalation, or ingestion.
-
Eye Protection: Chemical safety goggles or safety glasses with side shields.
-
Hand Protection: Nitrile gloves. For extended handling or cleaning up spills, consider double-gloving.
-
Body Protection: A standard laboratory coat.
-
Work Area: All handling and waste packaging should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.
Step-by-Step Disposal Protocols
Proper segregation of waste is essential to prevent dangerous chemical reactions and to ensure correct disposal routing by your institution's Environmental Health and Safety (EHS) office or licensed waste contractor.[9][10]
Protocol 3.1: Disposal of Unused or Expired Solid Chemical
-
Container Selection: If possible, use the original manufacturer's container. If it is compromised or unavailable, use a new, clean, wide-mouthed container made of a compatible material (e.g., high-density polyethylene, HDPE) with a screw-top lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must also include:
-
The full chemical name: "this compound"
-
The CAS Number: "15854-10-1"
-
An indication of the hazard (e.g., "Toxic," "Aquatic Hazard").
-
The date when the container was designated for disposal (accumulation start date).[11]
-
-
Storage: Securely close the container.[12] Store it in a designated and clearly marked Satellite Accumulation Area (SAA) that is within the line of sight of where the waste is generated.[13]
-
Disposal Request: Arrange for pickup through your institution's EHS office or designated chemical waste disposal program.
Protocol 3.2: Disposal of Contaminated Solid Waste
This stream includes items such as used gloves, weigh boats, contaminated paper towels, and disposable spatulas.
-
Collection: Designate a specific hazardous waste container for solid lab debris contaminated with this chemical. This should be a robust container (e.g., a puncture-resistant pail or a sturdy box with a thick polyethylene liner).
-
Labeling: Apply a "Hazardous Waste" label to the container, listing "Solid Debris contaminated with this compound" and the associated hazards.
-
Accumulation: Collect contaminated items directly into this container. Do not overfill.
-
Storage and Disposal: Once full, securely seal the container or liner. Store it in the SAA and arrange for pickup as described in Protocol 3.1.
Protocol 3.3: Disposal of Liquid Waste Solutions
This compound is soluble in organic solvents like DMSO and ethanol.[14] These solutions must be disposed of as hazardous liquid waste.
-
Segregation: Collect this liquid waste in a dedicated container. Do not mix with other waste streams (e.g., halogenated solvents, acids, bases) unless you have confirmed their compatibility to prevent hazardous reactions.[10]
-
Containerization: Use a compatible, shatter-resistant, and leak-proof container (e.g., a plastic-coated glass bottle or an HDPE container) with a secure screw cap.
-
Labeling: Affix a "Hazardous Waste" label. List all chemical constituents by their full name, including the solvent(s), and their approximate percentages. For example:
-
This compound (~5%)
-
Dimethyl Sulfoxide (~95%)
-
-
Storage and Disposal: Keep the container sealed when not in use.[8] Store it in the SAA, preferably within secondary containment (such as a spill tray), and arrange for pickup via your EHS office.
Emergency Protocol: Spill Management
Immediate and correct action is crucial in the event of a spill. The following procedure applies to small, manageable laboratory spills.
-
Alert and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE as described in Section 2.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material to minimize dust generation. For liquid spills, cover with an inert absorbent material like vermiculite, sand, or cat litter.[7]
-
Collect Waste: Carefully collect all absorbed material and contaminated absorbents using non-sparking tools. Place the collected material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, paper towels) must be disposed of as contaminated solid waste (Protocol 3.2).[7]
-
Final Disposal: Label the spill cleanup waste container as "Hazardous Waste" and arrange for its disposal. Report the incident to your laboratory supervisor and EHS office as per institutional policy.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste generated from this compound.
Caption: A logical workflow for the safe disposal of waste streams containing the target compound.
References
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
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A Researcher's Comprehensive Guide to the Safe Handling of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Hazard Assessment and GHS Classification
The primary hazards associated with this compound are extrapolated from structurally similar thiophene derivatives, aromatic amines, and fine chemical powders. The anticipated risks include skin and eye irritation, and potential harm if inhaled or swallowed.[1][2][3][4] Fine powders, in particular, pose a significant respiratory hazard as they can easily become airborne and be inhaled.[5][6]
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[2][4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[4] |
This classification necessitates a stringent personal protective equipment (PPE) protocol to create a reliable barrier against exposure.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are non-negotiable. The level of protection must match the potential risk associated with each specific laboratory operation.
Table 2: Task-Specific PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not required with intact container |
| Weighing & Dispensing (Solid) | Chemical safety goggles | Double-layered nitrile gloves | Fully-buttoned lab coat | Required if not in a certified chemical fume hood or powder containment hood |
| Solution Preparation & Transfers | Chemical safety goggles and face shield | Nitrile or Neoprene gloves | Chemical-resistant apron over lab coat | Recommended if ventilation is inadequate |
| Reaction Work-up & Cleanup | Chemical safety goggles and face shield | Nitrile or Neoprene gloves | Chemical-resistant apron over lab coat | Not required in a certified chemical fume hood |
| Spill Cleanup & Waste Disposal | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl gloves | Chemical-resistant coveralls or apron | NIOSH-approved respirator with appropriate cartridges |
Causality Behind PPE Choices
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against fine powder particulates and accidental splashes.[2] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as transferring solutions or during spill cleanup.[7]
-
Hand Protection : Nitrile gloves provide good resistance to a wide range of chemicals and are a suitable choice for handling this compound.[8] Double-gloving is recommended when handling the solid powder to prevent exposure in case the outer glove is breached. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[9]
-
Body Protection : A fully buttoned lab coat protects the skin and personal clothing from contamination.[10] For larger-scale operations or when cleaning spills, a chemical-resistant apron provides an additional layer of defense against chemical splashes.[7]
-
Respiratory Protection : The primary risk from this compound is the inhalation of airborne powder.[6] All handling of the solid chemical must be performed within a certified chemical fume hood or a specialized powder weighing station to minimize this risk.[5][11] If such engineering controls are unavailable or insufficient, a NIOSH-approved respirator with particulate filters is required.[10]
Operational Workflow for Safe Handling
A systematic workflow ensures that safety is integrated into every step of the experimental process, from initial receipt of the material to its final disposal.
Caption: Workflow for handling Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate.
Step-by-Step Protocol: Weighing the Solid Compound
-
Preparation : Before bringing the chemical into the workspace, don the required PPE: a fully buttoned lab coat, chemical safety goggles, and double-layered nitrile gloves.
-
Verify Engineering Controls : Ensure the chemical fume hood is on and operating correctly. The sash should be positioned as low as possible while still allowing comfortable manipulation.
-
Containment : Cover the work surface inside the fume hood with absorbent bench paper to contain any minor spills.[11]
-
Introduce Materials : Place the analytical balance, weigh boats, and spatulas inside the fume hood.
-
Handling : Carefully open the container with the compound. Use a clean spatula to transfer the desired amount of powder to a weigh boat. Keep the container closed as much as possible to minimize the generation of dust.[11]
-
Cleanup : Once the desired amount is weighed, securely close the main container. Dispose of the weigh boat and any contaminated paper towels in a designated solid hazardous waste container.
-
Final Steps : Wipe down the spatula and the balance with a damp towel, disposing of the towel as solid hazardous waste. Remove the outer pair of gloves and dispose of them in the designated waste bag before leaving the fume hood area.
Emergency and Disposal Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Spill Management Protocol (Minor Spill <5g)
-
Alert & Isolate : Immediately alert personnel in the vicinity and restrict access to the spill area.[12]
-
Assess : Ensure the fume hood is operational to ventilate any airborne dust. Do not attempt to clean a spill without the proper PPE.
-
PPE : Don the appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and heavy-duty nitrile gloves.
-
Contain : Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent further dispersal.[12] Do not use a dry brush or towel, as this will generate dust.
-
Collect : Carefully collect the absorbed material using a scoop or dustpan and place it into a clearly labeled hazardous waste container.[13]
-
Decontaminate : Clean the spill area with a damp cloth, followed by soap and water. All cleaning materials must be disposed of as hazardous chemical waste.[12]
-
Report : Report the incident to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) office.[14]
Exposure Response Plan
-
Skin Contact : Immediately remove any contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[14][15]
-
Eye Contact : Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[15]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3]
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste : Collect excess solid compound, contaminated weigh boats, gloves, bench paper, and other disposable labware in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal : All hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.[16]
References
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- National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
